molecular formula C13H7BrClFO B2915216 (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS No. 915095-85-1

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Cat. No.: B2915216
CAS No.: 915095-85-1
M. Wt: 313.55
InChI Key: LVILQFKAGQFQEK-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C13H7BrClFO and its molecular weight is 313.55. The purity is usually 95%.
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Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVILQFKAGQFQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, offering insights grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound is a diaryl ketone that serves as a critical building block in organic synthesis. Its precise molecular architecture is fundamental to its role in the construction of more complex active pharmaceutical ingredients (APIs).

The compound's Chemical Abstracts Service (CAS) number is 915095-85-1 .[1][2] This unique identifier is crucial for unambiguous identification in research, manufacturing, and regulatory documentation.

Structural and Molecular Data

A clear understanding of the compound's structure and fundamental properties is the starting point for any application.

Identifier Value
IUPAC Name This compound[1][3]
Synonyms (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone, Empagliflozin impurity 24[3][4]
Molecular Formula C13H7BrClFO[2][3]
Molecular Weight 313.55 g/mol [1][3]
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F[2][3]
InChI Key LVILQFKAGQFQEK-UHFFFAOYSA-N[3]
Physicochemical Characteristics

These properties are vital for determining appropriate handling, storage, and reaction conditions.

Property Value Source
Physical Form Solid / Powder[4]
Boiling Point 390.6 ± 37.0 °C at 760 mmHg (Predicted)[4]
Density 1.568 ± 0.06 g/cm³ (Predicted)[4]
Purity Typically ≥97%[1]
Storage Temperature Room temperature or sealed in dry, 2-8°C

Synthesis and Reaction Mechanisms

The synthesis of this compound is a critical process, often achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common synthesis involves the reaction of 5-bromo-2-chlorobenzoic acid with fluorobenzene.[5] The benzoic acid is first converted to a more reactive acyl chloride, which then acylates fluorobenzene in the presence of a Lewis acid catalyst.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation BenzoicAcid 5-Bromo-2-chlorobenzoic acid OxalylChloride Oxalyl Chloride (or SOCl2) + DMF (cat.) BenzoicAcid->OxalylChloride Reaction AcylChloride 5-Bromo-2-chlorobenzoyl chloride OxalylChloride->AcylChloride Yields Fluorobenzene Fluorobenzene Catalyst TiCl4 or AlCl3 (Lewis Acid) AcylChloride->Catalyst Reactants Fluorobenzene->Catalyst Reactants Product (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone Catalyst->Product Catalyzes formation of

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical literature for Friedel-Crafts reactions.

  • Acyl Chloride Formation:

    • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[6]

    • Slowly add oxalyl chloride (1.1 eq) or thionyl chloride to the mixture at a controlled temperature (e.g., 0-10°C).[6]

    • Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride is complete.[6]

    • Remove the solvent and excess reagent under reduced pressure.

  • Friedel-Crafts Acylation:

    • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in a dry solvent (e.g., dichloromethane).[6]

    • Add fluorobenzene (1.0-1.2 eq) to the solution.

    • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst such as titanium tetrachloride (TiCl4) or aluminum chloride (AlCl3) (1.1 eq).[6] The use of TiCl4 is noted to proceed more cleanly than AlCl3 in similar reactions.[6]

    • Stir the reaction mixture at a controlled temperature until completion, monitored by a suitable technique like TLC or LC-MS.[6]

    • Carefully quench the reaction by pouring it into ice-water.[7]

    • Extract the product with an organic solvent, wash the combined organic layers, dry over sodium sulfate, and concentrate to yield the crude product.[7]

    • Purify the crude material by column chromatography or recrystallization to obtain the final product.[7]

Rationale for Experimental Choices
  • Choice of Acylating Agent: Oxalyl chloride or thionyl chloride are used to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which is necessary for the Friedel-Crafts reaction. DMF acts as a catalyst for this transformation.

  • Choice of Lewis Acid: The Lewis acid (e.g., TiCl4, AlCl3) is crucial. It coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing its electrophilicity and enabling it to attack the electron-rich fluorobenzene ring.

  • Solvent and Temperature Control: Anhydrous (dry) solvents are essential as Lewis acids react vigorously with water. Low-temperature conditions are maintained during the addition of the catalyst to control the exothermic reaction and prevent unwanted side products.

Application in Drug Discovery & Development

This compound is not an active drug itself but a pivotal intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[8]

Key Intermediate for Empagliflozin

This compound is recognized as a key intermediate and a known impurity in the synthesis of Empagliflozin.[9][] Empagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which reduces the reabsorption of glucose and increases its excretion in the urine. A patent describes a synthesis method where this compound is a starting material for producing a key intermediate of Empagliflozin.[11]

Role in the Synthesis of SGLT2 Inhibitors

The diaryl ketone structure of this compound forms the core scaffold of C-aryl glucoside SGLT2 inhibitors. The subsequent synthetic steps typically involve the reduction of the ketone to a methylene group and the attachment of a glucose or modified glucose moiety.

G cluster_0 Context: SGLT2 Inhibition for Type 2 Diabetes SGLT2 SGLT2 Protein (in Kidney Proximal Tubule) Reabsorption Glucose Reabsorption SGLT2->Reabsorption Excretion Urinary Glucose Excretion SGLT2->Excretion Inhibition leads to Glucose Glucose in Bloodstream Glucose->SGLT2 Empagliflozin Empagliflozin (SGLT2 Inhibitor) Empagliflozin->SGLT2 Inhibits BloodGlucose Lowered Blood Glucose Excretion->BloodGlucose

Sources

physical and chemical properties of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No: 915095-85-1), a key chemical intermediate in the pharmaceutical industry. The document delineates its fundamental chemical and physical properties, offers validated analytical methodologies for quality control, and explores its primary applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for leveraging this compound in research and manufacturing.

Chemical Identity and Synthesis Overview

This compound is a polysubstituted benzophenone. Its molecular architecture, featuring a central ketone bridge between two uniquely halogenated phenyl rings, imparts specific reactivity and makes it a valuable precursor in multi-step organic synthesis. Its primary role as a pharmaceutical intermediate underscores the importance of a thorough understanding of its characteristics.[1][2]

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[1][3][4]
CAS Number 915095-85-1[1][3][4][5][6][7][8]
Molecular Formula C₁₃H₇BrClFO[1][4][5]
Molecular Weight 313.55 g/mol [4][5][6]
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F[1][4]
InChI Key LVILQFKAGQFQEK-UHFFFAOYSA-N[1][4]

The synthesis of this intermediate is typically achieved via a Friedel-Crafts acylation, a robust and scalable method for forming carbon-carbon bonds to an aromatic ring.

Caption: Generalized synthetic pathway for this compound.[9]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is paramount for its handling, reaction optimization, and purification.

Physical Properties

The compound is typically supplied as a solid, with its physical state governed by the properties listed below.

Table 2: Key Physical Properties

PropertyValueSource(s)
Appearance Solid, Powder[8]
Boiling Point 390.6 ± 37.0 °C (Predicted)[5]
Density 1.568 ± 0.06 g/cm³ (Predicted)[5][8]
Purity ≥97%[3]
Storage Temperature Room Temperature

Note: Predicted values are computationally derived and serve as estimates pending experimental verification.

Spectroscopic Characteristics

While raw spectra are specific to individual batches, the expected spectroscopic signatures provide a reliable basis for structural confirmation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum will be characterized by a series of complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The specific splitting patterns arise from proton-proton and proton-fluorine couplings, providing a unique fingerprint of the substitution pattern.

    • ¹³C NMR: The spectrum will show a distinctive signal for the ketone carbonyl carbon (approx. 190-195 ppm). Aromatic carbons will appear in the 115-140 ppm range, with carbons bonded to halogens showing characteristic shifts. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration. Additional bands will correspond to C-Cl, C-Br, and C-F stretches, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic molecular ion cluster. This pattern is a direct result of the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation of the elemental composition.

Analytical Workflow: Purity and Identity Confirmation

Rationale: For its use as a pharmaceutical intermediate, verifying the purity and identity of each batch is a non-negotiable quality control step. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is the industry standard. This technique is chosen for its high resolution, reproducibility, and suitability for analyzing aromatic, moderately nonpolar compounds.

HPLC_Workflow A Sample Preparation (Dissolve in Acetonitrile) B Injection into HPLC System A->B C Separation on C18 Column (Stationary Phase) B->C D Isocratic Elution (Mobile Phase: Acetonitrile/Water) C->D E UV Detection at 254 nm D->E F Data Acquisition (Chromatogram) E->F G Analysis (Peak Area % Purity) F->G

Caption: A standard reverse-phase HPLC workflow for purity analysis.

Step-by-Step HPLC Protocol
  • System Preparation:

    • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 75:25 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of the compound and dissolve in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the test sample to a concentration of approximately 100 µg/mL in acetonitrile.

  • Injection and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the standard solution and record the retention time.

    • Inject 10 µL of the sample solution.

  • Data Interpretation:

    • Identity: The retention time of the major peak in the sample chromatogram must match that of the reference standard.

    • Purity: Calculate the area percentage of the principal peak relative to the total area of all peaks in the sample chromatogram.

Trustworthiness: This protocol is self-validating through the use of a certified reference standard. System suitability parameters, such as peak tailing, theoretical plates, and reproducibility of injections, must be established to ensure the reliability and accuracy of the results.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Empagliflozin.[5][10][][12] Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes.

applications cluster_core Core Intermediate cluster_transformation Key Transformations cluster_api Active Pharmaceutical Ingredient (API) cluster_indication Therapeutic Use A (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B Multi-step Synthesis (e.g., Reduction, Glycosylation) A->B Precursor C Empagliflozin B->C Yields D SGLT2 Inhibition (Type 2 Diabetes Treatment) C->D Mechanism of Action

Caption: Role as a precursor in the synthesis of Empagliflozin.

In the synthetic route to Empagliflozin, this intermediate undergoes a series of transformations where the ketone is reduced and a C-glycoside moiety is introduced, ultimately forming the complex diarylmethane structure of the final API.[13][14] Its specific halogenation pattern is critical for directing these subsequent chemical modifications.

Safety and Handling

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]

    • Signal Word: Warning[8]

    • Hazard Statements: H302, H315, H319, H335[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[15]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the material.[16]

References

  • PubChem. This compound. [Link]

  • Chemsrc. This compound. [Link]

  • Home Sunshine Pharma. This compound CAS 915095-85-1. [Link]

  • Google Patents.
  • Tianming Pharmaceutical. This compound – High Purity. [Link]

  • American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • Pharmaoffer.com. 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. [Link]

Sources

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: A Key Intermediate in SGLT2 Inhibitor Synthesis

This guide provides an in-depth technical overview of this compound, a critical chemical intermediate in pharmaceutical manufacturing. It is designed for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and application, with a focus on the scientific rationale behind its use and handling.

Introduction: The Significance of a Precursor

This compound (CAS No. 915095-85-1) is a diaryl methanone compound that has garnered significant attention in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of potent and widely used drugs. Its primary importance lies in its role as a key intermediate for SGLT2 (sodium-glucose co-transporter 2) inhibitors, such as Empagliflozin, which are at the forefront of treating type 2 diabetes.[1][][3]

The precise arrangement of its halogenated phenyl rings makes it an ideal precursor for constructing the complex diarylmethane core structure characteristic of this class of drugs.[4][5] Understanding the properties, synthesis, and handling of this intermediate is paramount for ensuring the efficiency, consistency, and safety of the overall drug manufacturing process.[3] This document provides a comprehensive scientific overview to that end.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a starting material dictate its behavior in a reaction, its purification strategy, and its storage requirements. The identity and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₇BrClFO[6][7][8]
Molecular Weight 313.55 g/mol [][7][8]
CAS Number 915095-85-1[1][][6][9]
Appearance White to off-white solid[9]
Boiling Point 390.6 ± 37.0 °C (Predicted)[][9]
Density 1.568 - 1.6 g/cm³ (Predicted)[][9]
InChI Key LVILQFKAGQFQEK-UHFFFAOYSA-N[][6][7]
SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F[][7][10]

These properties, particularly its solid nature and high predicted boiling point, indicate good stability under standard laboratory conditions. The compound's structure, featuring a ketone linker between two substituted aromatic rings, is the key to its utility in subsequent synthetic steps.

Synthesis and Mechanistic Rationale

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[4] This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring.

The Friedel-Crafts Acylation Pathway

The reaction involves the acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride. The benzoyl chloride itself is typically prepared in situ from the corresponding carboxylic acid (5-bromo-2-chlorobenzoic acid) by treating it with an activating agent like oxalyl chloride or thionyl chloride.[4][11]

Causality of Reagent Choice:

  • 5-Bromo-2-chlorobenzoic acid: This starting material contains the precise substitution pattern required for the final drug structure.

  • Oxalyl Chloride/Thionyl Chloride: These reagents are highly effective for converting a carboxylic acid into a more reactive acyl chloride. This conversion is critical because the carboxylic acid itself is not electrophilic enough to react directly with fluorobenzene. The byproducts of these reagents (CO, CO₂, HCl, or SO₂, HCl) are gases, which simplifies reaction workup.[11]

  • Fluorobenzene: This serves as the nucleophile in the reaction. The fluorine atom is a deactivating but ortho-, para-directing group. The acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions.

  • Lewis Acid Catalyst (e.g., AlCl₃, TiCl₄): A Lewis acid is essential to increase the electrophilicity of the acyl chloride. It coordinates to the carbonyl oxygen (or the chlorine of the acyl chloride), creating a highly reactive acylium ion or a polarized complex, which is then readily attacked by the electron-rich fluorobenzene ring.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the purified final product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Workup & Purification A 5-Bromo-2-chlorobenzoic Acid C 5-Bromo-2-chlorobenzoyl Chloride (Intermediate) A->C Activation B Oxalyl Chloride / SOCl₂ in an inert solvent (e.g., DCM) F Reaction Mixture C->F D Fluorobenzene D->F E Lewis Acid (e.g., AlCl₃) E->F Catalysis G Aqueous Quench (e.g., ice-water) F->G Reaction Quench H Extraction with Organic Solvent G->H I Purification (e.g., Column Chromatography / Recrystallization) H->I J (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone I->J Isolation G A (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B Ketone Reduction (e.g., Et₃SiH, BF₃·OEt₂) A->B Step 1 C Diarylmethane Intermediate (Core of Empagliflozin) B->C Step 2 D Further Synthetic Steps (e.g., Glycosylation) C->D Step 3 E Empagliflozin API D->E Finalization

Sources

A Comprehensive Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Synthesis, Characterization, and Application in SGLT2 Inhibitor Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a critical starting material and key intermediate in the synthesis of prominent antidiabetic agents. Designed for researchers, process chemists, and quality control professionals in the pharmaceutical industry, this document elucidates the compound's chemical properties, provides a detailed synthesis protocol, and explores its pivotal role in the manufacturing of Empagliflozin. Furthermore, it details the analytical methodologies required for its characterization and control as a process impurity, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards.

Compound Identification and Physicochemical Properties

This compound is a diarylketone that serves as a foundational building block in multi-step organic syntheses. Its precise identity and core physicochemical characteristics are paramount for its effective use in process development and manufacturing.

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound[1][2]

  • CAS Number: 915095-85-1[1]

  • Molecular Formula: C₁₃H₇BrClFO[1]

  • Synonyms: Bromo fluoro benzone, Empagliflozin Impurity 24[3]

The structure features a central ketone bridge linking a 5-bromo-2-chlorophenyl ring and a 4-fluorophenyl ring. This specific arrangement of halogens is a deliberate design feature for subsequent chemical transformations in API synthesis.

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for determining appropriate reaction conditions, solvent systems, and storage protocols.

PropertyValueSource
Molecular Weight 313.55 g/mol [1][2]
Physical Form Solid / Powder[3][4]
Boiling Point (Predicted) 390.6 ± 37.0 °C at 760 mmHg[4][5]
Density (Predicted) 1.568 ± 0.06 g/cm³[3][6]
SMILES O=C(C1=CC(Br)=CC=C1Cl)C2=CC=C(F)C=C2[1]
InChIKey LVILQFKAGQFQEK-UHFFFAOYSA-N[2][4]

Note: Experimental values for properties such as melting point and solubility are not widely published and should be determined empirically as part of process development.

Synthesis Protocol: Friedel-Crafts Acylation

The primary industrial synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[2][7] This electrophilic aromatic substitution method is a robust and scalable route for creating the crucial carbon-carbon bond between the two aromatic moieties. The causality behind this choice is its efficiency in forming diarylketones from readily available precursors.[6][8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 5-Bromo-2-chlorobenzoic acid C 5-Bromo-2-chlorobenzoyl chloride A->C DCM, cat. DMF B Oxalyl Chloride (or SOCl₂) B->C D Fluorobenzene F This compound C->F DCM, 0°C to RT D->F E Lewis Acid (AlCl₃ or TiCl₄) E->F G A This compound B Reduction of Carbonyl Group A->B TiCl₄/NaBH₄ or TMDS/InBr₃ C 5-Bromo-2-chloro-1-(4-fluorobenzyl)benzene (Core Diaryl Methane) B->C D Further Synthetic Steps (e.g., Etherification, Glycosylation) C->D E Empagliflozin API D->E

Caption: Role as an intermediate in the Empagliflozin synthesis pathway.

This reduction is a pivotal step. The diarylketone structure serves as a robust precursor that is readily converted to the diarylmethane backbone of the final drug. A patent describes a process where the methanone is first reacted to form an ether, and then the carbonyl is reduced to a methylene group using TMDS catalyzed by indium bromide. [1]

Analytical Characterization and Quality Control

As both a starting material and a potential process-related impurity in the final API, rigorous analytical characterization of this compound is mandated by regulatory bodies. [9]It is used as a reference standard for analytical method development and validation to ensure the purity of Empagliflozin. [9]

Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). The protons on the 4-fluorophenyl ring will appear as two sets of doublets of doublets due to coupling with each other and with the fluorine atom. The three protons on the 5-bromo-2-chlorophenyl ring will exhibit a distinct splitting pattern reflecting their meta and ortho relationships.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the highly deshielded region of 190-200 ppm. [10]The aromatic region (115-160 ppm) will show distinct signals for all 12 aromatic carbons, with those bonded to fluorine exhibiting characteristic C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will display a prominent molecular ion (M+) peak. Crucially, the isotopic pattern of this peak will be highly characteristic due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing unambiguous confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of the C=O stretching vibration of a diaryl ketone.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A typical reverse-phase HPLC method would utilize a C18 column with a gradient elution of acetonitrile and water/buffer to separate the main component from any starting materials, by-products, or degradation products. This method is essential for in-process control during synthesis and for the final quality assessment of the isolated material.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate precautions in a laboratory or manufacturing setting.

  • Hazard Statements:

    • H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [3] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [3] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] Personnel should always consult the full Safety Data Sheet (SDS) before handling this material and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a quintessential example of a modern pharmaceutical building block. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. Its true value is realized in its role as a pivotal intermediate for SGLT2 inhibitors like Empagliflozin, where the ketone functionality is strategically reduced to form the core diarylmethane structure of the API. A thorough understanding of its synthesis, reactivity, and analytical profile is therefore indispensable for any scientist or engineer involved in the development and manufacturing of these life-changing medicines.

References

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Veeprho. (n.d.). This compound | CAS 915095-85-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C13H7BrClFO. Retrieved from [Link]

  • Tapkir, S. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 915095-85-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153137A - Preparation method of empagliflozin.
  • Tianming Pharmaceutical. (n.d.). This compound – High Purity. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

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A Comprehensive Spectroscopic and Analytical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a key chemical intermediate, notably in the synthesis of SGLT2 inhibitors like Empagliflozin, which are pivotal in the management of type 2 diabetes.[] The precise structural elucidation and purity assessment of this advanced intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the comprehensive characterization of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, experimental considerations, and expected spectral features, offering a robust framework for its analytical verification.

Introduction: The Pivotal Role in Pharmaceutical Synthesis

The journey of a drug from laboratory synthesis to clinical application is underpinned by rigorous analytical characterization at every stage. For complex synthetic routes, such as that of Empagliflozin, the structural integrity of each intermediate is paramount. This compound (CAS No. 915095-85-1) serves as a critical building block in this process. Its molecular framework, a diaryl ketone substituted with bromine, chlorine, and fluorine, presents a unique analytical challenge and necessitates a multi-faceted spectroscopic approach for unambiguous identification and quality control. This guide serves as a senior application scientist's perspective on generating and interpreting the spectral data for this crucial compound.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₃H₇BrClFO[2][3]
Molecular Weight 313.55 g/mol [2][3]
CAS Number 915095-85-1[2][3]
Appearance White to off-white solid
Boiling Point 390.6 ± 37.0 °C (Predicted)[]
Density 1.6 ± 0.1 g/cm³ (Predicted)[]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

2.1. The Scientific Rationale

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups. For this compound, IR spectroscopy is instrumental in confirming the presence of the diaryl ketone carbonyl group and the aromatic rings.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid sample of this compound is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

2.3. Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by several key absorption bands:

Wavenumber (cm⁻¹)Vibration ModeInterpretation
~1660-1680C=O stretchThe strong absorption in this region is characteristic of the carbonyl group of a diaryl ketone. The conjugation with two aromatic rings slightly lowers the frequency compared to a simple ketone.
~1580-1600C=C stretchAromatic ring stretching vibrations.
~1220-1240C-F stretchA strong band indicating the presence of the C-F bond on the fluorophenyl ring.
~1000-1100C-Cl stretchAbsorption due to the carbon-chlorine bond.
~800-850C-H bendOut-of-plane bending of C-H bonds on the substituted aromatic rings.
~500-600C-Br stretchCharacteristic absorption for the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

3.1. The Scientific Rationale

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin. When placed in a strong magnetic field, these nuclei can exist in different spin states with different energies. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent atoms within a molecule.

3.2. Experimental Protocol: ¹H and ¹³C NMR

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer.

3.3. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will show signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the carbonyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7-7.9Doublet of doublets2HH-2', H-6'These protons are ortho to the carbonyl group on the 4-fluorophenyl ring and are coupled to the adjacent protons and the fluorine atom.
~7.5-7.7Multiplet2HH-4, H-6Protons on the 5-bromo-2-chlorophenyl ring. H-6 is ortho to the carbonyl and chlorine, and H-4 is ortho to the bromine.
~7.1-7.3Triplet2HH-3', H-5'These protons are meta to the carbonyl group on the 4-fluorophenyl ring and are coupled to the ortho protons and the fluorine atom.
~7.4-7.5Doublet1HH-3Proton on the 5-bromo-2-chlorophenyl ring, ortho to the chlorine atom.

3.4. Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule. The chemical shifts are highly dependent on the substitution pattern and the electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale
~193-195C=OThe carbonyl carbon is significantly deshielded and appears at a low field.
~164-167 (d)C-FThe carbon directly bonded to fluorine will appear as a doublet due to C-F coupling and will be deshielded.
~130-140Quaternary CarbonsThe quaternary carbons (C-1, C-2, C-5, C-1') will be in this region.
~115-135Aromatic CHThe remaining aromatic carbons will appear in this range, with their specific shifts influenced by the attached halogens.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. The Scientific Rationale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

4.2. Experimental Protocol: Electrospray Ionization (ESI)-MS

A dilute solution of the compound is introduced into the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent is evaporated to generate gas-phase ions.

4.3. Predicted Mass Spectrum and Interpretation

Molecular Ion Peak: The molecular weight of this compound is 313.55 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peaks will be for [C₁₃H₇⁷⁹Br³⁵ClFO]⁺ (m/z ≈ 312) and [C₁₃H₇⁸¹Br³⁵ClFO]⁺ (m/z ≈ 314), with other peaks corresponding to the ³⁷Cl isotope.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through cleavage adjacent to the carbonyl group.

fragmentation M [this compound]⁺˙ m/z ≈ 312, 314 F1 [4-F-Ph-C≡O]⁺ m/z = 123 M->F1 α-cleavage F3 [5-Br-2-Cl-Ph-C≡O]⁺ m/z ≈ 219, 221 M->F3 α-cleavage F2 [5-Br-2-Cl-Ph]⁺˙ F4 [4-F-Ph]⁺˙

Caption: Predicted major fragmentation pathways in MS.

Expected Fragment Ions:

  • m/z ≈ 219/221: Corresponding to the [C₇H₃BrClO]⁺ fragment.

  • m/z = 123: Corresponding to the [C₇H₄FO]⁺ fragment.

  • m/z = 95: Corresponding to the [C₆H₄F]⁺ fragment.

Synthesis and Quality Control Workflow

The reliable synthesis of this compound is crucial for the overall success of the API manufacturing process. A typical laboratory-scale synthesis involves the Friedel-Crafts acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride.

synthesis_qc cluster_synthesis Synthesis cluster_qc Quality Control A 5-Bromo-2-chlorobenzoic acid C 5-Bromo-2-chlorobenzoyl chloride A->C Acyl chloride formation B Oxalyl Chloride / Thionyl Chloride F This compound C->F Friedel-Crafts Acylation D Fluorobenzene E Lewis Acid (e.g., AlCl₃) G Crude Product H Purification (Recrystallization/Chromatography) G->H I Purity Assessment (HPLC) H->I J Structural Verification (NMR, MS, IR) I->J K Final Product Release J->K

Caption: Synthesis and quality control workflow.

Conclusion

The comprehensive analytical characterization of this compound is a non-negotiable aspect of quality assurance in the synthesis of modern pharmaceuticals. This guide has outlined the fundamental spectroscopic techniques—IR, NMR, and MS—that, when used in concert, provide an unambiguous structural confirmation and a detailed purity profile of this key intermediate. For scientists and professionals in drug development, a thorough understanding and proficient application of these analytical methods are essential for ensuring the integrity of the synthetic process and the quality of the final drug product.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][2]

  • Pharmaffiliates. This compound. [Link][4]

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An In-depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the ¹H NMR spectrum of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin[][2]. By dissecting the predicted spectrum, we will explore the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects in a complex aromatic system.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound presents a fascinating case study for ¹H NMR interpretation. The molecule consists of two substituted benzene rings linked by a ketone carbonyl group. The dissymmetry of the 5-bromo-2-chlorophenyl ring and the para-substitution of the 4-fluorophenyl ring give rise to a distinct and predictable set of proton signals.

A comprehensive analysis of the electronic effects of the substituents—bromo, chloro, fluoro, and the carbonyl group—allows for a robust prediction of the ¹H NMR spectrum. The electron-withdrawing nature of the halogens and the carbonyl group will generally shift the proton signals downfield (to a higher ppm value) from the typical benzene resonance at 7.3 ppm[3].

Below is a predicted ¹H NMR spectrum analysis for this compound. The predictions are based on established principles of additivity of substituent effects and typical coupling constants in aromatic systems[4][5][6].

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3'7.65 - 7.75Doublet of doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz
H-4'7.45 - 7.55Doublet of doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 0.5-1 Hz
H-6'7.80 - 7.90Doublet (d)Jmeta ≈ 2-3 Hz
H-2, H-67.85 - 7.95Doublet of doublets (dd) or Triplet (t)Jortho(H-F) ≈ 8-9 Hz, Jortho(H-H) ≈ 8-9 Hz
H-3, H-57.15 - 7.25Doublet of doublets (dd) or Triplet (t)Jortho(H-H) ≈ 8-9 Hz, Jmeta(H-F) ≈ 5-6 Hz

Detailed Spectral Interpretation

The 5-Bromo-2-chlorophenyl Ring System

The protons on this ring (H-3', H-4', and H-6') are in a meta- and ortho-relationship to the bromo and chloro substituents, respectively. The carbonyl group at position 1' will exert a significant deshielding effect on the adjacent protons.

  • H-6': This proton is ortho to the carbonyl group and meta to the bromine atom. The strong deshielding effect of the carbonyl group will shift this proton furthest downfield in this ring system. It will appear as a doublet due to coupling with H-4' (meta-coupling, ⁴J), with an expected coupling constant of approximately 2-3 Hz[4][5].

  • H-3': This proton is ortho to the bromine atom and meta to the chlorine atom. It will experience coupling from both H-4' (ortho-coupling, ³J) and H-6' (para-coupling, ⁵J, which is often negligible or very small). The primary splitting will be a doublet of doublets due to coupling with H-4' (J ≈ 8-9 Hz) and H-6' (J ≈ 2-3 Hz).

  • H-4': This proton is situated between the bromo and chloro substituents. It will be split by H-3' (ortho-coupling, ³J ≈ 8-9 Hz) and H-6' (ortho-coupling, ³J ≈ 8-9 Hz). However, due to the substitution pattern, the coupling to H-3' will be a standard ortho coupling, while the coupling to H-6' will be a meta coupling. Therefore, it is expected to appear as a doublet of doublets.

The 4-Fluorophenyl Ring System

This para-substituted ring will exhibit a more symmetrical pattern, often appearing as two sets of signals, each integrating to two protons[7]. The fluorine atom will also couple with the ortho and meta protons.

  • H-2 and H-6: These protons are ortho to the carbonyl group and meta to the fluorine atom. They will be deshielded by the carbonyl group. They will appear as a multiplet, likely a doublet of doublets or a triplet, due to coupling with the adjacent protons (H-3 and H-5) and the fluorine atom. The ortho H-H coupling is typically around 8-9 Hz, and the meta H-F coupling is around 5-6 Hz[8].

  • H-3 and H-5: These protons are ortho to the fluorine atom and meta to the carbonyl group. They will be split by the adjacent protons (H-2 and H-6) and the fluorine atom. This will result in a multiplet, likely a doublet of doublets or a triplet. The ortho H-H coupling is around 8-9 Hz, and the ortho H-F coupling is around 8-9 Hz[8].

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for similar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for this compound).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio or resolution.

  • Data Processing:

    • Perform a Fourier transform of the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns and measure the coupling constants.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the unique proton environments in this compound.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound provides an excellent platform for applying the principles of NMR spectroscopy to a complex molecule. By carefully considering the electronic effects of the various substituents and the expected coupling patterns, a detailed and accurate prediction of the spectrum can be made. This in-depth analysis is crucial for chemists in research and industry who rely on NMR spectroscopy for the unambiguous identification and characterization of novel compounds and synthetic intermediates.

References

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solubility of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin.[1][][3] Given the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the physicochemical properties of the compound and a robust, field-proven methodology for determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the foundational knowledge and practical protocols necessary for the effective handling and application of this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

This compound is a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The efficiency of its conversion to the final product, as well as the ease of purification of intermediates, is profoundly influenced by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a cornerstone of process optimization, enabling rational solvent selection for synthesis, crystallization, and formulation. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately, lower yields and higher manufacturing costs. This guide provides the necessary framework for characterizing the solubility of this key intermediate.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₇BrClFO[4][5][6]
Molecular Weight 313.55 g/mol [4][6][7]
CAS Number 915095-85-1[4][5][6][7][8]
Appearance Solid, Powder or liquid[8]
Boiling Point (Predicted) 390.6 ± 37.0 °C at 760 mmHg[][8]
Density (Predicted) 1.568 ± 0.06 g/cm³[8]
LogP (Predicted) 4.47260[5]
InChIKey LVILQFKAGQFQEK-UHFFFAOYSA-N[4][5]

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational principle for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of mixing. For a non-ionic organic compound such as this compound, which lacks readily ionizable groups, its solubility in organic solvents will be primarily dictated by intermolecular forces. The presence of polar functional groups (carbonyl, chloro, fluoro) and a significant nonpolar surface area (aromatic rings) suggests that a range of solvents with varying polarities should be investigated to identify optimal solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] This method ensures that the solution has reached saturation and is in equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.[12][13]

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile)

  • Glass vials with screw caps

  • Thermomixer or temperature-controlled shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Experimental Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9][12][14] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[9]

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter.[15]

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically reported in mg/mL or µg/mL.[15]

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

Organic SolventTemperature (°C)Solubility (mg/mL)
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Isopropanol25[Experimental Value]
Acetone25[Experimental Value]
Ethyl Acetate25[Experimental Value]
Toluene25[Experimental Value]
Dichloromethane25[Experimental Value]
Acetonitrile25[Experimental Value]

The interpretation of these results will enable the selection of appropriate solvents for specific applications. For instance, a solvent with high solubility would be ideal for reaction chemistry, while a solvent system with a steep solubility-temperature gradient might be preferable for crystallization.

Conclusion

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The Evolving Therapeutic Landscape of Substituted Benzophenones: A Technical Guide to the Biological Activity of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone serves as a critical structural backbone in medicinal chemistry, most notably as a key intermediate in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors like Empagliflozin.[1][2][][4] While its direct biological activity is not extensively documented, the inherent versatility of the benzophenone scaffold presents a fertile ground for the development of novel therapeutic agents. This guide explores the multifaceted biological potential of derivatives stemming from this core structure, drawing upon the rich body of evidence surrounding the antimicrobial and antitumor activities of analogous benzophenone compounds. We will delve into the rationale behind synthetic strategies, dissect potential mechanisms of action, and provide detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Benzophenone Core and Its Significance

The benzophenone scaffold is a ubiquitous motif in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5] The specific compound, this compound, with its distinct substitution pattern, offers a unique starting point for derivatization. The presence of bromine, chlorine, and fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.

While primarily recognized for its role in the synthesis of antidiabetic drugs,[6] the exploration of its derivatives is a logical and promising avenue for new drug discovery. The existing literature on various benzophenone analogs provides a strong rationale for investigating the potential of this specific class of derivatives in oncology and infectious diseases.

Synthetic Strategies for Derivatization

The synthesis of the core compound, this compound, is typically achieved through a Friedel-Crafts acylation reaction.[7] This well-established method provides a robust foundation for generating the central benzophenone skeleton.

General Synthesis of the Core Structure

A common synthetic route involves the reaction of 5-bromo-2-chlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride.[8]

Experimental Protocol: Friedel-Crafts Acylation for this compound

  • Preparation of the Acid Chloride: To a solution of 5-bromo-2-chlorobenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of 5-bromo-2-chlorobenzoyl chloride.

  • Acylation Reaction: In a separate flask, dissolve fluorobenzene in an excess of the same inert solvent and cool the solution in an ice bath. Slowly add a Lewis acid catalyst (e.g., AlCl₃).

  • Addition of Acid Chloride: Add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the fluorobenzene-catalyst mixture, maintaining the low temperature.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extraction and Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Strategies for Generating Diverse Derivatives

The true potential lies in the derivatization of this core structure. Functional groups can be introduced at various positions to modulate biological activity. Key strategies include:

  • Modification of the Phenyl Rings: Introduction of substituents such as hydroxyl, amino, nitro, or alkyl groups on either phenyl ring can significantly alter the molecule's properties.

  • Hybridization with Other Pharmacophores: Conjugating the benzophenone core with other biologically active moieties, such as azetidinones,[9] coumarins,[10] or 1,2,3-triazoles,[11] can lead to synergistic effects and novel mechanisms of action.

Antimicrobial Potential of Benzophenone Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzophenone derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][11]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzophenone derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms.[5] Potential mechanisms include:

  • Inhibition of Key Enzymes: Some derivatives may act as inhibitors of crucial bacterial enzymes, such as transpeptidases, which are involved in cell wall synthesis.[9]

  • Membrane Depolarization: Certain benzophenone-containing compounds have been shown to disrupt the bacterial cell membrane, leading to depolarization and cell death.[5]

  • DNA Interaction: The planar structure of the benzophenone scaffold may allow for intercalation with microbial DNA, thereby inhibiting replication and transcription.[5]

Representative Antimicrobial Data for Benzophenone Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of various benzophenone derivatives against representative microbial strains, as reported in the literature. This data provides a benchmark for the potential efficacy of novel derivatives of this compound.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Garcinia BenzophenonesMethicillin-resistant Staphylococcus aureus3.1 - 12.5[12]
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureus, Salmonella Typhimurium62.5 - 250[13]
Benzophenone-Triazole HybridsBacillus subtilis, Staphylococcus aureusNot specified (zone of inhibition)[11]
Benzophenone Fused AzetidinonesVarious bacteria and fungiNot specified (zone of inhibition)[9]
Experimental Workflow for Antimicrobial Screening

A standardized workflow is crucial for evaluating the antimicrobial potential of newly synthesized derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Activity Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesize Derivatives of (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone purification Purify via Chromatography synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization mic Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution characterization->mic Test Compounds mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc membrane Membrane Permeability Assay mbc->membrane Investigate Mechanism enzyme Enzyme Inhibition Assays mbc->enzyme dna DNA Binding Studies mbc->dna

Caption: Workflow for antimicrobial evaluation of novel benzophenone derivatives.

Antitumor Activity of Benzophenone Derivatives

The development of targeted anticancer therapies remains a primary focus of modern drug discovery. Benzophenone analogs have emerged as a promising class of compounds with potent antitumor activities.[7][10][14][15]

Key Signaling Pathways Targeted by Benzophenone Derivatives

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of benzophenone derivatives. These compounds often modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

4.1.1. Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Certain benzophenone derivatives have been shown to be potent inhibitors of this process.[10][14] They can exert their anti-angiogenic effects by down-regulating the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[14]

4.1.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many benzophenone analogs have been demonstrated to induce apoptosis in various cancer cell lines.[14] This is often achieved through the activation of caspase-dependent pathways.[10][14]

Anticancer_Mechanism cluster_pathway Cellular Effects of Benzophenone Derivatives cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction benzophenone Benzophenone Derivative vegf Downregulation of VEGF benzophenone->vegf pi3k PI3K Inhibition benzophenone->pi3k angiogenesis Inhibition of Neovessel Formation vegf->angiogenesis caspase Caspase Activation pi3k->caspase apoptosis Programmed Cell Death caspase->apoptosis

Caption: Putative anticancer mechanisms of benzophenone derivatives.

In Vitro Cytotoxicity Data for Benzophenone Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzophenone derivatives against various cancer cell lines, showcasing their cytotoxic potential.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 1 (a benzophenone)HL-60 (Leukemia)0.48[16]
Compound 1 (a benzophenone)A-549 (Lung Cancer)0.82[16]
Compound 1 (a benzophenone)SMMC-7721 (Liver Cancer)0.26[16]
Compound 1 (a benzophenone)SW480 (Colon Cancer)0.99[16]
Morpholino Benzophenones (3a, 3c)P388 (Murine Leukemia)Not specified (potent)[7]
Experimental Protocol for In Vitro Anticancer Evaluation

MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzophenone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The this compound core structure represents a promising starting point for the development of novel therapeutic agents. While its primary application to date has been in the synthesis of SGLT2 inhibitors, the broader family of benzophenone derivatives has demonstrated significant potential in the fields of antimicrobial and anticancer research.

Future investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key functional groups responsible for enhanced biological activity.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent derivatives to understand their mechanisms of action in greater detail.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.

By leveraging the established synthetic methodologies and biological screening protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold and contribute to the discovery of new and improved treatments for a range of diseases.

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Introduction: A Keystone Intermediate in Modern Antidiabetic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Synthesis, Properties, and Application in SGLT2 Inhibitor Development

This compound is a diarylmethanone derivative that has emerged as a molecule of significant interest within the pharmaceutical industry.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block—a key intermediate—in the synthesis of a class of highly successful antidiabetic drugs known as SGLT2 (sodium-glucose cotransporter 2) inhibitors.[2][3] Specifically, it is a well-established precursor for Empagliflozin, a medication widely prescribed for the management of type 2 diabetes.[2][3][] The diarylmethane scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents.[5][6][7] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and pivotal role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of a starting material is paramount for process development and optimization. This compound is a white to off-white solid at room temperature.[8] Its chemical structure features a central ketone group bridging a 5-bromo-2-chlorophenyl ring and a 4-fluorophenyl ring. This specific arrangement of halogen substituents is crucial for its subsequent chemical transformations into the final API.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanonePubChem[9]
CAS Number 915095-85-1ChemicalBook, PubChem[8][9]
Molecular Formula C₁₃H₇BrClFOPubChem[9]
Molecular Weight 313.55 g/mol PubChem[9]
Appearance White to off-white SolidChemicalBook[8]
Boiling Point 390.6 ± 37.0 °C (Predicted)ChemicalBook, Sigma-Aldrich[8]
Density 1.568 ± 0.06 g/cm³ (Predicted)ChemicalBook[8]
LogP 4.47ChemSrc[10]
InChIKey LVILQFKAGQFQEK-UHFFFAOYSA-NPubChem[9]

Synthesis and Mechanistic Considerations

The primary route for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust and scalable method for forming the central carbon-carbon bond between one of the aryl rings and the carbonyl group.

Core Synthetic Strategy: Friedel-Crafts Acylation

The synthesis typically involves the reaction of an activated carboxylic acid derivative (an acyl halide) with an aromatic compound in the presence of a Lewis acid catalyst. For this specific molecule, the most common pathway involves the acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride.[11]

The choice of Lewis acid is critical for reaction efficiency and purity profile. While aluminum trichloride (AlCl₃) is a traditional choice, modern syntheses often prefer milder catalysts like titanium tetrachloride (TiCl₄).[12] TiCl₄ can offer improved yields and cleaner reactions, particularly with functionalized substrates, as it often requires less stringent reaction conditions compared to AlCl₃.[12]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 5-Bromo-2-chlorobenzoic acid C 5-Bromo-2-chlorobenzoyl chloride A->C Activation B Activating Agent (e.g., Oxalyl Chloride, SOCl₂) D Fluorobenzene F (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone C->F Acylation E Lewis Acid Catalyst (e.g., TiCl₄, AlCl₃) cluster_kidney Kidney Proximal Tubule cluster_drug Therapeutic Intervention blood {Bloodstream | Glucose, Na⁺} tubule_lumen {Tubular Lumen (Filtrate) | Glucose, Na⁺} sglt2 SGLT2 Transporter tubule_lumen->sglt2 Glucose & Na⁺ Reabsorption urine {Urine Excretion | Excess Glucose} tubule_lumen->urine Glucosuria tubular_cell Tubular Epithelial Cell tubular_cell->blood Glucose & Na⁺ return to blood sglt2->tubular_cell drug Empagliflozin (Derived from Intermediate) drug->sglt2 Inhibits

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: The compound should be stored at room temperature or under refrigerated conditions (2-8°C) in a well-sealed container, away from oxidizing agents. [2][8]

Conclusion

This compound is more than just a complex chemical name; it is a testament to the intricate synthetic pathways that underpin modern pharmaceutical manufacturing. Its value lies not in its own biological activity, but in its strategic design as a key intermediate for SGLT2 inhibitors like Empagliflozin. The robust synthetic routes to this diaryl ketone, primarily through Friedel-Crafts acylation, and its subsequent conversion to the diarylmethane core of the final drug, highlight its indispensable role. For researchers and professionals in drug development, a thorough understanding of this intermediate's properties, synthesis, and application provides critical insight into the production of life-changing therapies for type 2 diabetes.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

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  • Benzylic Methylene Functionalizations of Diarylmethanes. PubMed Central, NIH. [Link]

  • 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. Pharmaoffer.com. [Link]

  • This compound | 915095-85-1. Synthink. [Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

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  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubMed Central, NIH. [Link]

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potential uses of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Introduction: Unveiling the Potential of a Versatile Benzophenone Scaffold

This compound is a diaryl ketone, a class of compounds built upon the robust and versatile benzophenone framework.[1][2] This particular molecule, characterized by a specific arrangement of halogen substituents—bromine, chlorine, and fluorine—across its two phenyl rings, has emerged as a compound of significant interest in pharmaceutical synthesis.[3][4][5][6][7] While its primary documented role is as a crucial intermediate in the manufacture of a blockbuster antidiabetic drug, its structural features suggest a much broader potential in medicinal chemistry.[5][8] The benzophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][9][10]

This guide provides a comprehensive technical overview of the known and potential research applications of this compound. We will begin by detailing its established role in the synthesis of the SGLT2 inhibitor Empagliflozin. Subsequently, we will explore its latent potential as a starting scaffold for the development of novel therapeutic agents, drawing upon structure-activity relationship (SAR) data from the broader class of halogenated benzophenones. This document is intended to serve as a foundational resource for researchers looking to leverage this compound in their own discovery and development programs.

Chemical and Physical Properties
IUPAC Name This compound
CAS Number 915095-85-1
Molecular Formula C₁₃H₇BrClFO
Molecular Weight 313.55 g/mol
Physical Form Solid, White to Off-White Powder
Boiling Point (Predicted) 390.6 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.568 ± 0.06 g/cm³
SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F

Part 1: Established Application - A Key Intermediate in the Synthesis of Empagliflozin

The most significant validated use of this compound is as a precursor in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). A key step in the synthesis of Empagliflozin's C-aryl glucoside structure is the formation of a diarylmethane core. This compound serves as the electrophilic precursor to this core structure.

Synthetic Workflow: From Ketone to Diarylalkane

The central transformation involves the reduction of the ketone carbonyl group to a methylene bridge. This is a critical step that locks in the core diarylalkane structure of the final drug. While various reduction methods exist, processes using silane-based reducing agents in the presence of a Lewis acid are frequently cited in patent literature due to their efficiency and selectivity.[4][5][6][7][11]

The following diagram illustrates a representative workflow for the conversion of this compound to a key downstream intermediate.

G cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Ketone Reduction cluster_end Key Empagliflozin Intermediate A (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B (S)-(5-bromo-2-chlorophenyl) (4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone A->B (S)-3-Hydroxytetrahydrofuran, Base P1 Protocol 1: Nucleophilic Aromatic Substitution B->P1 C (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxy)tetrahydrofuran B->C 1,1,3,3-Tetramethyldisiloxane (TMDS), Lewis Acid (e.g., AlCl₃) P2 Protocol 2: Silane-Mediated Reduction C->P2 D Downstream to Empagliflozin C->D Glycosylation & further steps

Caption: Synthetic pathway from the title compound to a key Empagliflozin intermediate.

Experimental Protocol: Silane-Mediated Reduction of the Benzophenone Core

This protocol describes the reduction of the intermediate ketone to its corresponding methylene derivative, a crucial step towards the final Empagliflozin structure.[4][6][11]

Objective: To reduce the carbonyl group of (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone.

Materials:

  • (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (1.0 eq)

  • Aluminum chloride (AlCl₃), anhydrous (2.0 eq)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.3 eq)

  • Toluene, anhydrous

  • Ice-water

  • 3N Sodium Hydroxide (NaOH)

  • Acetonitrile

  • Water

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (2.0 eq) and (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (1.0 eq) in anhydrous toluene at a temperature below 20°C, add 1,1,3,3-tetramethyldisiloxane (1.3 eq) dropwise over 1 hour. Causality: The Lewis acid (AlCl₃) activates the carbonyl group, making it more susceptible to hydride attack from the silane reducing agent. Maintaining a low temperature controls the exothermic reaction.

  • Allow the reaction mixture to stir at 20-23°C for an additional 1.5 hours, monitoring for completion by TLC or HPLC.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly quench the reaction by adding the cooled solution to ice-water over approximately 15 minutes. Trustworthiness: This slow, controlled quench is a critical safety and product integrity step, managing the exothermic hydrolysis of the remaining reducing agent and Lewis acid.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with 3N NaOH solution.

  • Concentrate the organic layer under reduced pressure.

  • Add acetonitrile and re-concentrate to remove residual toluene.

  • Dissolve the residue in acetonitrile and add water slowly to induce crystallization.

  • Cool the resulting slurry to 0-3°C and hold for 2 hours to maximize precipitation.

  • Collect the solid product, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, by filtration and dry under vacuum.

Part 2: Potential Research Applications - A Scaffold for Novel Drug Discovery

The true potential of this compound lies in its utility as a starting point for generating novel chemical entities. The benzophenone scaffold is a known pharmacophore, and the specific halogenation pattern of this compound offers unique modulation of its electronic and lipophilic properties, which can be exploited in drug design.[1][10]

General Derivatization Strategy

The structure of this compound presents several handles for chemical modification. The carbonyl group can be reduced or used in condensation reactions. The halogenated phenyl rings can undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents, thereby exploring the chemical space around this core.

G cluster_mods Potential Modification Sites cluster_apps Potential Therapeutic Areas A (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B Carbonyl Reduction (e.g., to alcohol, methylene) A->B C Suzuki Coupling (at Bromo position) A->C D Buchwald-Hartwig Amination (at Chloro/Bromo position) A->D E Nucleophilic Substitution (at Fluoro position) A->E G Anticancer Therapeutics B->G F Anti-inflammatory Agents C->F D->G H P-gp Inhibitors E->H

Caption: Potential derivatization pathways for generating novel bioactive compounds.

Development of Novel Anti-inflammatory Agents

Scientific Rationale: Benzophenone derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][12][13] The presence of halogen atoms on the phenyl rings can significantly influence the binding affinity and selectivity for COX-1 and COX-2. For instance, studies have shown that chloro-substituted benzophenones can exhibit potent anti-inflammatory activity.[10] By modifying the this compound core, researchers can systematically probe the SAR to develop novel and potentially selective COX inhibitors.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To evaluate the inhibitory potential of newly synthesized derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Colorimetric COX inhibitor screening assay kit

Procedure:

  • Prepare a series of dilutions for each test compound in DMSO.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Add the test compounds, positive controls (Celecoxib, Indomethacin), and a vehicle control (DMSO) to the wells.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes. Causality: This pre-incubation step ensures that the interaction between the enzyme and inhibitor reaches equilibrium before the substrate is introduced.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction and measure the prostaglandin production using the colorimetric probe as per the kit manufacturer's instructions. The absorbance is read on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for each compound against both COX-1 and COX-2 by fitting the data to a dose-response curve. Trustworthiness: This self-validating system includes both positive and vehicle controls to ensure the assay is performing correctly and to provide a benchmark for the potency of the test compounds.

Exploration of Anticancer Therapeutics

Scientific Rationale: The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.[9][14] These compounds can exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[14] The specific halogenation pattern of this compound provides a unique lipophilic and electronic profile that can be fine-tuned through further synthesis to optimize interactions with biological targets in cancer cells. Derivatization, for example through Buchwald-Hartwig amination at the bromo or chloro positions, could introduce pharmacophores known to enhance cytotoxic activity.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of synthesized benzophenone derivatives on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds and Doxorubicin in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours. Causality: This incubation period allows for multiple cell cycles, ensuring that the effects of the compounds on cell proliferation can be accurately measured.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value for each compound by plotting cell viability against compound concentration.

Probing P-glycoprotein Inhibition to Combat Multidrug Resistance

Scientific Rationale: P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic drugs from the cell.[15][16] Benzophenone derivatives have been identified as potent inhibitors of P-gp.[17][18][19] The lipophilicity and specific steric and electronic properties of these inhibitors are crucial for their interaction with the transporter. The halogen atoms on this compound contribute significantly to its lipophilicity, making it an attractive starting point for designing novel P-gp inhibitors. By synthesizing a library of derivatives, one could optimize P-gp inhibition and potentially develop agents that can be used in combination with chemotherapy to overcome MDR.

Experimental Protocol: Calcein-AM Efflux Assay

Objective: To screen for P-gp inhibitory activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, calcein.

Materials:

  • A P-gp overexpressing cell line (e.g., Caco-2 or CCRF-CEM Vcr1000) and its parental non-overexpressing line.[15][17]

  • Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent calcein upon hydrolysis by intracellular esterases).

  • Test compounds (dissolved in DMSO).

  • Verapamil (a known P-gp inhibitor, used as a positive control).

  • Hanks' Balanced Salt Solution (HBSS).

Procedure:

  • Seed the P-gp overexpressing and parental cells in a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.

  • Wash the cells with warm HBSS.

  • Treat the cells with various concentrations of the test compounds or Verapamil in HBSS and incubate for 30 minutes at 37°C. Causality: This pre-incubation allows the potential inhibitors to enter the cells and bind to P-gp.

  • Add Calcein-AM to each well at a final concentration of ~1 µM and incubate for another 30-60 minutes at 37°C.

  • Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the fluorescence accumulation ratio by dividing the fluorescence in the treated cells by the fluorescence in the vehicle-treated cells.

  • A significant increase in calcein accumulation in the P-gp overexpressing cells in the presence of a test compound indicates P-gp inhibition. Trustworthiness: Comparing the results in P-gp overexpressing cells to the parental line validates that the observed effect is specific to P-gp activity.

Conclusion and Future Outlook

This compound is more than a simple pharmaceutical intermediate. Its validated role in the synthesis of Empagliflozin underscores its industrial relevance and availability. However, its true potential for the research community lies in its versatile benzophenone core, decorated with a distinct halogen pattern that invites further chemical exploration. This guide has outlined several evidence-based avenues for investigation, from developing novel anti-inflammatory and anticancer agents to tackling the challenge of multidrug resistance in cancer. By leveraging the established chemistry of the benzophenone scaffold and the unique properties imparted by its substituents, this compound represents a promising starting point for the discovery of next-generation therapeutics.

References

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  • Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. PubMed. Available at: [Link].

  • Design and synthesis of new Benzophenone derivatives with in vivo anti-inflammatory activity through dual inhibition of edema and neutrophil recruitment. Locus UFV. Available at: [Link].

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. Available at: [Link].

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information. Available at: [Link].

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  • In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available at: [Link].

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ACS Publications. Available at: [Link].

  • Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. Available at: [Link].

  • Empagliflozin Intermediate/ (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran/ 915095-89-5. Sinoway. Available at: [Link].

  • Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. Available at: [Link].

  • Synthesis and anti-inflammatory activity of benzophenone analogues. ResearchGate. Available at: [Link].

  • Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein | Request PDF. ResearchGate. Available at: [Link].

  • Benzophenone Sulfonamide Derivatives as Interaction Partners and Inhibitors of Human P-Glycoprotein. Chongqing Hesheng Longgang Technology Co., Ltd.. Available at: [Link].

  • Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Sultan Qaboos University House of Expertise. Available at: [Link].

  • Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. Justia Patents. Available at: [Link].

  • Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. Available at: [Link].

  • CN105153137A - Preparation method of empagliflozin. Google Patents.
  • US20190202814A1 - Processes for preparation of empagliflozin. Google Patents.
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  • 107652278 Synthesis process for empagliflozin. WIPO Patentscope. Available at: [Link].

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Semantic Scholar. Available at: [Link].

  • "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. Research Square. Available at: [Link].

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Introduction: The Benzophenone Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Benzophenones

Benzophenones, a class of diaryl ketones, represent a ubiquitous and highly versatile structural motif in both chemistry and biology.[1][2] Their rigid, three-dimensional conformation serves as a privileged scaffold, enabling diverse interactions with biological targets. This has led to their integration into a wide array of pharmacologically active agents, including anti-inflammatory, anticancer, antiviral, and antihypercholesterolemic drugs.[1][3][4][5][6][7][8] Beyond medicinal chemistry, substituted benzophenones are critical components in materials science, functioning as photoinitiators in polymerization processes and as electroactive components in Organic Light-Emitting Diodes (OLEDs).[2][9]

The functional importance of this scaffold has driven the development of numerous synthetic strategies, ranging from classical electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-coupling reactions.[10][11] This guide provides a comprehensive exploration of the principal methodologies for the synthesis of substituted benzophenones, delving into the mechanistic rationale behind experimental choices, providing field-tested protocols, and summarizing key performance data to empower researchers in their synthetic design and execution.

Part 1: The Cornerstone of Benzophenone Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for forging the central carbon-carbonyl bond of the benzophenone core.[12][13] It is a robust electrophilic aromatic substitution that attaches an acyl group to an aromatic ring, a transformation of immense importance in the industrial synthesis of aryl ketones.[12]

Mechanistic Insights & Experimental Causality

The reaction proceeds through a well-established three-step mechanism, and understanding this pathway is critical to optimizing reaction conditions.

  • Generation of the Acylium Ion: The reaction is initiated by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), which coordinates to the acylating agent (e.g., benzoyl chloride). This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion. The choice of Lewis acid is critical; stronger acids like AlCl₃ are required for less reactive aromatic substrates, while milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed for activated rings, often at higher temperatures.[13][14] Stoichiometric amounts of the catalyst are often necessary because the product ketone can complex with the Lewis acid, rendering it inactive.[12]

  • Electrophilic Attack: The π-electron system of the aromatic substrate attacks the acylium ion. This is the rate-determining step and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate, and thus the reaction rate, is highly dependent on the substituents present on the aromatic ring. Electron-donating groups stabilize the positive charge and accelerate the reaction, whereas strong electron-withdrawing groups destabilize it and can halt the reaction entirely.[15]

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (though it remains complexed to the product), yielding the final benzophenone product.[12]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product ketone is less reactive than the starting aromatic material, which effectively prevents polysubstitution events.[12]

Visualization 1: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylHalide Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Aromatic Aromatic Ring (e.g., Benzene) SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex + Acylium Ion Product Benzophenone SigmaComplex->Product - H⁺ (via [AlCl₄]⁻)

Caption: The three-step mechanism of Friedel-Crafts acylation.

Experimental Protocol: General Synthesis of Benzophenone

This protocol is a generalized procedure and may require optimization for specific substituted analogs.[16]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 molar equivalents). Suspend the AlCl₃ in a suitable anhydrous solvent, such as dichloromethane or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Charge the dropping funnel with benzoyl chloride (1.0 molar equivalent) dissolved in a minimal amount of the reaction solvent. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Following the formation of the acyl chloride-Lewis acid complex, add the aromatic substrate (e.g., benzene, 1.0-1.2 equivalents) dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench it by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Friedel-Crafts Acylations
Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp (°C)Time (h)ProductYield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[16]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[16]
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid11864-Methoxyacetophenone95[16]

Part 2: Palladium-Catalyzed Cross-Coupling for Advanced Analogs

Modern organic synthesis frequently relies on the precision and functional group tolerance of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has emerged as a powerhouse for constructing C-C bonds, offering a complementary and often more versatile route to complex substituted benzophenones.[17][18]

Mechanistic Insights & Experimental Causality

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. Understanding each step is key to selecting the appropriate catalyst, base, and solvent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (e.g., a bromo-substituted benzophenone), forming a Pd(II) intermediate. The efficiency of this step, often the rate-determining one, depends on the halide, with reactivity following the trend I > Br >> Cl. The electronic properties of the aryl halide are also crucial; electron-withdrawing groups on the ring activate the C-X bond, accelerating the reaction.[17]

  • Transmetalation: A base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (often a mixture like toluene/ethanol/water) is critical to facilitate this step and maintain catalyst stability.[17][18]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[18]

A powerful extension of this methodology is the Carbonylative Suzuki Coupling , a three-component reaction that couples an aryl halide, carbon monoxide (CO), and an arylboronic acid to directly forge the benzophenone structure.[3] This approach is highly efficient for accessing unsymmetrical biaryl ketones.[3]

Visualization 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 3-Bromobenzophenone

This protocol is a general procedure for coupling an arylboronic acid with a bromo-substituted benzophenone and may require optimization.[4][17]

  • Reaction Setup: In a round-bottom flask, combine the bromo-substituted benzophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1:1 mixture of toluene/ethanol/water (10 mL).

  • Degassing: Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain it with vigorous stirring. Monitor the reaction's progress by TLC.

  • Work-up: After the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Part 3: Alternative and Complementary Synthetic Routes

While Friedel-Crafts and Suzuki reactions are the workhorses, other methods provide valuable alternatives, especially for substrates with challenging functional groups or substitution patterns.

Grignard Reaction Followed by Oxidation

This two-step sequence offers a classic and reliable route to benzophenones.[19]

  • Nucleophilic Addition: An aryl Grignard reagent (Ar-MgBr), prepared from an aryl halide and magnesium metal, is added to a substituted benzaldehyde or benzoic acid derivative (like an ester or acid chloride).[20][21] This nucleophilic addition to the carbonyl carbon initially forms a secondary or tertiary alcohol after acidic work-up.[22][23][24]

  • Oxidation: The intermediate alcohol is then oxidized to the corresponding ketone. A variety of reagents can accomplish this transformation, such as pyridinium chlorochromate (PCC), a Swern oxidation, or Dess-Martin periodinane.[19] The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Visualization 3: Grignard-Oxidation Workflow

Grignard_Oxidation_Workflow ArylHalide Aryl Halide (Ar¹-Br) Grignard Grignard Reagent (Ar¹-MgBr) ArylHalide->Grignard + Mg Benzaldehyde Substituted Benzaldehyde (Ar²-CHO) SecAlcohol Secondary Alcohol Benzaldehyde->SecAlcohol Grignard->SecAlcohol 1. Add 2. H₃O⁺ work-up Benzophenone Substituted Benzophenone (Ar¹-CO-Ar²) SecAlcohol->Benzophenone Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Benzophenone

Sources

An In-depth Technical Guide to the Structural Analogs of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diarylmethanone scaffold, exemplified by (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, represents a privileged structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability make it a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the design, synthesis, and potential biological evaluation of structural analogs of this compound. We will delve into the strategic modifications of this core structure, detailing robust synthetic methodologies, and outlining key in vitro assays to probe their therapeutic potential across various disease areas, including oncology, virology, and neglected tropical diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.

Introduction: The this compound Core

This compound is a diaryl ketone with the chemical formula C₁₃H₇BrClFO.[1] Its structure is characterized by a central carbonyl group bridging two substituted phenyl rings: a 5-bromo-2-chlorophenyl moiety and a 4-fluorophenyl moiety. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[2]

The strategic placement of halogen atoms on both phenyl rings imparts specific electronic and lipophilic characteristics that can influence molecular interactions with biological targets. The bromine and chlorine atoms on one ring, and the fluorine atom on the other, create a unique electrostatic potential and provide handles for further chemical modification. The central ketone can act as a hydrogen bond acceptor and its reduction to a methylene bridge offers a common strategy to transition from a rigid benzophenone scaffold to a more flexible diarylmethane structure, which can significantly alter the pharmacological profile.[2][3]

This guide will explore the systematic structural modifications of this core molecule to generate a library of analogs with diverse biological activities. We will focus on three primary areas of modification:

  • Modification of the 4-Fluorophenyl Ring: Introducing various substituents to probe electronic and steric effects.

  • Modification of the 5-Bromo-2-chlorophenyl Ring: Exploring the impact of altering the halogen substitution pattern and introducing other functional groups.

  • Modification of the Carbonyl Bridge: Including reduction to a methylene group and replacement with bioisosteric linkers.

Synthetic Strategies for Analog Development

The synthesis of this compound and its analogs can be efficiently achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired structural modifications.

Friedel-Crafts Acylation: A Convergent Approach

The Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aryl ketones.[3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

For the synthesis of the core molecule and its analogs, the general strategy involves the reaction of 5-bromo-2-chlorobenzoyl chloride with a substituted benzene derivative.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Preparation of the Acyl Chloride: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.

  • Acylation Reaction: The aromatic substrate (e.g., fluorobenzene or a substituted derivative, 1.0-1.2 eq) is dissolved in an anhydrous solvent (e.g., DCM, 1,2-dichloroethane). The solution is cooled to 0 °C, and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq), is added portion-wise. The crude 5-bromo-2-chlorobenzoyl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture.

  • Work-up and Purification: The reaction is stirred at 0 °C to room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired benzophenone analog.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products 5_bromo_2_chlorobenzoic_acid 5-Bromo-2-chlorobenzoic Acid benzoyl_chloride 5-Bromo-2-chlorobenzoyl Chloride 5_bromo_2_chlorobenzoic_acid->benzoyl_chloride Acyl Chloride Formation acylating_agent SOCl₂ or (COCl)₂ acylating_agent->benzoyl_chloride substituted_benzene Substituted Benzene benzophenone_analog Benzophenone Analog substituted_benzene->benzophenone_analog lewis_acid AlCl₃ lewis_acid->benzophenone_analog benzoyl_chloride->benzophenone_analog Friedel-Crafts Acylation

Suzuki Coupling: A Versatile Cross-Coupling Strategy

The Suzuki-Miyaura cross-coupling reaction provides an alternative and highly versatile route to diaryl ketones.[4][5][6][7][8] This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide. For the synthesis of our target analogs, this can be approached in two ways:

  • Route A: Coupling of 5-bromo-2-chlorophenylboronic acid with a substituted aryl halide.

  • Route B: Coupling of a (4-substituted-phenyl)boronic acid with a dihaloarene such as 1,4-dibromo-2-chlorobenzene, followed by oxidation of an intermediate.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction and Monitoring: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products aryl_halide Aryl Halide biaryl_product Biaryl Product aryl_halide->biaryl_product Suzuki Coupling boronic_acid Boronic Acid boronic_acid->biaryl_product pd_catalyst Pd Catalyst pd_catalyst->biaryl_product base Base base->biaryl_product

A Virtual Library of Structural Analogs

To explore the structure-activity relationships (SAR), a diverse library of analogs can be designed and synthesized. The following table outlines some proposed modifications to the core structure.

Modification Area Proposed Analogs Rationale
4-Fluorophenyl Ring -OCH₃, -CH₃, -Cl, -CF₃, -CN, -NO₂, -NH₂, Pyridyl, ThienylModulate electronic properties (electron-donating and -withdrawing groups) and introduce heteroatoms to alter polarity and hydrogen bonding capabilities.
5-Bromo-2-chlorophenyl Ring -F, -I, -CH₃, -OCH₃, -NH₂, -CNInvestigate the effect of different halogen substitutions and the introduction of other functional groups on activity and selectivity.
Carbonyl Bridge -CH₂- (Diarylmethane)Increase conformational flexibility, which may lead to interactions with different binding pockets of a target protein.
Bioisosteric Replacements Diaryl ether, Sulfone, OximeExplore the impact of replacing the ketone with other linking moieties that have similar steric and electronic properties but different metabolic stabilities.[9][10][11][12][13]

Potential Biological Activities and In Vitro Evaluation

The benzophenone and diarylmethane scaffolds are known to exhibit a wide range of biological activities.[14] Based on existing literature, analogs of this compound could be screened for the following activities:

Anticancer Activity

Many benzophenone and diarylmethane derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways.[15][16]

Experimental Protocol: In Vitro Anticancer Screening

A preliminary screening of the synthesized analogs can be performed using a panel of human cancer cell lines, such as those from the NCI-60 panel.

  • Cell Culture: Maintain the selected cancer cell lines in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[17][18][19]

  • Further Assays: For promising compounds, further mechanistic studies can be conducted, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and western blotting to investigate the effect on key signaling proteins.

Anticancer_Screening start Synthesized Analogs cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay (IC₅₀ Determination) cell_culture->mtt_assay mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle) mtt_assay->mechanistic_studies Potent Analogs lead_identification Lead Compound Identification mechanistic_studies->lead_identification

Anti-HIV Activity

Benzophenone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[20] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A commercially available, non-radioactive HIV-1 reverse transcriptase assay kit can be used to screen the synthesized analogs.[21][22]

  • Assay Principle: The assay typically involves the use of a microplate coated with a template/primer complex. The HIV-1 RT enzyme incorporates digoxigenin (DIG)- and biotin-labeled dUTPs into the DNA strand. The biotinylated DNA is then captured on a streptavidin-coated plate, and the amount of incorporated DIG is detected using an anti-DIG-peroxidase antibody and a colorimetric substrate.

  • Procedure:

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the HIV-1 RT enzyme and the reaction mixture containing the labeled nucleotides.

    • Incubate the plate to allow the reverse transcription reaction to proceed.

    • Perform the subsequent binding, washing, and detection steps as per the manufacturer's protocol.

    • Measure the absorbance and calculate the percentage of inhibition of RT activity to determine the IC₅₀ values.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cells. Inhibitors of P-gp can reverse this resistance and enhance the efficacy of anticancer drugs.

Experimental Protocol: P-gp ATPase Activity Assay

The activity of P-gp is coupled to ATP hydrolysis. Therefore, measuring the ATPase activity in the presence of test compounds can determine if they are substrates or inhibitors of P-gp.[23][24][25][26][27]

  • Assay Principle: This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membrane vesicles. An increase in ATPase activity in the presence of a compound suggests it is a P-gp substrate, while inhibition of the basal or substrate-stimulated ATPase activity indicates an inhibitory effect.

  • Procedure:

    • Prepare a reaction mixture containing P-gp membrane vesicles, the test compound at various concentrations, and a buffer containing magnesium ions.

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 37 °C for a defined period.

    • Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

    • Determine the effect of the compound on the basal and verapamil-stimulated ATPase activity.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. There is an urgent need for new, safe, and effective antileishmanial drugs. Benzophenone derivatives have shown promising activity against Leishmania parasites.[28][29]

Experimental Protocol: In Vitro Antileishmanial Assay

The in vitro activity of the synthesized analogs can be evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.[30][31][32][33][34]

  • Promastigote Viability Assay:

    • Culture Leishmania promastigotes in a suitable medium until they reach the logarithmic growth phase.

    • Incubate the promastigotes with various concentrations of the test compounds in 96-well plates for 48-72 hours.

    • Assess cell viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Determine the IC₅₀ values.

  • Amastigote Viability Assay:

    • Infect a suitable host cell line (e.g., murine macrophages) with Leishmania promastigotes.

    • After infection, treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Fix and stain the cells, and determine the number of amastigotes per macrophage under a microscope.

    • Calculate the IC₅₀ values.

  • Cytotoxicity Assay: To assess the selectivity of the compounds, perform a cytotoxicity assay on the host macrophage cell line in the absence of the parasite to determine the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.

Conclusion

The this compound scaffold presents a rich platform for the design and synthesis of novel bioactive molecules. The synthetic strategies outlined in this guide, including Friedel-Crafts acylation and Suzuki coupling, offer robust and versatile methods for generating a diverse library of structural analogs. The proposed in vitro biological evaluation protocols provide a clear roadmap for screening these compounds against a range of therapeutic targets. Through a systematic exploration of the structure-activity relationships, it is anticipated that new lead compounds with potent and selective activities can be identified, paving the way for the development of next-generation therapeutics.

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safety and handling of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably SGLT2 inhibitors such as Empagliflozin, which are pivotal in the management of type 2 diabetes.[1][2][3] Its molecular structure, featuring a halogenated benzophenone core, contributes to its utility in organic synthesis but also necessitates a thorough understanding of its chemical reactivity and potential hazards.

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound in laboratory or manufacturing settings. The protocols described herein are designed to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a hazardous substance, and its handling requires a systematic risk assessment before any work commences.

Toxicological Profile and GHS Classification

The compound is categorized under GHS07 (Harmful) and carries the signal word "Warning". The primary hazards are related to irritation and acute toxicity.

  • Acute Oral Toxicity: Harmful if swallowed (H302).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[4] Skin contact may lead to inflammation, characterized by itching, scaling, reddening, or blistering.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[4] Direct contact can result in redness, pain, and potential eye damage.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[4] Inhalation of dust can irritate the lungs and respiratory system.[4]

Physicochemical Data

A summary of the key physical and chemical properties is essential for safe handling and storage.

PropertyValueSource
CAS Number 915095-85-1[5][6]
Molecular Formula C₁₃H₇BrClFO[5][7]
Molecular Weight 313.55 g/mol [1][8]
Physical Form Solid
Boiling Point 390.6 ± 37.0 °C at 760 mmHg
InChIKey LVILQFKAGQFQEK-UHFFFAOYSA-N[5][9]
Risk Assessment Workflow

A systematic risk assessment is crucial before handling this compound. The following workflow should be implemented to identify and mitigate potential hazards.

RiskAssessment cluster_planning Phase 1: Planning & Information Gathering cluster_control Phase 2: Control Measure Implementation cluster_execution Phase 3: Execution & Monitoring P1 Review Safety Data Sheet (SDS) P2 Identify Hazards: - Irritant (Skin, Eye, Respiratory) - Acute Oral Toxicity P1->P2 informs P3 Evaluate Quantities & Experimental Conditions P2->P3 context for C1 Select Engineering Controls (e.g., Fume Hood) P3->C1 dictates need for C2 Define Required PPE (Gloves, Goggles, Lab Coat) C1->C2 complements C3 Establish Safe Work Procedures (SOP) C2->C3 documented in E1 Perform Experiment Following SOP C3->E1 governs E2 Monitor for Exposure or Spills E1->E2 E3 Emergency Plan Ready E2->E3 triggers

Caption: A systematic workflow for assessing and mitigating risks before handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent exposure and maintain the chemical's integrity.

Engineering Controls

The primary engineering control for handling this compound, which is a solid that can form dust, is a certified chemical fume hood.[8]

  • Causality: A fume hood provides adequate ventilation to capture and exhaust dust and vapors, preventing inhalation, which is a primary route of exposure that can cause respiratory irritation.[4][8] All weighing and transfer operations involving the solid compound should be performed within the fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure. The following should be considered mandatory.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[8]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a standard laboratory coat.[8] Contaminated clothing should be removed immediately.[4]

  • Respiratory Protection: If dust formation is significant or work is performed outside a fume hood, a NIOSH-approved particulate respirator is recommended.

The correct sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: The proper sequence for putting on (donning) and taking off (doffing) PPE.

Handling Procedures
  • Preparation: Designate a specific area within a fume hood for handling the compound. Ensure an eyewash station and safety shower are accessible.[4]

  • Weighing and Transfer: Avoid the formation of dust and aerosols.[8] Use non-sparking tools for transfers.[8]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Avoid contact with skin, eyes, and clothing.[4][8]

Storage Conditions

Proper storage is essential for both safety and chemical stability.

  • Container: Store in a tightly closed, properly labeled container.[4][8]

  • Environment: Keep in a dry, cool, and well-ventilated place.[4][8] While some suppliers suggest refrigeration (2-8°C), storage at ambient room temperature is also cited.[6] For long-term storage, a cool, dry place is recommended.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4] Also, keep separate from foodstuff containers.[8]

Emergency Procedures

In the event of an accident, a swift and correct response is critical. All personnel must be familiar with these procedures.

Accidental Release Measures
  • Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[8]

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]

  • Cleanup: Collect the spilled solid using spark-proof tools and place it into a suitable, closed container for disposal.[8] Avoid generating dust.[8]

Exposure Response

The following flowchart outlines the immediate steps to take upon personal exposure.

ExposureResponse Start Exposure Event Occurs Route Identify Route of Exposure Start->Route Inhalation Inhalation Route->Inhalation Lungs Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eyes Ingestion Ingestion Route->Ingestion Mouth Action_Inhale Move victim to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin with soap and water for 15+ min. Skin->Action_Skin Action_Eye Rinse cautiously with water for at least 15 min. Remove contact lenses, if present. Eye->Action_Eye Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: Emergency response flowchart for different routes of personal exposure.

Detailed First Aid Measures:

  • Inhalation: Move the person into fresh air.[4][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8][10]

  • Skin Contact: Immediately take off contaminated clothing.[8][10] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8]

  • Eye Contact: Rinse with pure water for at least 15 minutes, removing contact lenses if possible.[4][8] Consult a doctor.[8]

  • Ingestion: Rinse mouth with water.[4][8] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[8]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][11]

  • Specific Hazards: Hazardous decomposition products upon burning include carbon oxides, hydrogen bromide, and hydrogen chloride.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[8][11]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Disposal Method: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be collected in suitable, closed containers and sent to an approved waste disposal plant.[4][8]

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), ensuring proper ventilation and PPE are used during the process.

Conclusion

This compound is a valuable pharmaceutical intermediate, but its handling demands respect and caution. A safety-first approach, grounded in a thorough understanding of its hazards, the consistent use of engineering controls and PPE, and adherence to established protocols, is non-negotiable. By integrating the principles and procedures outlined in this guide, research and development professionals can work with this compound effectively while ensuring the highest standards of laboratory safety.

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Methodological & Application

Application Note & Synthesis Protocol: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key pharmaceutical intermediate. The featured methodology is a robust Friedel-Crafts acylation, selected for its efficiency and scalability. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and discuss critical parameters for ensuring a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound (CAS No. 915095-85-1) is a diarylketone that has emerged as a critical building block in medicinal chemistry.[1][2] Its primary significance lies in its role as an advanced intermediate for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Empagliflozin, which are at the forefront of type 2 diabetes treatment.[3][4][5][] The precise arrangement of its halogen substituents makes it an ideal precursor for constructing the complex molecular architecture of these modern antidiabetic agents.

The synthesis of this target molecule is most effectively achieved via a Friedel-Crafts acylation . This classic yet powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.[7][8] Our strategy involves the electrophilic substitution of a 4-fluorobenzoyl group onto a 4-bromo-1-chlorobenzene ring, catalyzed by a strong Lewis acid, namely aluminum chloride (AlCl₃). This approach is favored for its reliability and use of readily available starting materials.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of the 4-fluorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (F-C₆H₄-C≡O⁺).

  • Electrophilic Attack: The electron-rich π-system of the 4-bromo-1-chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The directing effects of the substituents on the benzene ring guide the position of the incoming acyl group. Both the chloro and bromo groups are ortho-, para-directing deactivators. The acylation occurs predominantly at the position ortho to the chlorine atom. This is because the chlorine atom is a more activating (or less deactivating) substituent than bromine for this reaction, and this position is sterically accessible.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The final product, this compound, is formed.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 4-bromo-1-chlorobenzene and 4-fluorobenzoyl chloride.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityMoles (mmol)Notes
Aluminum Chloride (Anhydrous)7446-70-0133.3415.3 g115Highly hygroscopic. Handle under inert gas.
4-bromo-1-chlorobenzene106-39-8191.4515.0 g78.3Ensure purity >98%.
4-fluorobenzoyl chloride403-43-0158.5613.7 g (10.3 mL)86.2Moisture-sensitive. Handle with care.[9][10]
Dichloromethane (DCM), Anhydrous75-09-284.93150 mL-Dry, reagent grade.
Hydrochloric Acid (HCl), 2M7647-01-036.46~100 mL-For reaction quench.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mL-For washing.
Brine (Saturated NaCl)7647-14-558.44~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-For drying.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Setup Inert Atmosphere Setup (N2/Ar, Flask, Stirrer) Charge Charge DCM and AlCl3 Setup->Charge Cool Cool to 0-5 °C (Ice Bath) Charge->Cool Add_Acyl Slowly Add 4-Fluorobenzoyl Chloride Cool->Add_Acyl Add_Aromatic Add 4-Bromo-1-chlorobenzene (Maintain Temp <10 °C) Add_Acyl->Add_Aromatic React Warm to RT Stir for 12-16h Add_Aromatic->React Quench Quench Reaction (Pour into Ice/HCl) React->Quench Extract Separate Layers Extract Aq. with DCM Quench->Extract Wash Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Purify Recrystallize from Ethanol or Column Chromatography Concentrate->Purify Final Yield Pure Product Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (15.3 g, 115 mmol). Stir the mixture to form a suspension and cool to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (13.7 g, 86.2 mmol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve 4-bromo-1-chlorobenzene (15.0 g, 78.3 mmol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the solution dropwise to the reaction mixture over approximately 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 12-16 hours (overnight). The mixture will typically darken to a deep red or brown color.[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Prepare a 1 L beaker containing crushed ice (approx. 200 g) and 100 mL of 2M HCl. In a fume hood, slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. Caution: This is an exothermic process that evolves HCl gas.[11]

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic extracts.

  • Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure product. If necessary, silica gel column chromatography can be employed for higher purity.

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[12]
CAS Number 915095-85-1[1][2][3][13]
Molecular Formula C₁₃H₇BrClFO[2][3][12][13]
Molecular Weight 313.55 g/mol [2][3][12][13]
Appearance Off-white to pale yellow crystalline powder[14]
Expected Yield 75-85%-
Purity (Typical) >98% (by HPLC)[1]
Synthetic Reaction Diagram

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-bromo-1-chlorobenzene Catalyst AlCl3 (Lewis Acid) DCM, RT R1->Catalyst R2 4-fluorobenzoyl chloride R2->Catalyst P1 (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone HCl + HCl P1->HCl Catalyst->P1

Caption: Friedel-Crafts acylation for the synthesis of the target methanone.

Safety and Handling

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Always handle in a dry, inert atmosphere.

  • 4-fluorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Causes severe skin burns and eye damage.[10]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. The quenching step generates significant amounts of HCl gas and should be performed with extreme caution.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.

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Application Notes and Protocols for the Synthesis of Benzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of benzophenone via the Friedel-Crafts acylation of benzene with benzoyl chloride. This document offers an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and critical insights into process optimization and troubleshooting. All quantitative data is summarized for clarity, and key aspects of the workflow are visualized to enhance understanding. The protocols and data presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Benzophenone and the Friedel-Crafts Acylation

Benzophenone and its derivatives represent a critical class of diaryl ketones, serving as fundamental structural motifs in a vast array of applications. They are pivotal as photoinitiators in polymer chemistry, as UV-stabilizers in plastics and coatings, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The robust and versatile Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains the most prevalent and efficient method for the preparation of benzophenone.[3][4]

This electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[5] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, a common challenge in Friedel-Crafts alkylations.[1][5] This guide will provide a thorough examination of this reaction, with a focus on practical application and data-driven insights.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism, which can be delineated into three primary steps.[1][6]

  • Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, benzoyl chloride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the benzoyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1][8]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a non-aromatic carbocation intermediate, known as an arenium ion or a sigma complex.[1]

  • Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly added acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, benzophenone.[1]

Caption: Reaction mechanism of Friedel-Crafts acylation for benzophenone synthesis.

Experimental Protocol: Synthesis of Benzophenone

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride. Extreme caution should be exercised, and all operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equivalents
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g1.1
Benzene (Anhydrous)C₆H₆78.1178 mL~10
Benzoyl ChlorideC₆H₅COCl140.5712.5 mL1.0
Dichloromethane (Anhydrous)CH₂Cl₂84.9350 mL-
1M Hydrochloric AcidHCl36.46100 mL-
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-
BrineNaCl (aq)58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[9]

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (14.7 g) and anhydrous benzene (40 mL).

  • Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice bath to control the initial exothermic reaction.[9]

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (12.5 mL) in anhydrous benzene (38 mL) and add this solution to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a beaker.[12][13] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (25 mL each). Combine all the organic layers.[12]

  • Washing: Wash the combined organic layers sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation to yield a white solid.[14] The expected yield is typically high, in the range of 80-90%.[11][12]

Caption: Experimental workflow for the synthesis of benzophenone.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Moisture Contamination: AlCl₃ is extremely sensitive to moisture and will be deactivated.[9]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).[9]
Inactive Catalyst: The catalyst may be old or improperly stored.[9]Use a fresh, unopened container of anhydrous aluminum chloride.
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it forms a complex with the ketone product.[9][15]Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.
Formation of Tar-like Byproducts High Reaction Temperature: Excessive heat can promote side reactions and polymerization.Maintain a low and consistent temperature, especially during the exothermic addition phase. Use an ice bath to control the temperature.
Excess Catalyst: Too much Lewis acid can lead to undesired side reactions.Use the minimum effective amount of catalyst. Titrate the amount of catalyst to find the optimal loading.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction by TLC. If starting material remains, consider extending the reflux time or slightly increasing the temperature.[11]

Safety Precautions

  • Benzene: is a known carcinogen and is highly flammable. All handling must be performed in a certified fume hood.

  • Benzoyl Chloride: is corrosive and a lachrymator. Avoid inhalation of fumes and contact with skin.

  • Aluminum Chloride (Anhydrous): reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment.[5]

  • Dichloromethane: is a suspected carcinogen. Use appropriate personal protective equipment.[13]

  • Hydrogen Chloride (HCl) gas: is generated during the reaction. Ensure the reaction setup is properly vented to a scrubber or an appropriate trap.[5]

References

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

  • Quora. (2014, April 15). How to prepare benzophenone from benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved from [Link]

  • sathee jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]

  • OneSearch - Ex Libris. (n.d.). Synthesis of fluorine-containing prenylated benzophenones. Retrieved from [Link]

  • Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

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detailed experimental procedure for synthesizing (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: A Key Pharmaceutical Intermediate

Introduction

This compound is a diaryl ketone that serves as a critical building block in the synthesis of various high-value organic compounds.[1][2][] Notably, it is a key intermediate in the manufacturing of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[][4][5] The synthesis of this molecule is a prime example of the Friedel-Crafts acylation, a robust and fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][7]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety considerations, and purification strategies. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Reaction Principle and Mechanism

The synthesis is achieved via a Lewis acid-catalyzed Friedel-Crafts acylation.[8][9][10] This electrophilic aromatic substitution reaction involves the acylation of 2-bromo-1-chlorobenzene with 4-fluorobenzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as the catalyst.

The mechanism proceeds through three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen and abstracts the chloride from 4-fluorobenzoyl chloride. This generates a highly electrophilic and resonance-stabilized acylium ion.[6][7][10]

  • Electrophilic Aromatic Substitution: The π-electron system of the 2-bromo-1-chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[10] The existing chloro and bromo substituents are deactivating yet ortho-, para-directing. The acylation occurs predominantly at the position para to the chlorine and ortho to the bromine, largely influenced by steric hindrance.

  • Rearomatization: The AlCl₄⁻ complex, formed in the first step, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[6] A key advantage of acylation is that the product is less reactive than the starting material, which effectively prevents polysubstitution reactions.[6][7]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization RCOCl 4-Fluorobenzoyl Chloride Acylium Acylium Ion (Electrophile) [R-C≡O]⁺ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Arene 2-Bromo-1-chlorobenzene Acylium->Arene Sigma Arenium Ion (Sigma Complex) Arene->Sigma + Acylium Ion Sigma2 Arenium Ion Sigma->Sigma2 Product (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone HCl HCl Sigma2->Product - H⁺ AlCl4_2 [AlCl₄]⁻ AlCl3_regen AlCl₃ (regenerated) AlCl4_2->AlCl3_regen + H⁺

Caption: Friedel-Crafts acylation reaction mechanism.

Materials and Apparatus

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )AmountMolar Equiv.
2-Bromo-1-chlorobenzene694-80-4191.4510.0 g1.0
4-Fluorobenzoyl chloride403-43-0158.568.7 g1.05
Aluminum Chloride (anhydrous)7446-70-0133.347.7 g1.1
Dichloromethane (DCM, anhydrous)75-09-284.93150 mL-
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-
Brine (Saturated NaCl solution)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition (dropping) funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Calcium chloride drying tube or nitrogen/argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Assemble dry glassware under inert atmosphere charge 2. Add AlCl₃ and DCM to reaction flask setup->charge cool 3. Cool flask to 0-5 °C charge->cool add_acyl 4. Add 4-fluorobenzoyl chloride solution dropwise cool->add_acyl add_arene 5. Add 2-bromo-1-chlorobenzene solution dropwise add_acyl->add_arene react 6. Warm to RT and stir (Monitor by TLC) add_arene->react quench 7. Quench reaction in ice/HCl react->quench extract 8. Extract with DCM quench->extract wash 9. Wash organic layer (NaHCO₃, Brine) extract->wash dry 10. Dry over MgSO₄ wash->dry evap 11. Concentrate in vacuo dry->evap purify 12. Purify crude product (Recrystallization or Chromatography) evap->purify

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask, ensuring all glassware is flame-dried or oven-dried to remove residual moisture. Equip the flask with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser.

  • Fit the top of the condenser with a calcium chloride drying tube or connect it to a nitrogen/argon line to maintain an inert, anhydrous atmosphere. The exclusion of water is critical as aluminum chloride reacts violently with it.[11]

  • In the main flask, place anhydrous aluminum chloride (7.7 g, 1.1 equiv). Add 50 mL of anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0-5 °C using an ice-water bath. An efficient cooling system is necessary to control the initial exothermic reaction.[12]

Step 2: Reagent Addition
  • In the addition funnel, prepare a solution of 4-fluorobenzoyl chloride (8.7 g, 1.05 equiv) in 25 mL of anhydrous DCM.

  • Add this solution dropwise to the cooled and stirred AlCl₃ suspension over 20-30 minutes. The rate of addition must be controlled to keep the internal temperature below 10 °C. You may observe gas evolution (HCl) and a color change.[13]

  • After the addition is complete, prepare a solution of 2-bromo-1-chlorobenzene (10.0 g, 1.0 equiv) in 25 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-40 minutes, again maintaining the temperature below 10 °C.

Step 3: Reaction Progression
  • Once the addition of the substrate is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-bromo-1-chlorobenzene) is consumed.

Step 4: Work-up and Product Isolation
  • Prepare a beaker containing approximately 100 g of crushed ice and 50 mL of concentrated HCl. This acidic ice bath will quench the reaction by hydrolyzing the aluminum chloride complexes.

  • CAUTION: Slowly and carefully pour the reaction mixture into the stirred ice/HCl solution in a fume hood. This process is highly exothermic and will release HCl gas.[13][14]

  • Continue stirring until all the dark, viscous material has dissolved and two distinct layers are formed.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the aqueous layer twice more with 25 mL portions of DCM to recover any remaining product.[15]

  • Combine all the organic layers. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by 50 mL of brine (to reduce the amount of dissolved water).[16]

  • Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.[13]

Step 5: Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

  • Column Chromatography: For oily products or to achieve higher purity, silica gel column chromatography is effective.[15][17] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the product from any impurities.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (313.55 g/mol ).[1][18]

  • Infrared Spectroscopy (IR): To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[18]

Safety and Hazard Management

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19][20]

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11][21] It must be handled in an anhydrous environment. Avoid inhalation of dust and contact with skin and eyes.[20] In case of a spill, do NOT use water; smother with dry sand.[11]

  • 4-Fluorobenzoyl chloride: A corrosive liquid that causes severe skin burns and eye damage.[22][23][24][25] It is a lachrymator and reacts with moisture. Handle with extreme care.

  • 2-Bromo-1-chlorobenzene: Harmful if swallowed or inhaled and causes skin and eye irritation.[26][27]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe burns. The work-up procedure generates HCl gas and should be performed with caution in a fume hood.

References

  • Benchchem.
  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). ehs.princeton.edu.
  • Fisher Scientific. Safety Data Sheet: Aluminum Chloride 0.1M. fishersci.com.
  • Carl ROTH. Safety Data Sheet: Aluminium chloride. carlroth.com.
  • Benchchem.
  • National Institutes of Health. 4-Fluorobenzoyl chloride. PubChem.
  • Redox. Safety Data Sheet Aluminium Chloride Revision 5. redox.com.
  • Haz-Map. 4-Fluorobenzoyl chloride - Hazardous Agents. haz-map.com.
  • ChemicalBook. Synthesis of this compound. chemicalbook.com.
  • Sigma-Aldrich. SAFETY DATA SHEET: Aluminum chloride. sigmaaldrich.com.
  • Vedantu. How to convert benzene to benzophenone class 11 chemistry CBSE. vedantu.com.
  • ChemicalBook.
  • Google Patents. WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Fluorobenzoyl chloride. fishersci.com.
  • TCI Chemicals. SAFETY DATA SHEET: 4-Fluorobenzoyl Chloride. tcichemicals.com.
  • YouTube.
  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. pearson.com.
  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. udel.edu.
  • National Institutes of Health. This compound. PubChem.
  • University of Michigan.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromochlorobenzene. fishersci.com.
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  • Veeprho. This compound | CAS 915095-85-1. veeprho.com.
  • Synthink. This compound | 915095-85-1. synthink.com.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-broMo-1-(broMoMethyl)-4-chlorobenzene. chemicalbook.com.
  • American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. pubs.acs.org.
  • National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PubMed Central.
  • Biosynth Carbosynth. Safety Data Sheet: 2-Bromo-1-bromomethyl-5-chlorobenzene. carbosynth.com.
  • StuDocu.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromochlorobenzene. fishersci.com.
  • Sigma-Aldrich. This compound | 915095-85-1. sigmaaldrich.com.
  • Scribd.
  • BOC Sciences. CAS 915095-85-1 this compound. bocsci.com.
  • Toronto Research Chemicals. This compound | CAS No- 915095-85-1. trc-canada.com.
  • Google Patents. US2826537A - Method for purification of ketones.
  • National Institutes of Health.
  • National Institutes of Health. 1-Bromo-2-chlorobenzene. PubChem.
  • Benchchem. Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
  • YouTube.
  • PharmaCompass. 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. pharmacompass.com.
  • Master Organic Chemistry. EAS Reactions (3)
  • Benchchem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem.
  • Thieme.
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High-Purity Isolation of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Protocols and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a critical chemical intermediate, notably recognized as a process impurity in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and reproducible purification methods for such precursors. This application note provides a comprehensive guide to the purification of this compound, detailing protocols for post-synthesis work-up, recrystallization, and flash column chromatography. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in adapting and troubleshooting these essential laboratory techniques.

Introduction: The Imperative for Purity

In pharmaceutical synthesis, the quality of the final API is directly dependent on the purity of its intermediates. This compound serves as a key building block, and its efficient purification is a critical control point in the overall manufacturing process.[3][4] Failure to remove process-related impurities, such as unreacted starting materials or byproducts from Friedel-Crafts acylation, can lead to downstream reaction failures, reduced yields, and the introduction of difficult-to-remove impurities in the final drug substance.[5]

This guide offers two primary, orthogonal purification strategies: recrystallization and flash column chromatography. The choice between these methods depends on the specific impurity profile of the crude material, the required scale, and the desired final purity. We will explore the causality behind experimental choices, providing a framework for developing a self-validating purification system.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate solvent selection for extraction, recrystallization, and chromatography.

PropertyValueSource
CAS Number 915095-85-1[6]
Molecular Formula C₁₃H₇BrClFO[]
Molecular Weight 313.55 g/mol [7]
Appearance Solid[8]
Boiling Point 390.6 ± 37.0 °C at 760 mmHg[][8]
InChI Key LVILQFKAGQFQEK-UHFFFAOYSA-N[7]

Initial Work-up: Isolating the Crude Product

Before specific purification techniques can be applied, the crude product must be isolated from the reaction mixture. A standard aqueous work-up is typically employed following a Friedel-Crafts acylation or similar synthesis route.[9][10] The primary goal is to remove the catalyst (e.g., AlCl₃), unreacted acylating agents, and any water-soluble byproducts.

Protocol 1: Aqueous Work-up and Extraction
  • Reaction Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice and dilute HCl. This hydrolyzes the catalyst and protonates any basic species.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical; it must readily dissolve the target compound while being immiscible with water.

  • Washing: Combine the organic layers. Wash successively with:

    • Dilute HCl: To remove any remaining basic impurities.

    • 5% NaHCO₃ Solution: To neutralize any acidic residue.[9]

    • Brine (Saturated NaCl Solution): To reduce the amount of dissolved water in the organic phase.[9]

  • Drying & Concentration: Dry the washed organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

A Reaction Mixture B Quench in Ice / HCl A->B C Liquid-Liquid Extraction (e.g., Dichloromethane) B->C D Aqueous Phase (Waste) C->D Discard E Organic Phase C->E F Wash with Dilute HCl E->F G Wash with 5% NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Crude (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone J->K

Caption: Workflow for initial crude product isolation.

Purification Strategy 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[11] An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).

Rationale and Solvent Selection

For a halogenated benzophenone derivative, suitable solvents are typically of low to medium polarity. The goal is to find a solvent where impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).

Recommended Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Hexanes or Heptane

  • Toluene

  • Ethyl Acetate / Hexane mixture

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of pure product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization
IssuePotential CauseSolution
Oiling Out Compound's melting point is below the solvent's boiling point; solution is supersaturated.Re-heat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated; compound is too soluble.Boil off some solvent to increase concentration. Try a solvent in which the compound is less soluble.
Poor Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor and attempt a second crop of crystals. Ensure filtration apparatus is pre-heated.

Purification Strategy 2: Flash Column Chromatography

When recrystallization fails to provide adequate purity, or when impurities have very similar solubility profiles to the product, flash column chromatography is the preferred method.[5] This technique separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and their solubility in a non-polar mobile phase.[12] Less polar compounds travel through the column faster, while more polar compounds are retained longer.[13]

Eluent System Selection via TLC

Before running a column, the optimal mobile phase (eluent) must be determined using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rƒ) of ~0.3-0.4 for the target compound and give good separation from all impurities. A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is common.[10]

Protocol 3: Flash Column Chromatography
  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[14]

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).[14]

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[15]

    • Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the column.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the column. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

    • Begin collecting fractions in test tubes or vials.

    • If a gradient elution is needed (i.e., increasing solvent polarity), gradually increase the percentage of the more polar solvent (e.g., from 5% ethyl acetate in hexanes to 10%, 15%, etc.) to elute more strongly adsorbed compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified compound.

cluster_prep Column Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Slurry in Non-Polar Eluent B Pack Column A->B C Add Protective Sand Layer B->C F Load onto Column D Dissolve Crude Sample E Adsorb onto Silica Gel (Dry Loading) D->E E->F G Add Mobile Phase H Apply Gentle Pressure G->H I Collect Fractions H->I J Analyze Fractions by TLC I->J K Combine Pure Fractions J->K L Evaporate Solvent K->L M Pure Product L->M

Caption: Workflow for purification by flash column chromatography.

Purity Verification

After purification, the identity and purity of the final product must be rigorously confirmed. A combination of analytical techniques should be employed to provide orthogonal data.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment, capable of detecting trace impurities.

  • Nuclear Magnetic Resonance (¹H-NMR): Confirms the chemical structure and can reveal the presence of proton-bearing impurities.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The successful purification of this compound is achievable through systematic application of recrystallization or flash column chromatography. Recrystallization should be considered the primary method for large-scale purification due to its efficiency and cost-effectiveness. When higher purity is required or when impurities are difficult to separate by crystallization, flash column chromatography offers a reliable and powerful alternative. The protocols and principles outlined in this note provide a solid foundation for researchers to obtain this key intermediate in the high state of purity required for pharmaceutical development.

References

  • Benchchem. Synthesis of Benzophenone Derivatives - Technical Support Center. Benchchem.
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  • Scribd. Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Scribd.
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Application Note: High-Purity Crystallization of Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the recrystallization of halogenated benzophenones, a critical purification step in pharmaceutical and materials science research. Addressing the unique challenges posed by this class of compounds, this note elucidates the principles of solvent selection, the influence of halogen substitution on solubility and crystal packing, and systematic methodologies for achieving high purity and yield. It is intended for researchers, chemists, and drug development professionals seeking to optimize their purification workflows.

Introduction: The Significance of Purity in Halogenated Benzophenones

Halogenated benzophenones are a pivotal class of organic compounds, serving as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility is intrinsically linked to their purity, as even minor impurities can significantly impact the efficacy, safety, and physical properties of the final products. Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of these solid compounds.[1]

This application note moves beyond generic protocols to provide a nuanced understanding of the recrystallization process as it applies specifically to halogenated benzophenones. We will explore how the nature and position of the halogen substituent (Fluorine, Chlorine, Bromine) influence intermolecular forces, thereby dictating solubility and the ultimate success of the crystallization process.

The First Principle: Strategic Solvent Selection

The cornerstone of any successful recrystallization is the selection of an appropriate solvent or solvent system.[1] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] Concurrently, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor upon crystallization).[2]

Polarity and the "Like Dissolves Like" Heuristic

The principle of "like dissolves like" is a foundational concept in solvent selection.[3] Halogenated benzophenones, with their aromatic rings and polar carbonyl group, are generally considered moderately polar. The presence of a halogen atom further increases the molecule's polarity.[4] Therefore, solvents of moderate to high polarity are often a good starting point for screening.

A general rule of thumb suggests that solvents containing functional groups similar to the solute are often effective.[5] For ketones like benzophenones, solvents such as acetone or ethyl acetate can be good candidates.[5]

The Impact of Halogenation on Solubility

The identity of the halogen substituent (F, Cl, Br) and its position on the aromatic ring(s) significantly influence the compound's physical properties, including its crystal lattice energy and solubility.

  • Electronegativity and Polarity: The high electronegativity of halogens introduces a dipole moment, which can affect how the molecule interacts with polar solvents.

  • Size and van der Waals Forces: As we move down the halogen group from F to Cl to Br, the atomic radius and the number of electrons increase. This leads to stronger van der Waals forces, which can impact how molecules pack in a crystal lattice and how they interact with solvents.[1][6][7][8]

  • Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions that can influence crystal packing and self-assembly.[1][6][7][8]

These factors mean that a solvent system that is optimal for a chlorinated benzophenone may not be ideal for its brominated analog. For instance, studies on halogenated compounds show that the type and position of the halogen can significantly impact intermolecular interactions and crystal packing.[9] Therefore, empirical solvent screening is an indispensable step.

Solubility Profile of Halogenated Benzophenones

While comprehensive quantitative solubility data across a wide range of solvents and temperatures is not always readily available in the literature, the following table summarizes qualitative and reported solubility information for representative halogenated benzophenones to guide initial solvent selection.

CompoundSolventTemperatureSolubilityNotes & References
4-Chlorobenzophenone Ethanol-SolubleOften used for recrystallization, forming needles.[10]
Ether-Soluble[10]
Acetone-Soluble[10]
Carbon Tetrachloride-Slightly Soluble[10]
Chloroform-Slightly Soluble[11]
Ethyl Acetate-Slightly Soluble[11]
Methanol-Slightly Soluble[11]
4,4'-Dichlorobenzophenone Petroleum Ether--Used as a solvent in its synthesis.[12]
4-Bromobenzophenone Water-Insoluble[13][14]
Ethanol-Slightly SolubleOften used for recrystallization.[4][13][14]
Ether-Slightly Soluble[13][14]
Benzene-Slightly Soluble[13][14]
Acetone-Likely SolubleBased on its aromatic ketone structure.[4]
2,4'-Dichlorobenzophenone Ethanol--A suitable solvent for recrystallization.[2]
Hexane--A suitable solvent for recrystallization.[2]
Chloroform-Soluble[15]
Methanol-Slightly Soluble[15]
Acetonitrile-Soluble[15]

Experimental Protocols

The following protocols provide a systematic approach to purifying halogenated benzophenones, from initial solvent screening to final crystal isolation.

Workflow for Solvent System Selection

The selection of an appropriate solvent system is paramount. This workflow guides the researcher through a logical, empirical process to identify a suitable single or mixed-solvent system.

Solvent_Selection start Start: Crude Halogenated Benzophenone Sample test_polar Test Solubility in Polar Solvent (e.g., Ethanol, Methanol) at Room Temperature start->test_polar test_nonpolar Test Solubility in Non-Polar Solvent (e.g., Hexane, Toluene) at Room Temperature start->test_nonpolar dissolves_polar_cold Soluble in Cold Polar Solvent? test_polar->dissolves_polar_cold dissolves_nonpolar_cold Soluble in Cold Non-Polar Solvent? test_nonpolar->dissolves_nonpolar_cold heat_polar Heat Polar Solvent Mixture dissolves_polar_cold->heat_polar No too_soluble_polar Too Soluble. This solvent is unsuitable for single-solvent use. dissolves_polar_cold->too_soluble_polar Yes heat_nonpolar Heat Non-Polar Solvent Mixture dissolves_nonpolar_cold->heat_nonpolar No too_soluble_nonpolar Too Soluble. This solvent is unsuitable for single-solvent use. dissolves_nonpolar_cold->too_soluble_nonpolar Yes dissolves_polar_hot Soluble When Hot? heat_polar->dissolves_polar_hot dissolves_nonpolar_hot Soluble When Hot? heat_nonpolar->dissolves_nonpolar_hot single_solvent Potential Single Solvent System (Polar) dissolves_polar_hot->single_solvent Yes insoluble Insoluble in Both Cold and Hot? Try a different solvent. dissolves_polar_hot->insoluble No dissolves_nonpolar_hot->single_solvent Yes (Non-Polar) dissolves_nonpolar_hot->insoluble No mixed_solvent Potential Mixed-Solvent System (e.g., Ethanol/Water, Toluene/Hexane) insoluble->mixed_solvent Use as 'Insoluble' Solvent too_soluble_polar->mixed_solvent Use as 'Soluble' Solvent Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Crude Solid choose_solvent Select Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Perform Hot Gravity Filtration impurities->hot_filtration Yes cool Cool Slowly to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR) dry->analyze finish Pure Crystalline Product analyze->finish

Caption: A generalized workflow for the purification of solids by recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Melting point of the solid is below the boiling point of the solvent.<[16][17]br>2. High concentration of impurities causing significant melting point depression.<[16][18]br>3. Cooling the solution too rapidly.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.<[18]br>2. Change to a lower-boiling point solvent.3. In a mixed-solvent system, add more of the "soluble" solvent before cooling.
No Crystals Form 1. Too much solvent was used, and the solution is not supersaturated.<[17]br>2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration and attempt to cool again.<[18]br>2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.<[17]br>3. Add a "seed crystal" of the pure compound, if available. [17]
Low Recovery Yield 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent.4. Excessive washing with cold solvent.1. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.2. Ensure the filtration apparatus is adequately pre-heated.3. Ensure the solution is thoroughly cooled in an ice bath before filtration.4. Use a minimal amount of ice-cold solvent for washing.
Colored Impurities in Crystals 1. The impurity co-crystallized with the product.2. The solvent was not fully removed during drying.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Perform a second recrystallization.3. Ensure crystals are completely dry.

Conclusion

The recrystallization of halogenated benzophenones is a technique that marries chemical principles with careful laboratory practice. By understanding the role of polarity, the specific influence of the halogen substituent, and by employing a systematic approach to solvent selection and execution, researchers can reliably achieve the high levels of purity required for demanding applications. The protocols and troubleshooting guide provided herein serve as a robust framework for optimizing this essential purification step.

References

  • 4-Bromobenzophenone - Solubility of Things . (n.d.). Solubility of Things. Retrieved January 7, 2026, from [Link]

  • 4-Bromophenol - Solubility of Things . (n.d.). Solubility of Things. Retrieved January 7, 2026, from [Link]

  • Oiling Out in Crystallization . (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

  • 4-Chlorobenzophenone | C13H9ClO | CID 8653 . (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Recrystallization (help meeeeee) . (2013). Reddit. Retrieved January 7, 2026, from [Link]

  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids . Crystals, 10(2), 79. Retrieved January 7, 2026, from [Link]

  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids . OUCI. Retrieved January 7, 2026, from [Link]

  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids . SciSpace. Retrieved January 7, 2026, from [Link]

  • Problems with Recrystallisations . (n.d.). University of York. Retrieved January 7, 2026, from [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents . (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]

  • 3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids . Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Two-Solvent Recrystallization Guide . (n.d.). MIT OpenCourseWare. Retrieved January 7, 2026, from [Link]

  • da Silva, J. G., et al. (2022). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes . ACS Omega. Retrieved January 7, 2026, from [Link]

  • Recrystallization using two solvents . (2012). YouTube. Retrieved January 7, 2026, from [Link]

  • Solubility of Organic Compounds . (2023). University of Sydney. Retrieved January 7, 2026, from [Link]

  • 3.3F: Mixed Solvents . (2022). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Reagents & Solvents: Solvents and Polarity . (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]

  • 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 . (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 4,4'-Dichlorobenzophenone . (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Lu, J., et al. (2018). Chlorination and chloramination of benzophenone-3 and benzophenone-4 UV filters . Ecotoxicology and Environmental Safety, 163, 204-211. Retrieved January 7, 2026, from [Link]

  • 4,4'-Dichlorobenzophenone . (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • Chemical Properties of 4,4'-Dichlorobenzophenone (CAS 90-98-2) . (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . (n.d.). Accu Dyne Test. Retrieved January 7, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . (2020). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Solvent Miscibility and Polarity Chart . (n.d.). Organometallics. Retrieved January 7, 2026, from [Link]

  • Zhang, G., et al. (2018). Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials . Science China Chemistry, 61, 1328-1337. Retrieved January 7, 2026, from [Link]

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The Strategic Role of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in Modern Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the efficient and reliable synthesis of complex molecular architectures is paramount. The diaryl ketone, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No. 915095-85-1), has emerged as a pivotal chemical intermediate, particularly in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter-2 (SGLT2) inhibitors.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and detailed synthetic protocols involving this versatile building block.

Introduction: A Gateway to Advanced Pharmaceutical Ingredients

This compound is a polysubstituted benzophenone that serves as a cornerstone in the multi-step synthesis of several SGLT2 inhibitors, most notably Empagliflozin.[4][5] The strategic placement of its bromine, chlorine, and fluorine atoms, combined with the central ketone functional group, offers a rich platform for a variety of chemical transformations. The bromine atom, in particular, provides a handle for subsequent cross-coupling reactions, while the ketone can be readily converted to a methylene group, a common structural motif in the final drug molecules.[6][7]

This guide will elucidate the primary synthetic route to this key intermediate via Friedel-Crafts acylation and detail its subsequent transformations, providing experimentally validated protocols and the rationale behind the chosen methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 915095-85-1[8]
Molecular Formula C₁₃H₇BrClFO
Molecular Weight 313.55 g/mol
Physical Form Solid
Boiling Point 390.6 ± 37.0 °C at 760 mmHg

Analytical Characterization: While a publicly available, peer-reviewed full spectral analysis is not readily found, commercial suppliers and patent literature confirm the structure through standard analytical techniques. For researchers synthesizing this compound, it is imperative to perform thorough characterization using methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm identity and purity before proceeding with subsequent steps.[9][10]

Synthetic Protocols: From Starting Materials to a Versatile Intermediate

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[11] This classic electrophilic aromatic substitution reaction provides a direct route to the diaryl ketone core.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a validated procedure for a structurally analogous compound.[12] The underlying principles of the Friedel-Crafts acylation are directly applicable, with adjustments made for the specific substrates.

Reaction Scheme:

Caption: Synthesis of the target compound via a two-step, one-pot procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-2-chlorobenzoic acid235.4510.0 g42.5 mmol1.0
Oxalyl chloride126.934.0 mL46.8 mmol1.1
N,N-Dimethylformamide (DMF)73.092 dropscatalytic-
Dichloromethane (DCM), anhydrous84.93100 mL--
Aluminum chloride (AlCl₃), anhydrous133.346.2 g46.5 mmol1.1
Fluorobenzene96.104.5 mL46.8 mmol1.1
Hydrochloric acid, concentrated36.46As needed--
Saturated sodium bicarbonate solution-As needed--
Brine-As needed--
Anhydrous sodium sulfate142.04As needed--

Procedure:

  • Acyl Chloride Formation:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol).

    • Add anhydrous dichloromethane (50 mL) and a catalytic amount of DMF (2 drops).

    • Slowly add oxalyl chloride (4.0 mL, 46.8 mmol) dropwise at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.

    • Stir the reaction mixture at room temperature for 2 hours, or until the gas evolution ceases and the solution becomes clear. The formation of 5-bromo-2-chlorobenzoyl chloride is now complete.

  • Friedel-Crafts Acylation:

    • In a separate oven-dried 500 mL flask under an inert atmosphere, suspend anhydrous aluminum chloride (6.2 g, 46.5 mmol) in anhydrous dichloromethane (50 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add fluorobenzene (4.5 mL, 46.8 mmol) to the AlCl₃ suspension with stirring.

    • To this mixture, add the freshly prepared solution of 5-bromo-2-chlorobenzoyl chloride from step 1 dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Stir the mixture vigorously for 15-20 minutes until the layers separate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford this compound as a solid.

Downstream Transformations: Building Complexity

The true utility of this compound lies in its role as a precursor to more complex molecules. The ketone and aryl bromide functionalities are prime targets for further elaboration.

Protocol 2: Reductive Deoxygenation of the Ketone

A crucial step in the synthesis of many SGLT2 inhibitors is the reduction of the diaryl ketone to a diaryl methane. Several methods exist, with silane-based reductions in the presence of a Lewis acid being particularly effective.[6][12]

Reaction Scheme:

Caption: Reductive deoxygenation of the diaryl ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound313.555.0 g15.9 mmol1.0
Toluene, anhydrous92.1450 mL--
Indium(III) bromide (InBr₃)354.530.11 g0.32 mmol0.02
1,1,3,3-Tetramethyldisiloxane (TMDS)134.334.3 mL23.9 mmol1.5
Saturated sodium bicarbonate solution-As needed--
Anhydrous magnesium sulfate120.37As needed--

Procedure:

  • To an oven-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (5.0 g, 15.9 mmol) and indium(III) bromide (0.11 g, 0.32 mmol).

  • Add anhydrous toluene (50 mL) and stir to dissolve.

  • Cool the mixture to 0 °C and add 1,1,3,3-tetramethyldisiloxane (TMDS) (4.3 mL, 23.9 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution for Etherification

The fluorine atom on the fluorophenyl ring can be displaced by a nucleophile under certain conditions, a key step in the synthesis of empagliflozin.[7]

Reaction Scheme:

Caption: Nucleophilic aromatic substitution to form a diaryl ether.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound313.555.0 g15.9 mmol1.0
(S)-3-hydroxytetrahydrofuran88.111.5 g17.5 mmol1.1
Potassium tert-butoxide112.212.1 g19.1 mmol1.2
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL--

Procedure:

  • To an oven-dried 100 mL round-bottom flask under an inert atmosphere, add potassium tert-butoxide (2.1 g, 19.1 mmol) and anhydrous DMF (25 mL).

  • Add (S)-3-hydroxytetrahydrofuran (1.5 g, 17.5 mmol) and stir for 15 minutes at room temperature to form the alkoxide.

  • Add a solution of this compound (5.0 g, 15.9 mmol) in anhydrous DMF (25 mL) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a testament to the importance of well-designed chemical intermediates in streamlining the synthesis of complex and vital pharmaceuticals. The protocols outlined in this guide provide a robust foundation for the synthesis and subsequent functionalization of this key building block. As the demand for SGLT2 inhibitors and other complex therapeutics continues to grow, the development of even more efficient and sustainable routes to such intermediates will remain a key focus for the chemical and pharmaceutical industries. Further research into novel catalytic systems for both the Friedel-Crafts acylation and the subsequent reduction and coupling reactions will undoubtedly lead to more economical and environmentally friendly manufacturing processes.

References

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17288–17295. [Link][6][12]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate. [Link][13]

  • Nordica Biopharma. (n.d.). Empagliflozin intermediates. Retrieved from [Link]

  • Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate. [7]

  • Aguillón, A. R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 467–488. [Link][11]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071. [Link][14]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link][15]

  • Tapkir, S. R., et al. (2023). Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. The Journal of Organic Chemistry, 88(22), 15993–16003. [Link][5]

  • Apicule. (n.d.). This compound (CAS No: 915095-85-1) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cleanchem. (n.d.). Empagliflozin Impurity 22 | CAS No: 915095-85-1. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][16]

Sources

Application Note: Strategic Derivatization of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No. 915095-85-1) is a highly functionalized benzophenone derivative that serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably as a precursor for SGLT2 inhibitors like Empagliflozin.[1][][3] Its structure is distinguished by three halogen substituents distributed across two phenyl rings, offering multiple, orthogonally reactive sites for molecular elaboration. This guide provides an in-depth analysis of the key reaction mechanisms involving this compound, presenting detailed protocols for its strategic modification. We focus on the selective palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Br bond and the nucleophilic aromatic substitution (SNAr) at the activated C-Cl bond, providing researchers with the foundational knowledge to leverage this versatile building block in drug discovery and development.

Introduction: A Versatile Scaffold for Drug Discovery

The compound this compound is a cornerstone intermediate in medicinal chemistry.[4] Its utility stems from the differential reactivity of its halogenated sites. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization via cross-coupling reactions.

Conversely, the chlorine atom, positioned ortho to the strongly electron-withdrawing carbonyl group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5] This electronic feature enables the introduction of a diverse range of nucleophiles at a position that would otherwise be unreactive. This dual reactivity allows for a programmed, stepwise approach to building molecular complexity, making it an invaluable tool for constructing targeted therapeutics. This document outlines the synthesis of the core scaffold and details the protocols for its selective derivatization.

Synthesis of the Core Intermediate

The most common and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction.[6] This process involves the activation of a carboxylic acid to form a reactive acyl chloride, followed by an electrophilic aromatic substitution onto an electron-rich aromatic partner.

Synthetic Workflow

The synthesis proceeds in two main stages: the formation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid, and its subsequent reaction with fluorobenzene in the presence of a Lewis acid catalyst like Aluminum chloride (AlCl₃).[7]

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 5-Bromo-2-chlorobenzoic acid Reagent1 Oxalyl Chloride or SOCl₂ DMF (cat.) A->Reagent1 B 5-Bromo-2-chlorobenzoyl chloride D (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B->D Reagent1->B Activation C Fluorobenzene C->D Reagent2 AlCl₃ or TiCl₄ Reagent2->D Catalyst

Caption: Workflow for the synthesis of the title compound.

Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Fluorobenzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Friedel-Crafts Reaction: In a separate flask, suspend aluminum chloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add fluorobenzene (1.5 equivalents) to the AlCl₃ suspension.

  • Slowly add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution to the AlCl₃/fluorobenzene mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC or LC-MS for the consumption of the acyl chloride.

  • Work-up and Purification: Carefully quench the reaction by slowly pouring it into a beaker of ice containing 1M HCl.

  • Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or silica gel chromatography to yield the title compound as a solid.[8]

Property Value Source
CAS Number 915095-85-1[5][7]
Molecular Formula C₁₃H₇BrClFO[7]
Molecular Weight 313.55 g/mol [7][9]
Physical Form Solid[10]
Boiling Point 390.6 ± 37.0 °C at 760 mmHg[]

Reaction Mechanism I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[11] For this compound, this reaction offers a highly selective route to functionalize the C-Br bond.

Expertise & Causality: The selectivity arises from the difference in bond dissociation energies (C-Br < C-Cl). The oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically far more favorable than its addition to the stronger C-Cl bond, allowing for precise modification at the 5-position of the phenyl ring.[12]

G Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition Pd_transmetal R¹-Pd(II)L₂(R²) Pd_complex->Pd_transmetal Transmetalation Activated_borane [R²-B(OH)₂(Base)]⁻ Activated_borane->Pd_transmetal Pd_transmetal->Pd0 Reductive Elimination Product R¹-R² Pd_transmetal->Product Aryl_halide R¹-X (Ar-Br) Aryl_halide->Pd_complex Boronic_acid R²-B(OH)₂ Boronic_acid->Activated_borane Base Base Base->Activated_borane

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the toluene solvent.

  • Add the solvent mixture (Toluene/Water) to the main reaction vessel.

  • Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the catalyst/ligand pre-mixture to the reaction vessel under an inert atmosphere.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Reaction Mechanism II: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism allows for the displacement of the chlorine atom by a nucleophile. This reaction is facilitated by the strong electron-withdrawing effect of the ortho-carbonyl group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[13][14]

Trustworthiness & Validation: The reaction is highly predictable for aryl halides activated by strong electron-withdrawing groups. The formation of the Meisenheimer intermediate is the rate-determining step. The reaction is self-validating as its success is directly tied to the electronic activation of the ring; unactivated aryl chlorides will not react under these conditions, ensuring high regioselectivity.

G Start Activated Aryl Halide (Ar-Cl) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Step 1: Nucleophilic Attack (Slow) Nuc Nucleophile (e.g., R-NH₂) Nuc->Intermediate Product Substituted Product (Ar-NHR) Intermediate->Product Step 2: Loss of Leaving Group (Fast) Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: The two-step Addition-Elimination mechanism of SNAr.

Protocol: SNAr with an Amine

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine, 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or a non-nucleophilic base like DIEA.

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Combine this compound, the amine, and potassium carbonate in a reaction vessel.

  • Add the solvent (DMSO or NMP).

  • Heat the reaction mixture to 100-140 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts thoroughly with water and brine to remove the high-boiling point solvent.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the aminated product.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. The distinct electronic and steric environments of its halogen substituents enable chemists to perform selective, high-yielding transformations. By understanding the principles behind Suzuki-Miyaura coupling and nucleophilic aromatic substitution, researchers can strategically and efficiently construct complex molecular architectures, accelerating the path toward novel therapeutic agents.

References

  • Google Patents.
  • American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PharmaCompass. 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. [Link]

  • PubChem. This compound | C13H7BrClFO. [Link]

  • ResearchGate. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

  • MDPI. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. [Link]

  • PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tianming Pharmaceutical. This compound – High Purity. [Link]

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Application Notes and Protocols: In Vitro Assay Design for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a halogenated benzophenone, a chemical class known for a wide spectrum of biological activities. While this specific molecule is documented as a key intermediate in the synthesis of SGLT2 inhibitors like Empagliflozin[1][2], its intrinsic bioactivity profile remains largely unexplored. This guide provides a strategic framework and detailed protocols for the initial in vitro characterization of this compound. Drawing from the established activities of related benzophenone derivatives, which include anticancer, anti-inflammatory, and antifungal properties[3][4], we propose a tiered assay cascade designed to efficiently screen for potential therapeutic relevance. This document is intended for researchers in drug discovery and chemical biology, offering a robust starting point for investigating novel chemical entities.

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone core is a prominent scaffold in medicinal chemistry, affording compounds with diverse pharmacological profiles. Derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines, with mechanisms including the inhibition of tubulin polymerization, a cornerstone of microtubule-targeting chemotherapy[4]. Furthermore, anti-inflammatory properties have been attributed to the inhibition of key enzymes like cyclooxygenases (COX)[3], while other analogues have demonstrated antimicrobial activity.

Given the structural features of this compound, a systematic in vitro evaluation is warranted. This guide outlines a logical workflow, beginning with fundamental physicochemical and cytotoxicity assessments, followed by more specific mechanistic assays based on the known targets of the broader benzophenone class.

Foundational Assays: Solubility and Cytotoxicity

Before embarking on complex biological assays, it is crucial to determine the compound's basic physicochemical properties and its general effect on cell viability. These foundational data are essential for designing and interpreting all subsequent experiments.

Kinetic Solubility Assay

Principle: Low aqueous solubility can lead to unreliable results in in vitro assays and may predict poor bioavailability[5][6]. A kinetic solubility assay provides a high-throughput method to estimate the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro screens[7][8]. This is typically measured via nephelometry (light scattering) or by quantifying the dissolved compound concentration after filtration[5].

Experimental Protocol: Shake-Flask Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Addition: In a 96-well microplate, add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a nominal final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for precipitation to reach a steady state.

  • Separation: Filter the samples through a 96-well solubility filter plate (e.g., 0.45 µm pore size) into a fresh collection plate via centrifugation or vacuum.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS or UV-Vis spectrophotometry method against a standard curve prepared in PBS/1% DMSO.

  • Data Analysis: The average concentration from the triplicate wells is reported as the kinetic solubility in µM or µg/mL.

Tier 1 Screening: General Cytotoxicity Assessment

Rationale: A primary screen for cytotoxicity against a panel of cancer cell lines provides a broad overview of the compound's potential as an anticancer agent. The MTT and Resazurin assays are reliable, colorimetric/fluorometric methods that measure metabolic activity as an indicator of cell viability[2][9].

Cell Line Selection

Based on literature for other cytotoxic benzophenones, a diverse panel of human cancer cell lines is recommended.

Cell LineCancer TypeRationale
A549 Non-small cell lung cancerCommonly used, robust, and featured in benzophenone studies[10].
HT-1080 FibrosarcomaAlso used for screening novel benzophenone hybrids[10].
MCF-7 Breast adenocarcinoma (ER+)Represents hormone-dependent breast cancers.
MDA-MB-231 Breast adenocarcinoma (Triple-Negative)Represents aggressive, hormone-independent breast cancers.
HL-60 Promyelocytic LeukemiaSuspension cell line; some benzophenones show potent effects against leukemia[11].
Resazurin Cell Viability Assay Protocol

Principle: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells[1][12][13]. This assay is generally considered more sensitive than the MTT assay[14].

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium on the cells with 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well[12].

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Record fluorescence using a microplate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm[12][13].

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Calculate percent viability: (Fluorescence_Treated / Fluorescence_Vehicle) * 100.

    • Plot percent viability against the logarithm of compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Tier 2 Screening: Mechanistic Assays

If significant cytotoxicity (e.g., IC₅₀ < 10 µM) is observed in one or more cell lines, the following mechanistic assays can be employed to elucidate the mode of action.

Anti-Inflammatory Potential: Cyclooxygenase (COX) Inhibition Assay

Principle: Many anti-inflammatory drugs function by inhibiting COX-1 and/or COX-2 enzymes, which are central to the prostaglandin synthesis pathway. This assay measures the peroxidase activity of purified COX enzymes by monitoring the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[15]. Selective inhibition of COX-2 over COX-1 is a desirable trait for modern anti-inflammatory agents[16].

Experimental Protocol: Colorimetric COX Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and purified ovine COX-1 and human recombinant COX-2 enzymes as per manufacturer instructions (e.g., Cayman Chemical)[15].

  • Plate Setup (96-well plate):

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of test compound (at various concentrations).

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

  • Pre-incubation: Add 10 µL of the test compound or vehicle (DMSO) to the inhibitor wells. Add 10 µL of vehicle to the 100% activity wells. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Colorimetric Measurement: Immediately add 20 µL of the colorimetric substrate (TMPD). Shake for 1 minute and read the absorbance at 590 nm.

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate percent inhibition: 100 - [(Absorbance_Inhibitor / Absorbance_100%_Activity) * 100].

    • Determine IC₅₀ values for both COX-1 and COX-2 and calculate the Selectivity Index (SI = IC₅₀_COX-1 / IC₅₀_COX-2).

Anticancer Mechanism: Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules[4]. It is a critical assay for identifying compounds that act as microtubule stabilizers (like paclitaxel) or destabilizers (like nocodazole).

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Combine Tubulin, GTP, Reporter Dye on ice Tubulin->Mix GTP GTP & Reporter Dye (on ice) GTP->Mix Compound Test Compound / Controls (10x stocks) Plate Pre-warmed 96-well plate (37°C) Compound->Plate Initiate Add Mix to Plate containing Compound Plate->Initiate Mix->Initiate Initiate Reaction Reader Place in Plate Reader (37°C) Measure Fluorescence over time Initiate->Reader Plot Plot Fluorescence vs. Time Reader->Plot Params Calculate Polymerization Rate, Max Polymerization (Vmax) Plot->Params IC50 Determine IC50 (Inhibition) Params->IC50

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Experimental Protocol: Fluorescence-based Assay

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter (e.g., DAPI, as per kit instructions). Keep on ice.

  • Compound Plating: In a pre-warmed (37°C) 96-well black plate, add 5 µL of 10x concentrated test compound, positive controls (e.g., 100 µM Nocodazole for inhibition, 100 µM Paclitaxel for enhancement), or vehicle control.

  • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

  • Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of polymerization. An increase indicates stabilization. Calculate the IC₅₀ for inhibition.

Anticancer Mechanism: Cell Cycle Analysis

Principle: Compounds that interfere with microtubule dynamics or DNA replication often cause cells to arrest at specific phases of the cell cycle. Flow cytometry using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allows for the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content[17][18].

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Seed a suitable cell line (e.g., A549) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a PI staining solution containing PI (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL to prevent RNA staining), and a permeabilizing agent like Triton X-100 in PBS[17][19].

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population suggests microtubule disruption or DNA damage.

Anticancer Mechanism: Apoptosis Assay

Principle: Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapies. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent protein, binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis[20][21]. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells that have lost membrane integrity (late apoptotic/necrotic cells)[22].

G cluster_cells Cell States cluster_staining Staining Principle Viable Viable Cell Annexin V (-) PI (-) Early Early Apoptotic Annexin V (+) PI (-) Viable->Early Apoptotic Stimulus Necrotic Necrotic Cell Annexin V (-) PI (+) Viable->Necrotic Injury Late Late Apoptotic / Necrotic Annexin V (+) PI (+) Early->Late PS Phosphatidylserine (PS) Translocation PS->Early Annexin V Binds Membrane Membrane Integrity Loss Membrane->Late PI Enters Membrane->Necrotic PI Enters

Caption: Principles of cell state differentiation via Annexin V/PI staining.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol (Section 4.3).

  • Harvesting: Collect cells, including supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL)[22][23].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry: Analyze immediately on a flow cytometer. Use 488 nm excitation and collect FITC fluorescence (e.g., FL1) and PI fluorescence (e.g., FL3).

  • Data Analysis: Create a quadrant plot of FITC (x-axis) vs. PI (y-axis) to differentiate the cell populations:

    • Lower-Left (FITC-/PI-): Live cells

    • Lower-Right (FITC+/PI-): Early apoptotic cells

    • Upper-Right (FITC+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (FITC-/PI+): Primary necrotic cells

Signal Transduction: p38 MAPK Phosphorylation Assay

Principle: The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated as a target for some related compounds[24]. Activation of p38 involves its phosphorylation at Thr180 and Tyr182. A Western blot assay can be used to specifically detect this phosphorylated, active form of p38 (phospho-p38) relative to the total amount of p38 protein. A reduction in stimulus-induced p38 phosphorylation in the presence of the test compound indicates inhibition.

Experimental Protocol: Western Blot for Phospho-p38

  • Cell Culture and Stimulation: Culture cells (e.g., RAW 264.7 macrophages or HeLa cells) to ~80% confluency. Pre-treat cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with a known p38 activator, such as Lipopolysaccharide (LPS, 1 µg/mL) or Anisomycin (10 µg/mL), for 15-30 minutes. Include unstimulated and stimulated vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[24]. BSA is preferred over milk for phospho-antibodies to reduce background[24].

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology #9211)[25], diluted in 5% BSA/TBST.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[24].

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

  • Densitometry Analysis: Quantify the band intensities. The result is expressed as the ratio of phospho-p38 to total p38.

Conclusion

The protocols detailed in this guide provide a comprehensive, tiered approach for the initial in vitro characterization of this compound. By systematically evaluating its solubility, cytotoxicity, and potential mechanisms of action, researchers can efficiently determine its pharmacological profile and identify promising avenues for further development. This structured workflow, grounded in the known biology of the benzophenone scaffold, maximizes the potential for discovering novel therapeutic activities for this and other related compounds.

References

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved from [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • This compound – High Purity. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved from [Link]

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

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  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2024). Journal of Chemistry Letters. Retrieved from [Link]

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  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). (2012). PubMed. Retrieved from [Link]

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Application Notes and Protocols: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Modern Antidiabetic Drug Synthesis

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a diaryl ketone with the chemical formula C₁₃H₇BrClFO[1][2][3]. While not extensively studied for its own pharmacological properties, this compound has emerged as a critical intermediate in the synthesis of a blockbuster class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors[2]. Specifically, it is a key building block for the synthesis of empagliflozin and ipragliflozin, medications used in the management of type 2 diabetes[2]. The strategic placement of its bromo, chloro, and fluoro substituents makes it an ideal precursor for constructing the complex diarylmethane core of these therapeutic agents.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in a laboratory setting. We will delve into its synthesis, its pivotal role in the preparation of SGLT2 inhibitors, and provide detailed protocols for its utilization and analysis.

The Diaryl Ketone Motif: A Privileged Scaffold in Medicinal Chemistry

The diaryl ketone structure is a recurring motif in a multitude of pharmaceutically active molecules[4][5][6]. This structural framework offers a versatile platform for developing therapeutic agents targeting a wide array of biological targets. The two aryl rings can be functionalized to modulate physiochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing key interactions with receptor binding pockets. The central ketone group can act as a hydrogen bond acceptor or be further modified, for instance, through reduction to a methylene bridge, as is the case in the synthesis of empagliflozin[7].

Application in the Synthesis of Empagliflozin: A Step-by-Step Overview

The primary and most significant application of this compound is as a starting material for the synthesis of empagliflozin. The synthesis involves a multi-step process where the diaryl ketone is transformed into the final C-aryl glucoside structure of the SGLT2 inhibitor.

Below is a generalized workflow illustrating the synthetic strategy:

G A (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B Ether formation with L-dimethyl malate A->B DIEA C (S)-2-(4-(5-bromo-2-chlorobenzoyl) phenoxy)succinate methyl ester B->C D Reduction of carbonyl to methylene (e.g., using TMDS and InBr3) C->D E Reduction and cyclization D->E F (3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran (Empagliflozin key intermediate) E->F

Caption: Synthetic workflow from this compound to a key empagliflozin intermediate.

Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of the title compound via a Friedel-Crafts acylation reaction.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Fluorobenzene

  • Thionyl chloride or oxalyl chloride

  • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-chlorobenzoyl chloride is used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a separate flask, dissolve fluorobenzene in anhydrous DCM and cool the mixture to 0°C in an ice bath.

    • Slowly add the Lewis acid (e.g., AlCl₃) portion-wise, keeping the temperature below 5°C.

    • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled fluorobenzene/Lewis acid mixture.

    • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Quality Control and Characterization

Ensuring the purity and identity of this compound is paramount for its use in subsequent synthetic steps.

Analytical Technique Purpose Expected Results
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in distinct regions, confirming the substitution pattern.
¹³C NMR Confirmation of the carbon skeleton.Peaks corresponding to the carbonyl carbon and aromatic carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated molecular weight of 313.55 g/mol [1][2][3].
HPLC Purity assessment.A single major peak indicating high purity (typically >98%).
Melting Point Physical property characterization and purity indicator.A sharp melting point range.

Application in Structure-Activity Relationship (SAR) Studies

While this compound is primarily an intermediate, its scaffold can be a starting point for generating a library of analogs for SAR studies. Medicinal chemists can systematically modify the substitution patterns on both phenyl rings to explore their impact on biological activity.

SAR cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Target Properties Core (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone ModA Vary substituents on the bromo-chloro-phenyl ring Core->ModA generates analogs for ModB Vary substituents on the fluoro-phenyl ring Core->ModB generates analogs for ModC Modify the ketone linker (e.g., reduction, amination) Core->ModC generates analogs for TargetA Improved Potency ModA->TargetA evaluated for TargetB Enhanced Selectivity ModA->TargetB evaluated for TargetC Favorable ADME Properties ModA->TargetC evaluated for ModB->TargetA evaluated for ModB->TargetB evaluated for ModB->TargetC evaluated for ModC->TargetA evaluated for ModC->TargetB evaluated for ModC->TargetC evaluated for

Caption: Structure-Activity Relationship (SAR) exploration starting from the core scaffold.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the synthesis of important SGLT2 inhibitors. Its value in medicinal chemistry is firmly established through its role in the production of empagliflozin. The protocols and information provided herein offer a practical guide for its synthesis, characterization, and application in a research and development setting.

Future applications could involve leveraging this readily available intermediate to synthesize novel diarylmethane-based compounds for other therapeutic targets. The inherent reactivity of the aryl halides and the ketone functionality provides a versatile chemical handle for further elaboration and diversification, making it a valuable asset in the medicinal chemist's toolbox.

References

  • This compound synthesis - ChemicalBook. (URL: )
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  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (URL: [Link])

  • FDA-Approved 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers - Pharmaoffer.com. (URL: [Link])

  • US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google P
  • Selected pharmaceutically active molecules contained the 1,4‐diaryl ketone skeletons. - ResearchGate. (URL: [Link])

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Application Notes and Protocols for the Carbonyl Reduction of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of the carbonyl group in diaryl ketones, such as (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, to the corresponding diarylmethanol is a pivotal transformation in synthetic organic chemistry. The resulting diarylmethanol, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol, serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. For instance, this specific structural motif is found in precursors to SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[] The selection of an appropriate reduction strategy is paramount to ensure high yield, purity, and compatibility with other functional groups within the molecule.

This comprehensive guide provides detailed protocols for two primary methods for the reduction of this compound: a robust metal hydride reduction using sodium borohydride and a versatile catalytic transfer hydrogenation. These methods have been chosen for their reliability, scalability, and the distinct advantages they offer in different synthetic contexts. We will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer insights into reaction monitoring and product purification.

Pre-Reaction Considerations: Foundational Knowledge for Success

A successful reduction hinges on careful planning and consideration of the reagents and reaction conditions. The substrate, this compound, is a diaryl ketone with halogen substituents that are generally stable to the conditions outlined in the following protocols.

Reagent and Solvent Selection: A Deliberate Choice

The choice of reducing agent and solvent system is critical and is dictated by factors such as chemoselectivity, cost, safety, and ease of work-up.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is particularly effective for the reduction of aldehydes and ketones.[2][3] Its operational simplicity and compatibility with protic solvents like methanol and ethanol make it a widely used reagent in both academic and industrial settings.[4][5] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[3]

  • Catalytic Transfer Hydrogenation: This method offers a greener and often safer alternative to metal hydrides and high-pressure hydrogenation.[6][7] A hydrogen donor, typically a simple alcohol like 2-propanol or a formic acid/triethylamine mixture, transfers hydrogen to the substrate in the presence of a transition metal catalyst (e.g., ruthenium, rhodium, iridium).[7][8][9] This technique is highly selective for the carbonyl group, leaving other reducible functional groups intact.[6]

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and product is essential for reaction monitoring, work-up, and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₃H₇BrClFO313.55Solid915095-85-1[10][11][12][13][14]
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanolC₁₃H₉BrClFO315.57-1280718-70-8[10]
Safety Precautions: A Non-Negotiable Priority
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Borohydride: While less reactive than lithium aluminum hydride, NaBH₄ reacts with water and acidic solutions to produce flammable hydrogen gas. Add quenching reagents slowly and in a controlled manner, especially during the work-up.

  • Catalytic Transfer Hydrogenation: While generally safer than using hydrogen gas, ensure proper ventilation as the hydrogen donor (e.g., 2-propanol) is flammable. Transition metal catalysts can be toxic and should be handled with care.

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol details a reliable and straightforward method for the reduction of the target ketone using sodium borohydride in methanol. The reaction is typically fast and clean, providing the desired alcohol in high yield.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate.

  • Protonation: During the reaction or upon work-up with a protic solvent (like methanol or water), the alkoxide intermediate is protonated to yield the final alcohol product.[3]

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Ketone in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Stir and Monitor by TLC C->D E Quench with Water/Dilute Acid D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Recrystallization/Chromatography G->H

Caption: Workflow for Sodium Borohydride Reduction.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the ketone in methanol (10-20 volumes, e.g., 10-20 mL per gram of ketone).[5]

    • Cool the resulting solution to 0°C in an ice-water bath.[15]

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature below 10°C.[4] The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring.

  • Reaction Monitoring with Thin Layer Chromatography (TLC):

    • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).[15][16][17]

    • Prepare a TLC chamber with a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

    • Spot the reaction mixture alongside a co-spot of the starting material on a silica gel TLC plate.

    • Visualize the spots under UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting ketone.[15]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Carefully quench the reaction by the slow, dropwise addition of water or a dilute aqueous solution of ammonium chloride or 1N HCl to decompose the excess NaBH₄ and borate esters.[4]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[18]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stoichiometry (NaBH₄) 1.2 - 1.5 equivalentsEnsures complete reduction of the ketone.
Solvent Methanol, EthanolGood solubility for the substrate and reagent; protic nature assists in the work-up.[4]
Temperature 0°C to Room TemperatureControls the initial exothermic reaction and allows for a smooth reduction.[5]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, monitored by TLC.
Work-up Quench Water, aq. NH₄Cl, or dilute HClSafely decomposes excess NaBH₄ and hydrolyzes borate esters.[4]

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers an alternative to metal hydride reagents, employing a ruthenium-based catalyst and 2-propanol as the hydrogen source. This method is highly efficient and selective.

Mechanism of Catalytic Transfer Hydrogenation

The generally accepted mechanism for transition metal-catalyzed transfer hydrogenation involves a catalytic cycle:

  • Formation of the Active Hydride Species: The metal catalyst reacts with the hydrogen donor (e-g., 2-propanol) in the presence of a base to form a metal-hydride species.

  • Hydrogen Transfer: The ketone coordinates to the metal-hydride complex, and the hydride is transferred to the carbonyl carbon.

  • Product Release and Catalyst Regeneration: The resulting alcohol product dissociates, and the catalyst is regenerated to continue the cycle.

Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Flask with Ketone, Catalyst, and Base B Add 2-Propanol (Solvent & H-donor) A->B C Heat to Reflux B->C D Monitor by TLC/GC C->D E Cool and Remove Solvent D->E F Partition between Water and Organic Solvent E->F G Dry and Concentrate F->G H Purify as Needed G->H

Caption: Workflow for Catalytic Transfer Hydrogenation.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 0.1-1 mol%), and a base (e.g., KOH or t-BuOK, 5-10 mol%).

    • Add 2-propanol as both the solvent and the hydrogen donor.[19]

  • Hydrogenation:

    • Heat the reaction mixture to reflux (approximately 82°C for 2-propanol) with vigorous stirring.[20]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the 2-propanol under reduced pressure.

    • Add water and an organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel.

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to remove the catalyst and any minor impurities.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Catalyst Ru-based complexes (e.g., RuCl₂(PPh₃)₃)Efficient and selective for ketone reduction.[21]
Catalyst Loading 0.1 - 1 mol%A small amount is sufficient for catalytic turnover.
Hydrogen Donor 2-PropanolServes as both solvent and a safe source of hydrogen.[19]
Base KOH, t-BuOKActivates the catalyst for the formation of the hydride species.[19]
Temperature Reflux (approx. 82°C)Provides the necessary energy for the catalytic cycle to proceed efficiently.[20]
Reaction Time Varies (monitor by TLC/GC)Dependent on catalyst activity and substrate concentration.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding more reducing agent (for NaBH₄) or ensuring the catalyst is active (for transfer hydrogenation). In the case of NaBH₄, ensure the solvent is sufficiently dry if using aprotic solvents, though methanol is generally robust.

  • Over-reduction: While unlikely with NaBH₄ and selective transfer hydrogenation catalysts, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially reduce the halogen atoms, although this typically requires more forcing conditions. LiAlH₄ is a powerful, non-selective reducing agent that will also reduce esters, amides, and carboxylic acids.[22][23][24] It is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[22][25][26]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended method for purification.

Conclusion

The reduction of this compound to its corresponding alcohol is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both the sodium borohydride and catalytic transfer hydrogenation methods presented here offer reliable and high-yielding pathways to the desired product. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, available equipment, and desired level of chemoselectivity. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely perform this important synthetic step.

References

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analytical methods for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone for Pharmaceutical Applications

Abstract

This compound is a critical chemical intermediate and a potential process impurity in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes[][2][3]. The rigorous characterization of this compound is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide detailing a multi-platform analytical approach for the complete characterization of this compound (CAS: 915095-85-1), designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Rigorous Characterization

In pharmaceutical development, the quality of an API is directly dependent on the quality of its starting materials and intermediates. This compound plays a pivotal role in the Empagliflozin synthesis pathway[4]. Its purity and structural integrity must be unequivocally established to prevent the carry-over of impurities into the final drug product. A robust analytical workflow not only confirms the identity and purity of the intermediate but also supports regulatory filings, such as Abbreviated New Drug Applications (ANDA), by providing a complete data package[3][5].

This guide outlines an integrated analytical strategy employing orthogonal techniques to provide a comprehensive profile of the molecule. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group confirmation.

Integrated Analytical Workflow

A systematic approach is essential for the efficient and thorough characterization of a pharmaceutical intermediate. The following workflow ensures that both purity and structural identity are confirmed with a high degree of confidence.

Analytical_Workflow cluster_0 Phase 1: Purity & Assay cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Certification Sample Sample Received (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone HPLC HPLC Analysis Sample->HPLC Primary Check Purity_Report Purity_Report HPLC->Purity_Report Purity ≥ 99.5%? NMR NMR Spectroscopy (1H, 13C, 19F) Purity_Report->NMR Yes Rejection Reject Batch Purity_Report->Rejection No MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Data_Review Comprehensive Data Review FTIR->Data_Review CoA Certificate of Analysis (CoA) Generation Data_Review->CoA

Caption: Integrated workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: HPLC, particularly in the reversed-phase (RP) mode, is the cornerstone of pharmaceutical purity analysis. Its high resolving power is ideal for separating the main compound from closely related structural impurities. For this compound, a non-polar C18 stationary phase is selected due to the compound's aromatic nature. A mobile phase consisting of an organic solvent (acetonitrile) and water allows for the fine-tuning of retention and separation. UV detection is highly effective as the benzophenone structure contains strong chromophores that absorb UV light, enabling sensitive detection.

Protocol 3.1: RP-HPLC Method for Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 60% B to 95% B over 20 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | UV at 254 nm |

  • Analysis: Inject the sample and integrate the peaks. The purity is calculated using the area percent method. The method should be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines[3].

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

Expertise & Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may originate from starting materials or side reactions. While many benzophenones can be analyzed directly, a key consideration is their thermal stability[6]. The method must be optimized to prevent on-column degradation. The mass spectrometer provides definitive identification by furnishing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern.

Protocol 4.1: GC-MS Method for Impurity Identification
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.

  • GC-MS Conditions:

    Parameter Value
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow 1.2 mL/min
    Inlet Temp. 280 °C (Split mode, 20:1)
    Oven Program 150 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min
    MS Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | 50 - 450 amu |

  • Data Analysis: The molecular ion peak should correspond to the compound's molecular weight (approx. 312/314/316 for isotopic distribution). The fragmentation pattern can be compared against spectral libraries or analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR provides specific information about the fluorine-containing ring. For a molecule with complex substitution patterns like this one, 2D NMR techniques (e.g., COSY, HSQC) may be employed if initial 1D spectra are difficult to interpret. The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the halogen and carbonyl substituents.

Protocol 5.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters (Example on a 400 MHz spectrometer):

    • ¹H NMR: Acquire with a 30° pulse, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program with a 2-second relaxation delay and 1024 scans.

    • ¹⁹F NMR: Acquire using a proton-decoupled pulse program with a 2-second relaxation delay and 64 scans.

  • Expected ¹H NMR Signals: The spectrum will show distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The protons on the fluorophenyl ring will appear as a complex multiplet due to ¹H-¹⁹F coupling, while the protons on the bromo-chlorophenyl ring will show characteristic splitting patterns based on their positions relative to the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a quick identity check. The most prominent feature in the spectrum of this compound will be the strong carbonyl (C=O) stretch of the ketone.

Protocol 6.1: FT-IR Analysis using ATR
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    Functional Group Expected Wavenumber (cm⁻¹)
    Aromatic C-H Stretch 3100 - 3000
    Ketone C=O Stretch 1680 - 1660
    Aromatic C=C Stretch 1600 - 1450
    C-F Stretch 1250 - 1100
    C-Cl Stretch 800 - 600

    | C-Br Stretch | 650 - 550 |

Summary of Characterization Data

The following table summarizes the expected outcomes from the comprehensive analytical workflow.

Analytical TechniqueParameterExpected Result
Appearance VisualWhite to off-white solid[7]
HPLC Purity (Area %)≥ 99.5%
GC-MS Molecular Ion (m/z)Shows isotopic pattern for Br/Cl, e.g., ~312, 314, 316
¹H NMR Chemical Shifts (ppm)Signals in the aromatic region (~7.0-8.0 ppm)
¹³C NMR Key Signal (ppm)Carbonyl (C=O) signal approx. 190-195 ppm[7]
¹⁹F NMR Chemical Shift (ppm)A single resonance for the fluorine atom[7]
FT-IR C=O Stretch (cm⁻¹)Strong absorption band around 1670 cm⁻¹
Molecular Formula -C₁₃H₇BrClFO[8]
Molecular Weight -313.55 g/mol [8]

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the complete and accurate characterization of this compound. The orthogonal application of chromatographic and spectroscopic techniques ensures a self-validating system where the purity, identity, and structure of this key pharmaceutical intermediate are confirmed with the highest level of scientific rigor. This multi-faceted approach is essential for maintaining quality control during drug development and manufacturing, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). [Link]

  • PubChem. This compound | C13H7BrClFO. [Link]

  • Google Patents.
  • MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

  • Veeprho. This compound | CAS 915095-85-1. [Link]

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LC-MS method development for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Quantitative LC-MS/MS Method for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. This halogenated benzophenone is a critical intermediate and potential impurity in the synthesis of various pharmaceuticals, including the SGLT2 inhibitor Empagliflozin.[][2] The methodology herein is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We detail the logical progression from analyte characterization to final method validation, emphasizing the scientific rationale behind the selection of chromatographic conditions and mass spectrometric parameters. The final validated method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for its intended purpose in a regulated environment.

Introduction and Analyte Characterization

This compound is a complex synthetic intermediate whose purity must be strictly controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for its quantification in process monitoring and quality control.

The success of any LC-MS method development hinges on a foundational understanding of the analyte's physicochemical properties. These properties dictate the optimal strategy for chromatographic separation and mass spectrometric detection.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Structure Chemical StructurePubChem
Molecular Formula C₁₃H₇BrClFO[3][4][5]
Molecular Weight 313.55 g/mol [4][6]
Calculated logP ~4.5[3][4]
Physical Form Solid / Powder[7]

The high logP value of approximately 4.5 indicates that the molecule is highly hydrophobic and non-polar.[3][4] Furthermore, the absence of strongly acidic or basic functional groups (e.g., primary amines, carboxylic acids) suggests the molecule is neutral and will not readily ionize in solution. These two factors—high hydrophobicity and neutral character—are the primary drivers for the methodological choices that follow.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥97%) was sourced from a commercial supplier.

  • Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Formic Acid (FA, LC-MS grade).

  • A certified C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Instrumentation
  • A UHPLC system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources.

Method Development Strategy: A Rationale-Driven Approach

A systematic approach was employed for method development, starting with chromatography and followed by mass spectrometry optimization. The overall workflow is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Chromatography Development cluster_2 Phase 3: Mass Spectrometry Development cluster_3 Phase 4: Validation A Review Physicochemical Properties (logP, MW, Structure) B Select Column (C18 for high logP) A->B Informs E Select Ionization Source (APCI for non-polar analyte) A->E Informs C Select Mobile Phase (ACN/Water Gradient) B->C D Optimize Gradient Profile (for peak shape & retention) C->D H Validate Method per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) D->H Finalized Parameters F Optimize Source Parameters (Gases, Temperature) E->F G Determine Precursor & Product Ions (MS/MS for MRM) F->G G->H Finalized Parameters

Caption: Overall workflow for LC-MS/MS method development.

Chromatographic Separation

Column Selection: Given the analyte's high hydrophobicity (logP ≈ 4.5), a C18 stationary phase was the logical choice. C18 columns provide strong hydrophobic interactions necessary to retain non-polar compounds, preventing early elution and ensuring adequate separation from solvent fronts or potential polar impurities.[8][9]

Mobile Phase Optimization: A reversed-phase gradient elution strategy was developed.

  • Solvents: Acetonitrile (Solvent B) was chosen over methanol as the organic modifier due to its lower viscosity and ability to produce sharper peaks for complex molecules. Water with a small amount of acid was used as the aqueous phase (Solvent A).

  • Modifier: 0.1% Formic Acid was added to both mobile phases. While the analyte is neutral, the acidic modifier helps to promote consistent protonation ([M+H]⁺ formation) in the MS source, leading to a more stable and robust signal.

  • Gradient: A gradient elution starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase is necessary.[9][10] This ensures that the highly hydrophobic analyte is retained at the start of the run and then eluted efficiently as a sharp, symmetrical peak as the organic content increases.

Mass Spectrometry Detection

Ionization Source Selection: The choice of ionization source is arguably the most critical parameter for this analyte.

  • Electrospray Ionization (ESI): ESI is most effective for compounds that are already ionized in solution or are polar enough to support charge separation in the sprayed droplets.[11][12] For a neutral, non-polar molecule like this benzophenone, ESI is expected to yield a very weak signal, if any.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is designed for less polar and more volatile compounds.[13][14] It uses a corona discharge to ionize the mobile phase solvent vapor, which then transfers a proton to the analyte via a gas-phase chemical reaction. This mechanism is far more efficient for neutral, hydrophobic molecules.[11][12][14]

Therefore, APCI was selected as the ionization technique for this method.

IonizationChoice Analyte Analyte Properties: - High logP (~4.5) - Neutral (no ionizable groups) Decision Decision Analyte->Decision ESI ESI: Electrospray Ionization - Requires polar, ionizable analytes - Inefficient for this compound Result_ESI Poor Signal (Not Selected) ESI->Result_ESI APCI APCI: Atmospheric Pressure Chemical Ionization - Ideal for neutral, less polar analytes - Efficient via gas-phase proton transfer Result_APCI Robust Signal (Selected) APCI->Result_APCI Decision->ESI Evaluate Decision->APCI Evaluate

Caption: Rationale for selecting APCI over ESI.

MS/MS Parameter Optimization: The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Full Scan Analysis: The reference standard was infused to determine the exact mass of the precursor ion. Due to the presence of bromine and chlorine, a characteristic isotopic pattern was expected and confirmed.

  • Product Ion Scan: The precursor ion (m/z 313) was isolated and fragmented by collision-induced dissociation (CID) at various collision energies to identify stable, high-intensity product ions. Benzophenones typically fragment around the central carbonyl group.[15][16][17] The most abundant and specific fragments were selected for quantification and confirmation.

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions were finalized for use in the final quantitative method. This provides exceptional selectivity and sensitivity by filtering out chemical noise.

Final Optimized Method and Protocol

Standard and Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample to be tested in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Optimized LC-MS/MS Parameters

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 50% B to 95% B in 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Source APCI (Positive Ion Mode)
Corona Current 4.0 µA
Vaporizer Temp. 400 °C
Sheath Gas Nitrogen, 40 Arb
Aux Gas Nitrogen, 10 Arb
Capillary Temp. 320 °C
MRM Transitions Quantifier: 313 → 139
Qualifier: 313 → 185
Collision Energy Optimized experimentally (e.g., 25 V)

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20] The results confirm that the method is suitable for its intended purpose.

Table 4: Method Validation Results

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 98.5% - 102.1%
Precision (%RSD) < 5%
Specificity No interference observed from blank matrix

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound has been successfully developed and validated. The strategic selection of a C18 column, a gradient elution, and an APCI source was directly informed by the analyte's non-polar and neutral physicochemical properties. This application note provides a complete protocol and the underlying scientific rationale, enabling other laboratories to readily implement this method for quality control and research applications in pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. (Note: While not on benzophenones, this provides general principles of fragmentation analysis relevant to similar structures.)
  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Electrospray and APCI Mass Analysis - AxisPharm. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • This compound - Chemsrc. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Straight to the Source: ESI vs APCI…. - Microsaic Systems. [Link]

  • This compound CAS 915095-85-1 - Home Sunshine Pharma. [Link]

  • This compound - PubChem. [Link]

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns - Welch Materials. [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC, NIH. [Link]

  • Interfaces for LC-MS - Shimadzu. [Link]

  • When should I choose APCI or ESI for my flash column chromatography? - Biotage. [Link]

  • C8 Column vs C18 Column You Must Know - YouTube. [Link]

  • A fragmentation pathway of benzophenone formed in MS - ResearchGate. [Link]

  • Techniques for the Analysis of Biomolecules - MAC-MOD Analytical. [Link]

  • How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? - ResearchGate. [Link]

  • How to Analyze a Highly Hydrophobic Peptide on LC-MS System? - ResearchGate. [Link]

  • This compound - SA-Pharmachem. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). [Link]

  • This compound – High Purity - Tianming Pharmaceutical. [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater - Frontiers. [Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC, NIH. [Link]

  • Preventing False Negatives with High-resolution Mass Spectrometry: The Benzophenone Case - ResearchGate. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

  • This compound | CAS 915095-85-1 - Veeprho. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific Friedel-Crafts acylation reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for a complete failure of this Friedel-Crafts acylation?

The most frequent cause of reaction failure is the deactivation of the Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), by moisture.[1][2] AlCl₃ is extremely hygroscopic and reacts exothermically with even trace amounts of water, rendering it catalytically inactive. Strict anhydrous conditions are not just recommended; they are critical for success. This includes using flame- or oven-dried glassware, anhydrous grade solvents, and fresh, high-purity AlCl₃.[1]

Q2: I see some product formation, but my yield is consistently low. Why might this be happening?

Low yields often stem from using an insufficient amount of the Lewis acid catalyst. Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst.[3][4] This is because the product, a diaryl ketone, is a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[1][3] To drive the reaction to completion, a slight excess (e.g., 1.1–1.3 equivalents) of AlCl₃ is often necessary.

Q3: My TLC analysis shows multiple spots. What are the likely byproducts in this synthesis?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, byproduct formation is still possible.[3] For this specific synthesis, likely impurities include:

  • Unreacted Starting Materials : 5-bromo-2-chlorobenzoyl chloride or fluorobenzene may remain if the reaction does not go to completion.

  • Positional Isomers : The fluorine atom on fluorobenzene is an ortho, para-directing group. While the desired product is the para-substituted isomer, which is sterically favored, a small amount of the ortho-isomer may form.

  • Hydrolysis Product : If the work-up is not performed carefully, the 5-bromo-2-chlorobenzoyl chloride can hydrolyze back to 5-bromo-2-chlorobenzoic acid.

Q4: Can I use 5-bromo-2-chlorobenzoic acid directly instead of the acyl chloride?

No, you cannot use the carboxylic acid directly in a standard Friedel-Crafts acylation with fluorobenzene. The Lewis acid would complex with the carboxylic acid's hydroxyl group, deactivating it. The standard procedure involves converting the 5-bromo-2-chlorobenzoic acid into the more reactive 5-bromo-2-chlorobenzoyl chloride first, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This acyl chloride is then used in the Friedel-Crafts step.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.

Problem: No Product Formation or Only Trace Amounts Detected

When a reaction fails completely, it is crucial to systematically review the foundational parameters of the experiment.

Logical Troubleshooting Workflow for Reaction Failure

G start No Product Detected check_anhydrous Were strict anhydrous conditions maintained? start->check_anhydrous check_catalyst Was fresh, high-purity Lewis Acid used? check_anhydrous->check_catalyst Yes re_run SOLUTION: 1. Flame-dry all glassware. 2. Use anhydrous solvents. 3. Handle reagents under inert gas. check_anhydrous->re_run No check_reagents Are starting materials (acyl chloride, fluorobenzene) of confirmed purity? check_catalyst->check_reagents Yes new_catalyst SOLUTION: 1. Open a new bottle of AlCl₃. 2. Weigh quickly to minimize air exposure. check_catalyst->new_catalyst No purify_reagents SOLUTION: 1. Purify starting materials (e.g., distill fluorobenzene). 2. Confirm structure via NMR/IR. check_reagents->purify_reagents No success Reaction Should Proceed check_reagents->success Yes re_run->success new_catalyst->success purify_reagents->success

Caption: Decision tree for diagnosing complete reaction failure.

  • Possible Cause 1: Inactive Catalyst

    • Explanation: As mentioned in the FAQs, moisture is the primary culprit for deactivating the AlCl₃ catalyst.[2] The presence of water in the solvent, on the glassware, or in the reagents will quench the catalyst before it can activate the acyl chloride.

    • Solution:

      • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

      • Solvents: Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane, DCE) or distill the solvent over a suitable drying agent (e.g., CaH₂).

      • Reagents: Use a fresh, unopened container of AlCl₃. Weigh it quickly and add it to the reaction vessel promptly to minimize atmospheric exposure.

  • Possible Cause 2: Deactivated Aromatic Substrate

    • Explanation: Friedel-Crafts reactions are challenging on aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN).[7] While the fluorine in fluorobenzene is deactivating, it is generally not deactivating enough to completely halt the reaction. However, if the fluorobenzene is impure, this could be a contributing factor. The primary aromatic substrate being acylated is fluorobenzene, not the 5-bromo-2-chlorophenyl ring.

    • Solution: Check the purity of the fluorobenzene via GC or NMR. If necessary, purify by distillation.

Problem: Low Isolated Yield After Work-up

Observing product on TLC but isolating a low yield points towards issues with catalyst stoichiometry, reaction conditions, or the work-up and purification stages.

Table 1: Reaction Parameter Optimization

ParameterRecommended RangeRationale & Key Insights
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsMust be stoichiometric to the limiting reagent (typically the acyl chloride) to compensate for complexation with the ketone product.[4] Using less than 1 equivalent will result in incomplete conversion.
Reaction Temperature 0°C to 60°CStart by adding reagents at 0°C to control the initial exotherm.[8] Allow the reaction to slowly warm to room temperature. If conversion is slow (monitored by TLC), gently heat to 40-60°C. Excessively high temperatures can cause side reactions.[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are standard, inert solvents for Friedel-Crafts reactions. Nitrobenzene can sometimes be used for very deactivated substrates but introduces purification challenges.[4]
Reaction Time 2 - 24 hoursMonitor the reaction progress by TLC. The reaction is complete when the limiting starting material spot has disappeared.
  • Possible Cause 1: Inefficient Quenching and Work-up

    • Explanation: The AlCl₃-ketone complex must be hydrolyzed to liberate the final product. Improper quenching can lead to the formation of emulsions or product loss.[4]

    • Solution: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] This exothermic process breaks the complex and moves the aluminum salts into the aqueous layer.

  • Possible Cause 2: Physical Loss During Extraction

    • Explanation: Emulsions can form during the separation of the organic and aqueous layers, trapping the product.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. Allow the layers to separate fully. Ensure you are collecting the correct layer; in this case, the product will be in the organic (DCM) layer, which is denser than water and will be the bottom layer.[8] Perform multiple extractions (e.g., 3x with smaller volumes of DCM) of the aqueous layer to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride, a yellow solid or oil, can often be used in the next step without further purification.[6]

Protocol 2: Friedel-Crafts Acylation
  • Set up a flame-dried, three-neck flask with a dropping funnel, a magnetic stirrer, and an inert gas (N₂ or Ar) inlet.

  • Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the flask, followed by anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition, add fluorobenzene (1.1 eq), also dissolved in anhydrous DCM, dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC. If necessary, gently heat the mixture to 40°C to drive it to completion.

  • Work-up:

    • Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 3M).

    • Slowly and carefully pour the reaction mixture into the ice/HCl solution with vigorous stirring.

    • Transfer the entire mixture to a separatory funnel. Collect the lower organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. [URL: https://www.benchchem.
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. [URL: https://www.benchchem.
  • ChemicalBook. Synthesis of this compound. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/GetSynthesisMethod?productname=this compound]
  • Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate. [URL: https://patents.google.
  • Hajipour, A. R., & Pourkaveh, R. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Synlett, 25, 1101-1105. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1341070]
  • ResearchGate. Optimization of the reaction conditions. [a]. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-a_tbl1_279851722]
  • ResearchGate. Optimization of the Reaction Conditions a. [URL: https://www.researchgate.net/figure/Optimization-of-the-Reaction-Conditions-a_tbl1_329402502]
  • ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [URL: https://pubs.acs.org/doi/10.1021/cr0509623]
  • ResearchGate. Optimization of reaction conditions. a. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_273763805]
  • BenchChem. Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. [URL: https://www.benchchem.com/technical-support/impact-of-lewis-acid-catalyst-choice-on-friedel-crafts-acylation-with-4-acetylpiperidine-1-carbonyl-chloride]
  • BenchChem. Optimizing Friedel-Crafts Acylation: A Technical Support Center. [URL: https://www.benchchem.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [URL: https://www.youtube.
  • ACS Publications. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00078]
  • Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [URL: https://pubs.acs.org/doi/abs/10.1021/ed500005z]
  • University of Calgary. Ch12: Friedel-Crafts limitations. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-3-3.html]
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]
  • Organic Letters. (2014). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. [URL: https://pubs.acs.org/doi/10.1021/ol500693x]
  • ResearchGate. Strategies for the synthesis of diaryl ketones. [URL: https://www.researchgate.net/figure/Strategies-for-the-synthesis-of-diaryl-ketones_fig1_328003191]
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [URL: https://www.studocu.
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Friedel-Crafts Acylation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. Our approach is rooted in a deep understanding of the reaction mechanism and years of hands-on experience.

Understanding the Core of the Reaction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction proceeds via electrophilic aromatic substitution, where a strong Lewis acid catalyst, typically a metal halide like aluminum chloride (AlCl₃), activates an acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the desired acylated product.

However, the path to a high-yielding, clean reaction is often fraught with challenges. This guide will provide you with the insights needed to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a low or no yield in a Friedel-Crafts acylation?

A low or nonexistent yield is often traced back to the quality and handling of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can hydrolyze the AlCl₃, rendering it inactive.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh, High-Quality Catalyst: Use a freshly opened bottle of AlCl₃ or a previously opened bottle that has been stored in a desiccator. The appearance of the AlCl₃ can be an indicator of its quality; it should be a fine, white to pale yellow powder. Clumped or discolored AlCl₃ may be partially hydrolyzed.

  • Proper Stoichiometry of Catalyst: For acyl halides, slightly more than one equivalent of the Lewis acid is required because both the acyl halide and the resulting ketone product form complexes with the catalyst. For anhydrides, more than two equivalents are necessary.

Q2: I'm observing multiple products, including isomers and polyacylated species. How can I improve the selectivity of my reaction?

The formation of multiple products is a common challenge. Polysubstitution occurs when the initially formed ketone product is more reactive than the starting material, leading to further acylation. Isomer formation can be an issue with certain substituted aromatic compounds.

Strategies for Enhancing Selectivity:

  • Control of Reaction Temperature: Friedel-Crafts acylations are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. A gradual increase in temperature may be necessary to drive the reaction to completion.

  • Choice of Solvent: The solvent can have a profound impact on the reaction's selectivity and rate. For activated aromatic rings, a less polar solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) is often a good choice. For less reactive substrates, a more polar solvent like nitrobenzene or carbon disulfide (CS₂) may be used, although CS₂ is highly flammable and toxic. It's important to note that the Lewis acid can form complexes with the solvent, which can modulate its activity.

  • Order of Addition: Adding the acylating agent slowly to a mixture of the aromatic substrate and the Lewis acid can help to maintain a low concentration of the electrophile, which can disfavor polysubstitution.

Q3: My aromatic substrate has a deactivating group. Why is the reaction not proceeding?

The Friedel-Crafts acylation is generally unsuccessful with aromatic compounds that bear strongly deactivating groups, such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion. Additionally, many of these functional groups can act as Lewis bases and will coordinate with the Lewis acid catalyst, deactivating it.

Alternative Approaches for Deactivated Substrates:

  • Use of a More Potent Catalyst System: While AlCl₃ is a workhorse, other Lewis acids like ferric chloride (FeCl₃) or superacid systems (e.g., HF/SbF₅) can sometimes effect acylation on moderately deactivated rings. However, these require specialized handling procedures.

  • Modification of the Synthetic Route: It may be more practical to introduce the acyl group before installing the deactivating group. For example, acylating benzene and then nitrating the product is a common strategy.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during Friedel-Crafts acylation.

Observed Problem Potential Cause(s) Recommended Action(s)
Reaction is sluggish or does not start 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient catalyst loading.3. Low reaction temperature.4. Impure starting materials (e.g., wet solvent or substrate).1. Use fresh, anhydrous AlCl₃ under an inert atmosphere.2. Ensure at least 1.1 equivalents of AlCl₃ for acyl halides and 2.1 equivalents for anhydrides.3. Gradually warm the reaction mixture; monitor by TLC.4. Use anhydrous solvents and purify starting materials if necessary.
Formation of a dark, tarry reaction mixture 1. Reaction temperature is too high.2. Polysubstitution and other side reactions.3. Reaction with a highly activated substrate is too vigorous.1. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Use a less reactive acylating agent or a milder Lewis acid.3. Dilute the reaction mixture and control the rate of addition of the acylating agent.
Product is contaminated with starting material 1. Incomplete reaction.2. Insufficient reaction time.3. Deactivation of the catalyst during the reaction.1. Increase the reaction temperature or use a more active catalyst.2. Extend the reaction time; monitor progress by TLC or GC/LC-MS.3. Add a second portion of the catalyst to the reaction mixture.
Difficult work-up and product isolation 1. Formation of a stable complex between the ketone product and the Lewis acid.2. Emulsion formation during the aqueous quench.1. The work-up must effectively hydrolyze the aluminum complexes. This is typically done by carefully pouring the reaction mixture onto crushed ice, followed by the addition of concentrated HCl.2. Add more organic solvent to help break the emulsion. Filtration through a pad of celite can also be effective.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting a Friedel-Crafts acylation reaction.

FriedelCrafts_Troubleshooting start Start: Low Yield in Friedel-Crafts Acylation check_catalyst Check Catalyst and Anhydrous Conditions start->check_catalyst catalyst_ok Is Catalyst Fresh and Were Conditions Anhydrous? check_catalyst->catalyst_ok check_stoichiometry Verify Catalyst Stoichiometry catalyst_ok->check_stoichiometry Yes replace_catalyst Action: Use Fresh Catalyst, Ensure Anhydrous Setup catalyst_ok->replace_catalyst No stoichiometry_ok Is Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_temp_time Review Reaction Temperature and Time stoichiometry_ok->check_temp_time Yes adjust_stoichiometry Action: Adjust Catalyst Equivalents stoichiometry_ok->adjust_stoichiometry No temp_time_ok Are Temp/Time Optimized? check_temp_time->temp_time_ok consider_substrate Evaluate Substrate Reactivity temp_time_ok->consider_substrate Yes optimize_conditions Action: Modify Temperature and/or Reaction Time temp_time_ok->optimize_conditions No substrate_ok Is Substrate Suitable? consider_substrate->substrate_ok success Reaction Optimized substrate_ok->success Yes modify_strategy Action: Consider Alternative Catalyst or Synthetic Route substrate_ok->modify_strategy No replace_catalyst->check_catalyst adjust_stoichiometry->check_stoichiometry optimize_conditions->check_temp_time

Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions.

Experimental Protocol: A Validated Starting Point

The following is a general, robust protocol for the acylation of a moderately activated aromatic substrate.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aromatic substrate

  • Acyl halide

  • Nitrogen or argon gas supply

  • Standard glassware (round-bottom flask, addition funnel, condenser), oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is scrupulously dry.

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate and the anhydrous solvent.

  • Cool the mixture in an ice bath to 0 °C.

  • Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution. The addition may be exothermic.

  • Once the AlCl₃ has been added and the mixture has returned to 0 °C, add the acyl halide dropwise via an addition funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." organic-chemistry.org. [Link]

  • Master Organic Chemistry. "Friedel-Crafts Acylation." masterorganicchemistry.com. [Link]

  • Chemistry LibreTexts. "Friedel-Crafts Acylation." chem.libretexts.org. [Link]

  • Byrd, K. M., & Deese, W. C. (2014). The Friedel-Crafts acylation of ferrocene. Journal of Chemical Education, 91(4), 594-596. [Link]

minimizing byproducts in the synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation and optimize your synthesis. As an important intermediate in the synthesis of pharmaceuticals like Empagliflozin, ensuring the purity and yield of this diaryl methanone is critical.[1][2]

Section 1: Understanding the Core Synthesis and Potential Byproducts

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1-bromo-4-chlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds via the formation of a resonance-stabilized acylium ion from 4-fluorobenzoyl chloride and AlCl₃. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 1-bromo-4-chlorobenzene to form the desired ketone.

FAQ: What are the primary byproducts I should be concerned about in this synthesis?

The main byproducts in this synthesis arise from the regioselectivity of the Friedel-Crafts acylation on the 1-bromo-4-chlorobenzene ring and the potential for polysubstitution.

  • Isomeric Byproducts: The primary byproduct of concern is the isomeric ketone, (2-bromo-4-chlorophenyl)(4-fluorophenyl)methanone. This arises from the competing directing effects of the bromo and chloro substituents on the aromatic ring. Both are ortho-, para-directing groups, but the chloro group is more deactivating. This can lead to acylation at the position ortho to the chloro group, resulting in the undesired isomer.

  • Polysubstituted Byproducts: While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, polysubstitution can occur under harsh reaction conditions.[3] This would involve the addition of a second 4-fluorobenzoyl group to the product.

  • Residual Starting Materials: Incomplete reaction can lead to the presence of unreacted 1-bromo-4-chlorobenzene and 4-fluorobenzoyl chloride in the crude product.

Section 2: Troubleshooting Guide to Minimize Byproduct Formation

This section provides a question-and-answer style guide to address common issues encountered during the synthesis and how to mitigate them.

Issue 1: Low Yield of the Desired Product and High Levels of Isomeric Byproduct

Question: My reaction is producing a significant amount of the (2-bromo-4-chlorophenyl)(4-fluorophenyl)methanone isomer. How can I improve the regioselectivity to favor the desired this compound?

Answer: Controlling the regioselectivity in this Friedel-Crafts acylation is paramount. The formation of the desired isomer is favored by carefully optimizing the reaction conditions to exploit the subtle differences in the directing effects of the bromo and chloro groups.

Causality: The bromo and chloro substituents are both deactivating but ortho-, para-directing. The chloro group is more electronegative and thus more deactivating than the bromo group. By carefully controlling the reaction conditions, we can favor acylation at the less sterically hindered and electronically more favorable position, which is ortho to the bromo group and meta to the chloro group.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature is often the most effective way to improve regioselectivity. Running the reaction at 0-5°C can significantly favor the formation of the desired isomer. High temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable isomer.

  • Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane are commonly used. Experimenting with a less polar solvent like carbon disulfide (CS₂) might offer improved selectivity in some cases.

  • Catalyst Stoichiometry and Choice: While AlCl₃ is the standard catalyst, its high reactivity can sometimes lead to reduced selectivity. Ensure you are using a stoichiometric amount (typically 1.1 to 1.3 equivalents). Using a milder Lewis acid, such as ferric chloride (FeCl₃), might provide better control over the reaction, albeit potentially at the cost of a slower reaction rate.

  • Order of Addition: Adding the 1-bromo-4-chlorobenzene to a pre-formed complex of 4-fluorobenzoyl chloride and AlCl₃ can sometimes improve selectivity by maintaining a low concentration of the aromatic substrate.

Parameter Standard Condition Optimized for Selectivity Rationale
Temperature Room Temperature0-5°CLower temperature increases selectivity for the thermodynamically favored product.
Solvent DichloromethaneDichloromethane or Carbon DisulfideLess polar solvents can enhance selectivity.
Catalyst AlCl₃ (1.1-1.3 eq)AlCl₃ (1.1 eq) or FeCl₃A slight excess of catalyst is needed, but a large excess can decrease selectivity. Milder catalysts can improve selectivity.
Issue 2: Presence of Polysubstituted Byproducts

Question: I am observing a byproduct with a higher molecular weight, which I suspect is a di-acylated product. How can I prevent this?

Answer: The formation of polysubstituted byproducts in Friedel-Crafts acylation is less common than in alkylation because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[3] However, under certain conditions, it can still occur.

Causality: The ketone product of the initial acylation is significantly less nucleophilic than the starting 1-bromo-4-chlorobenzene. For a second acylation to occur, more forcing conditions are generally required.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of 1-bromo-4-chlorobenzene to 4-fluorobenzoyl chloride. An excess of the acylating agent is the most common cause of polysubstitution.

  • Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can promote side reactions.

  • Maintain Low Temperature: As with improving regioselectivity, keeping the reaction temperature low (0-5°C) will disfavor the higher activation energy pathway of a second acylation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: Optimized Synthesis of this compound

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Aluminum chloride is corrosive and reacts violently with water.[4][5] 4-fluorobenzoyl chloride is a corrosive lachrymator.

Materials:

  • 1-bromo-4-chlorobenzene

  • 4-fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.1 equivalents).

  • Cool the suspension to 0-5°C using an ice bath.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, add a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Option A: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Option B: Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Analytical Method for Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the final product and quantifying any byproducts.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Start with a higher percentage of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm.[6]

  • Column Temperature: 30°C.

This method should provide good separation of the desired product from the isomeric byproduct and any unreacted starting materials. A validated HPLC method for empagliflozin and its impurities can be adapted for this intermediate.[7][8]

GC-MS Method:

For the analysis of volatile byproducts and for confirmation of the product's identity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or HP-5MS).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).

  • Detector: Mass Spectrometer (MS) in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Section 4: Visualization of Workflows

Logical Workflow for Troubleshooting Isomer Formation

G start High Isomer Formation Detected temp Lower Reaction Temperature (e.g., to 0-5°C) start->temp reanalyze Re-analyze Product Mixture temp->reanalyze solvent Screen Solvents (e.g., DCM, CS2) solvent->reanalyze catalyst Adjust Catalyst Stoichiometry (1.1 eq AlCl3) or Use Milder Catalyst (FeCl3) catalyst->reanalyze addition Modify Order of Addition addition->reanalyze pass Isomer Ratio Acceptable reanalyze->pass Yes fail Isomer Ratio Unacceptable reanalyze->fail No purify Proceed to Purification pass->purify fail->solvent fail->catalyst fail->addition

Caption: A logical workflow for troubleshooting high isomer formation.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents 1-bromo-4-chlorobenzene + 4-fluorobenzoyl chloride + AlCl3 reaction Friedel-Crafts Acylation (0-5°C, DCM) reagents->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recryst Recrystallization (Ethanol/Water) crude->recryst chrom Column Chromatography (Hexanes/EtOAc) crude->chrom pure Pure Product recryst->pure chrom->pure hplc HPLC pure->hplc gcms GC-MS pure->gcms nmr NMR pure->nmr

Caption: General workflow for the synthesis and purification of the target compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025).
  • Redox. (2022).
  • Validated HPLC method for empagliflozin impurity analysis. (2024).
  • Ventura College Organic Chemistry Lab. (n.d.).
  • Korlakunta, V. G., et al. (2021). STABILITY INDICATING HPLC METHOD FOR THE QUANTIFICATION OF (R)- ISOMER IN EMPAGLIFLOZIN DRUG SUBSTANCE. European Journal of Biomedical and Pharmaceutical Sciences, 8(4), 177-184.
  • Google Patents. (2023).
  • RJPT. (2023).
  • University of Michigan. (n.d.).
  • Hanif, A. M., et al. (2021). Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form. Pakistan Journal of Pharmaceutical Sciences, 34(3), 1081-1087.
  • SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17288–17295.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Altuntaş, Ü., et al. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Packaging Technology and Science, 29(10), 527-537.
  • Saesaengseerung, N. (2018). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences, 7(1), 1-10.
  • Google Patents. (2005). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
  • Kucuk, A., et al. (2019). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wodyński, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6969.
  • The Organic Chemistry Tutor. (2016, December 28).
  • Chemistry LibreTexts. (2023).

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Technical Support Center: Purification of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1). This molecule is a key diaryl ketone intermediate in the synthesis of several pharmaceuticals, including SGLT2 inhibitors like Empagliflozin.[1][2] Achieving high purity is critical for downstream applications and regulatory compliance.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and troubleshooting workflows to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

Following a typical Friedel-Crafts acylation synthesis, which is a common route for diaryl ketones, you can anticipate several types of impurities.[3][4][5] These may include:

  • Unreacted Starting Materials: Residual 5-bromo-2-chlorobenzoyl chloride (or the corresponding benzoic acid) and fluorobenzene.

  • Lewis Acid Catalyst Residues: Complexes of aluminum chloride (AlCl₃) or other Lewis acids used.[6]

  • Positional Isomers: Small amounts of ortho- or meta-acylated fluorobenzene byproducts.

  • Polymers and Tars: Dark-colored, high-molecular-weight byproducts resulting from side reactions.

Q2: How do I choose the best primary purification technique: recrystallization or column chromatography?

The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography is the preferred method for removing a wide range of impurities with different polarities, especially after a crude reaction.[7] It is excellent for separating starting materials and positional isomers from the desired product.[8]

  • Recrystallization is ideal as a final "polishing" step when the desired product is already at moderate purity (>90%). It is highly effective at removing small amounts of structurally similar impurities and is more scalable and cost-effective than chromatography for large quantities.[9][10]

The following decision tree can guide your choice:

G start Assess Crude Purity (via Analytical TLC) tlc_result Are spots well-separated (ΔRf ≥ 0.2)? start->tlc_result impurity_level Is the desired product the major spot (>85%)? tlc_result->impurity_level  Yes chromatography Primary Method: Flash Column Chromatography tlc_result->chromatography  No recrystallization Primary Method: Recrystallization impurity_level->recrystallization  Yes consider_combo Consider Chromatography first, followed by Recrystallization polish impurity_level->consider_combo  No

Figure 1. Decision tree for selecting the primary purification method.
Q3: My compound is an oil and refuses to crystallize during recrystallization. What should I do?

This is a common issue known as "oiling out." It occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than forming a crystal lattice.

Immediate Actions:

  • Add More Solvent: The oil may be supersaturated. Add a small amount of hot solvent to redissolve the oil completely.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid surface to create nucleation sites.[9] Adding a "seed crystal" of pure product, if available, is also highly effective.[11]

  • Cool Slowly: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling promotes oiling out.[11][12]

If these fail, you may need to reconsider your solvent system. The chosen solvent might be too good at dissolving your compound. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can be used to fine-tune the solubility.[12]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you might encounter during your experiments. Follow the workflow to diagnose and resolve the problem.

G start Problem Encountered p1 Low Purity Post-Chromatography p2 Low Yield After Recrystallization p3 Product Lost on Column c1 Cause: Poor Separation (Overlapping Bands) p1->c1 c2 Cause: Too Much Solvent Used p2->c2 c3 Cause: Product is too Polar/Sticking to Silica p3->c3 s1 Solution: 1. Optimize TLC solvent system for better ΔRf. 2. Use a shallower gradient during elution. c1->s1 s2 Solution: 1. Use minimum boiling solvent. 2. Concentrate mother liquor to recover a second crop. c2->s2 s3 Solution: 1. Increase eluent polarity (e.g., add MeOH). 2. Consider reverse-phase chromatography. c3->s3

Figure 2. Workflow for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

Objective: To determine the purity of the crude product and identify an optimal solvent system for flash chromatography.[13]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM).

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems in separate chambers. Start with a non-polar mixture and increase polarity.

  • Place one plate in each chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots under a UV lamp.

  • Goal: Identify a solvent system where the desired product has a Retention Factor (Rf) of 0.2-0.3 , and impurities are well-separated.[14][15]

Data Summary: Recommended Solvent Systems

Eluent SystemRatio (v/v)Target RfNotes
Hexane / EtOAc9:1 to 7:3~0.25Excellent starting point for separating non-polar impurities.[16][17]
Hexane / DCM1:1~0.3Good for compounds that are sparingly soluble in hexane alone.
DCM / MeOH99:1 to 95:5~0.2Use if the product is highly polar and does not move in EtOAc/Hexane.[17]
Protocol 2: Purification by Flash Column Chromatography

Objective: To perform a bulk separation of the crude product from impurities.[18][19]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Compressed air source

  • Solvent system determined from TLC analysis

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[15]

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column, tapping gently to ensure even packing. Avoid air bubbles.[20]

    • Add another ~1 cm layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice).[15]

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[21]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to force the solvent through the column at a steady rate.[14]

    • Start with a low-polarity solvent system and gradually increase the polarity if a gradient elution is needed.[7]

  • Fraction Collection & Analysis:

    • Collect the eluent in small, sequential fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure product.[7]

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Objective: To achieve high purity of the product by removing trace impurities.[22]

Materials:

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[12] Based on the properties of similar diaryl ketones, alcohols like ethanol or isopropanol are good starting points.[23][24][25]

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves.[9][26]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[12]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Slow cooling is crucial for forming large, pure crystals.[11][27]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[26]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

By following these guidelines and protocols, researchers can effectively troubleshoot issues and systematically improve the purity of this compound, ensuring a high-quality intermediate for subsequent synthetic steps.

References

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • Recrystallization. [Link]

  • Solubility of Things. Benzophenone. [Link]

  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

  • PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?[Link]

  • ResearchGate. Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column with FID and UV detection at 254nm. [Link]

  • National Institutes of Health, PubChem. Benzophenone. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Quora. (2015, August 13). What are the solvents used in TLC for plant samples?[Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Wikipedia. Benzophenone. [Link]

  • American Chemical Society. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. [Link]

  • Magritek. Column Chromatography. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Synthesis App. An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Tianming Pharmaceutical. This compound – High Purity. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • Veeprho. This compound | CAS 915095-85-1. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pharmaoffer. 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. [Link]

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Technical Support Center: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As an important intermediate in the synthesis of SGLT2 inhibitors like Empagliflozin and Ipragliflozin, understanding its stability and degradation profile is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[1][2][3][]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, focusing on the practical challenges you may encounter. The information herein is based on the established chemistry of the benzophenone scaffold and principles of pharmaceutical forced degradation studies.[5][6][7][8]

Part 1: Understanding the Stability of this compound

FAQ 1: What are the expected degradation pathways for this molecule?

This compound, as a substituted benzophenone, is susceptible to degradation under several conditions. While specific studies on this exact molecule are not extensively published, based on the behavior of the benzophenone class, the primary degradation pathways are photodegradation, oxidative degradation, and to a lesser extent, hydrolysis.[5][6][9]

  • Photodegradation: Benzophenones are known to absorb UV light, which can lead to the formation of excited states.[9][10] This can result in direct photolysis or the generation of reactive oxygen species that in turn degrade the molecule. The degradation often follows pseudo-first-order kinetics.[5][11]

  • Oxidative Degradation: This is a significant pathway, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species, such as Advanced Oxidation Processes (AOPs).[6][12][13] The core mechanism involves the attack of hydroxyl radicals, leading to hydroxylation of the aromatic rings and potential cleavage of the carbonyl bridge.[13][14]

  • Hydrolytic Degradation: While generally more stable to hydrolysis than esters or amides, the halogenated phenyl rings may be susceptible to nucleophilic substitution under strong acidic or basic conditions, especially at elevated temperatures.

  • Thermal Degradation: High temperatures can induce degradation, which typically follows first-order reaction kinetics.[15]

Part 2: Troubleshooting Experimental Issues

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis

Question: I am observing unexpected peaks in my HPLC chromatogram during the process monitoring of a reaction involving this compound. What could be the cause?

Answer: The appearance of unexpected peaks often points to the formation of degradation products. To troubleshoot this, consider the following:

  • Assess Your Experimental Conditions:

    • Light Exposure: Is your reaction or sample handling area exposed to direct sunlight or strong artificial light? Benzophenones are photosensitive, and this could be leading to photodegradation.[5][9][11] Solution: Protect your reaction and samples from light using amber glassware or by working in a dimly lit area.

    • Presence of Oxidizing Agents: Are there any potential oxidizing agents in your reaction mixture, however minor? Even dissolved oxygen can contribute to slow oxidation over time. Solution: Consider de-gassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: Are you running your reaction at an elevated temperature? This could be causing thermal degradation.[15] Solution: Evaluate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

    • pH: Is the pH of your reaction medium strongly acidic or basic? This could be promoting hydrolysis. Solution: If possible, adjust the pH to a more neutral range.

  • Characterize the Impurities: To understand the degradation pathway, it is crucial to characterize these unknown peaks. The use of a mass spectrometer coupled with your HPLC (LC-MS) is the most effective way to get molecular weight information of the degradants. This can help in proposing their structures.

Troubleshooting Guide 2: Inconsistent Results in Stability Studies

Question: My stability study results for this compound are not reproducible. What factors should I investigate?

Answer: Lack of reproducibility in stability studies is a common issue and can often be traced back to subtle variations in experimental conditions.

  • Control of Environmental Factors: Ensure that all stress conditions are tightly controlled.

    • For photostability studies , the intensity and wavelength of the light source must be consistent between experiments.[5][11]

    • For thermal stability studies , ensure the oven or heating block maintains a uniform and accurate temperature.[15]

    • For hydrolytic stability studies , the pH of the buffer solutions must be accurately prepared and monitored.

  • Sample Preparation: Inconsistencies in sample preparation, such as variations in concentration or the solvent used, can affect degradation rates.

  • Analytical Method Variability: Ensure your analytical method is robust and validated. Variations in mobile phase composition, column temperature, or detector settings can lead to inconsistent results.

Workflow for Investigating Inconsistent Stability Results

G A Inconsistent Results Observed B Review Experimental Protocol A->B C Check Environmental Controls (Light, Temp, pH) B->C D Verify Sample Preparation (Concentration, Solvent) B->D E Assess Analytical Method (HPLC parameters) B->E F Identify Source of Variation C->F D->F E->F G Implement Corrective Actions F->G H Re-run Experiment G->H G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis (0.1M HCl, 60°C) Sampling Time-point Sampling Acid->Sampling Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sampling Oxidative Oxidative (3% H₂O₂) Oxidative->Sampling Thermal Thermal (105°C, solid) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Neutralize Neutralization (Acid/Base) Sampling->Neutralize Dilution Dilution Neutralize->Dilution HPLC HPLC Analysis Dilution->HPLC Degradation % Degradation HPLC->Degradation Products Degradation Products HPLC->Products Method Stability-Indicating Method HPLC->Method Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Part 4: Visualizing Degradation Pathways

While specific degradation products for this compound require experimental identification, a general pathway for benzophenones under oxidative stress can be proposed.

Proposed Oxidative Degradation Pathway of Benzophenones

G A Benzophenone Derivative B Hydroxylated Intermediates (Mono-, Di-, Tri-hydroxylated) A->B Hydroxylation (•OH attack) C Carboxylated Intermediates B->C Further Oxidation D Ring Cleavage Products (Small molecular weight acids) C->D Oxidative Ring Opening E Mineralization (CO₂ + H₂O) D->E Complete Oxidation

Caption: Generalized oxidative degradation pathway for benzophenones. [13]

Part 5: Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

Stress ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)
Control 2499.80.2
0.1 M HCl, 60°C 2495.24.8
0.1 M NaOH, 60°C 2488.511.5
3% H₂O₂ 2475.324.7
Thermal (105°C) 4898.11.9
Photolytic 2482.617.4

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Available at: [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. Available at: [Link]

  • Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes. Seoul National University. Available at: [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process. MDPI. Available at: [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Photodegradation of benzophenones sensitized by nitrite. ResearchGate. Available at: [Link]

  • Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. PubMed. Available at: [Link]

  • Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. PubMed. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. ScienceDirect. Available at: [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. PubMed. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • FDA-Approved 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. Pharmaoffer.com. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • This compound – High Purity. At Tianming Pharmaceutical. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • This compound (CAS No: 915095-85-1) API Intermediate Manufacturers. apicule. Available at: [Link]

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solving solubility issues of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No. 915095-85-1) in experimental assays. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a halogenated benzophenone derivative.[1][2] Its poor aqueous solubility stems directly from its physicochemical properties.

  • High Lipophilicity: The compound has a calculated LogP of approximately 4.5.[1] This high value indicates a strong preference for non-polar (oily) environments over polar (watery) ones, making it inherently hydrophobic.

  • Molecular Structure: The molecule consists of two rigid benzene rings connected by a carbonyl group.[3] Such large, planar, and non-polar structures have strong crystal lattice energy, meaning significant energy is required to break apart the solid crystal and allow solvent molecules to surround it.

  • Lack of Ionizable Groups: The compound does not have readily ionizable functional groups that would become charged at physiological pH. This prevents the use of simple pH adjustment to enhance solubility.

The combination of these factors makes it highly prone to precipitation when diluted from an organic stock solution into an aqueous assay buffer.[4]

Q2: My compound looks fully dissolved in 100% DMSO. Why does it crash out when I add it to my assay medium?

This is a classic case of exceeding the compound's kinetic solubility . While it may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this does not predict its behavior in a predominantly aqueous environment.[4] When a small volume of the DMSO stock is introduced into the assay buffer, a rapid change in solvent polarity occurs. This "solvent shock" causes the compound's solubility to plummet, leading to immediate precipitation.[5] The final concentration in the assay, even with a low percentage of DMSO, may be well above its maximum aqueous solubility limit.

Q3: What is the maximum concentration of DMSO I should use in my assay?

As a general rule, the final concentration of DMSO should be kept as low as possible, ideally ≤0.5% , and almost always below 1%.[4] While higher concentrations might temporarily keep the compound in solution, they can introduce significant artifacts:

  • Biological Effects: DMSO can have direct effects on cells or enzymes, potentially stimulating, inhibiting, or killing them, which can confound the interpretation of your results.[6][7]

  • Compound-Specific Effects: For some compounds, higher DMSO concentrations can paradoxically decrease solubility.[4] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure any observed effects are due to the compound itself and not the solvent.[8]

Part 2: Systematic Troubleshooting Guide

If you are observing precipitation, inconsistent results, or low signal-to-noise in your assay, follow this systematic approach to diagnose and resolve the solubility issue.

Step 1: Characterize the Solubility Problem

Before attempting to fix the problem, you must understand its nature. The first step is to determine the compound's approximate solubility in your specific assay buffer.

G cluster_start START cluster_decision DECISION POINT start Precipitation Observed in Assay sol_screen sol_screen start->sol_screen decision Is Assay Conc. > MSC? solution_simple solution_simple decision->solution_simple Yes solution_advanced solution_advanced decision->solution_advanced No, or reduction not feasible compare_msc compare_msc compare_msc->decision

Protocol 1: Kinetic Solubility Screening by Visual Inspection

This protocol provides a rapid, low-tech method to estimate the Maximum Soluble Concentration (MSC).

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound, for example, 20 mM in 100% anhydrous DMSO. Ensure it is fully dissolved by vortexing and gentle warming (if necessary).

  • Prepare Assay Buffer: Use the exact same aqueous buffer/medium that is used in your final assay, including any additives like serum or BSA. Pre-warm the buffer to the assay's incubation temperature (e.g., 37°C).[9]

  • Serial Dilution Plate: In a clear 96-well plate, add 100 µL of pre-warmed assay buffer to wells A1 through A12.

  • Add Compound: Add 2 µL of your 20 mM DMSO stock to well A1. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Create Dilutions: Perform a 1:2 serial dilution by transferring 102 µL from well A1 to A2, mix, then 102 µL from A2 to A3, and so on, down to well A10. This creates a concentration range from 200 µM down to ~0.4 µM. Wells A11 and A12 will serve as buffer-only and vehicle (2% DMSO) controls, respectively.

  • Incubate and Observe: Incubate the plate under your standard assay conditions for 1-2 hours.

  • Visual Inspection: Place the plate on a dark background and visually inspect each well for signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate MSC. For more sensitive detection, a plate reader capable of measuring turbidity (nephelometry) can be used.[10]

Step 2: Implement Solubilization Strategies

If your required assay concentration exceeds the determined MSC, or if you still observe issues, you must employ a solubilization strategy. The choice of strategy is highly dependent on the assay type (e.g., biochemical vs. cell-based).

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionBest ForProsCons & Cautions
Co-solvents Increases the polarity of the bulk solvent, making it more favorable for the solute.[11]Biochemical assaysSimple to implement; effective for moderate solubility increases.Can affect enzyme activity; may be toxic to cells at higher concentrations.[8]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]Biochemical assaysVery effective at increasing solubility.Can denature proteins; may interfere with assay signal (e.g., fluorescence).
Cyclodextrins Have a hydrophobic interior and hydrophilic exterior, encapsulating the compound to shield it from water.[11]Cell-based assaysGenerally low cytotoxicity; can improve compound stability.[8]Can be expensive; may not be effective for all compounds; potential for cholesterol extraction from cell membranes.
pH Modification N/A for this compoundN/AN/ANot applicable as the compound lacks ionizable groups.[11]

G cluster_input INPUT cluster_output OUTPUT compound Compound Powder weigh weigh compound->weigh assay_plate Final Assay Plate stock stock add_stock add_stock stock->add_stock use_now use_now use_now->assay_plate

Protocol 2: Preparing Working Solutions to Minimize Precipitation

This protocol details the best practice for diluting your DMSO stock into the final assay buffer to avoid "solvent shock."[5]

  • Calculate Volumes: Determine the volume of DMSO stock needed to reach your final desired concentration, ensuring the final DMSO percentage is within the acceptable range (e.g., ≤0.5%).

  • Pre-warm Aqueous Solution: Bring your final assay buffer to the correct experimental temperature (e.g., 37°C for most cell-based assays).[9] This is critical as solubility often decreases at lower temperatures.

  • Slow, Dropwise Addition: While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of DMSO stock very slowly, drop-by-drop. This gradual introduction helps prevent localized high concentrations that trigger precipitation.[5]

  • Final Mix: Once the stock is added, cap the tube and mix gently to ensure homogeneity. Avoid vigorous vortexing that could introduce bubbles or shear-sensitive reagents.

  • Immediate Use: Use the freshly prepared working solution immediately. Poorly soluble compounds can precipitate over time, even at concentrations below their initially determined MSC.[5]

Part 3: Advanced Considerations & Final Checks

  • Vehicle Control is Essential: Always include a vehicle control (assay buffer + the same final concentration of solvent/excipient used for the compound) to assess the baseline response and ensure the solubilizing agent itself is not causing an effect.[8]

  • Beware of Freeze-Thaw Cycles: Water can be absorbed by DMSO stocks, even when stored at -20°C. This absorbed water can cause the compound to precipitate within the stock tube upon thawing.[12] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Assay-Specific Interactions: Be aware that components in your media, such as serum proteins, can interact with your compound, either enhancing or reducing its solubility.[9] If you observe precipitation only in serum-containing media, this may be the cause.

  • Interference with Readout: Precipitated compound in a well can scatter light, potentially interfering with absorbance or fluorescence-based readouts and leading to false-positive results.[13] If precipitation is unavoidable at high concentrations, ensure wells are washed to remove deposits before adding detection reagents, if the assay format allows.[13]

By methodically applying these principles and protocols, you can overcome the solubility challenges presented by this compound, leading to more accurate and reliable experimental data.

References

  • Chemsrc. This compound Chemical & Physical Properties. Accessed January 7, 2026. [Link]

  • Home Sunshine Pharma. This compound CAS 915095-85-1. Accessed January 7, 2026. [Link]

  • PubChem. This compound | C13H7BrClFO. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

  • ResearchGate. What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Accessed January 7, 2026. [Link]

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  • Plos One. Considerations regarding use of solvents in in vitro cell based assays. Accessed January 7, 2026. [Link]

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  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

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  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

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  • MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Accessed January 7, 2026. [Link]

  • Veeprho. This compound | CAS 915095-85-1. Accessed January 7, 2026. [Link]

  • Wikipedia. Dimethyl sulfoxide. Accessed January 7, 2026. [Link]

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  • PubMed Central. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

  • PubMed. Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

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Technical Support Center: Scaling Up Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to ensure your scale-up is safe, efficient, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for benzophenone, and which is most amenable to scale-up?

A1: The most prevalent method for synthesizing benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This method is widely used due to its robustness. Other methods include the oxidation of diphenylmethane and routes involving phosgene or benzyl chloride.[2][3]

For scale-up, the Friedel-Crafts acylation is often preferred due to its high yield potential. However, it presents significant challenges that must be addressed, including catalyst handling, exothermic heat management, and byproduct formation.[4][5] The phosgene route offers mild conditions and fewer byproducts but involves the highly toxic phosgene gas, posing severe safety and handling constraints at an industrial scale.[3]

Q2: Why does a reaction that works perfectly at the 1-gram scale fail or produce low yields at the 1-kilogram scale?

A2: Scale-up introduces complexities that are often negligible at the bench scale.[6] The primary reasons for failure at a larger scale include:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic reactions, like the Friedel-Crafts acylation, can generate heat faster than it can be dissipated, leading to temperature spikes, side reactions, and tar formation.[5][7]

  • Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more difficult. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction progress and impurity generation.[5]

  • Reagent Addition Rate: On a small scale, reagents are often mixed at once. On a large scale, the rate of addition becomes a critical parameter to control the reaction's exothermicity and maintain safety.[4][5]

Q3: What are the primary safety concerns when scaling up benzophenone synthesis?

A3: Safety is the most critical aspect of scaling up. Key hazards include:

  • Highly Exothermic Reaction: The Friedel-Crafts acylation can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled.[5]

  • Hazardous Reagents: Large quantities of corrosive and reactive materials like aluminum chloride and benzoyl chloride must be handled with extreme care.[5] Flammable solvents such as benzene (which is also a known carcinogen) pose fire and health risks.

  • Violent Quenching: The quenching of the reaction mixture, which contains unreacted AlCl₃, with water is extremely exothermic and can cause violent splashing and release of HCl gas if not performed carefully and with adequate cooling.[5]

Troubleshooting Guide: Reaction & Yield Issues

This section addresses specific problems you might encounter during the reaction phase of your scale-up.

Issue 1: Low Product Yield

Q: My benzophenone yield has dropped significantly after scaling up the reaction. What are the likely causes and how can I fix it?

A: Low yields are a common and frustrating issue in scale-up. The problem can usually be traced back to catalyst activity, reaction conditions, or reagent quality.

Troubleshooting Low Yield
Potential Cause Explanation & Causality Recommended Solution
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reactants or solvent will react with and deactivate the catalyst, halting the reaction.[7][8]Ensure all glassware is oven-dried. Use high-purity, anhydrous solvents and reactants. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The benzophenone product forms a complex with the AlCl₃ catalyst. This complex is catalytically inactive. Therefore, a stoichiometric amount (or slight excess) of the catalyst relative to the benzoyl chloride is required for the reaction to go to completion.[8][9]Use at least 1.1 to 1.3 equivalents of AlCl₃. Perform a small-scale experiment to optimize the catalyst loading for your specific conditions.
Inadequate Temperature Control If the reaction temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the allotted time.[10]Gradually increase the reaction temperature and monitor progress by TLC or GC. However, be cautious, as excessively high temperatures can lead to side products.[7]
Insufficient Reaction Time Scale-up can sometimes affect reaction kinetics. A reaction time that was sufficient at the lab scale may not be enough for a complete conversion in a larger vessel.[7]Monitor the reaction's progress using an appropriate analytical technique (TLC, GC, or HPLC) until the starting material is fully consumed.
Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst 1. Verify Catalyst Activity & Stoichiometry start->check_catalyst check_reagents 2. Check Reagent/Solvent Purity (Anhydrous?) check_catalyst->check_reagents If catalyst is active and stoichiometry is correct check_temp 3. Monitor Internal Reaction Temperature check_reagents->check_temp If reagents are pure check_time 4. Extend Reaction Time & Monitor Progress check_temp->check_time If temperature is optimal optimize Re-optimize Conditions at Pilot Scale check_time->optimize If yield is still low success Yield Improved optimize->success

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Issue 2: Formation of Tar and Dark-Colored Byproducts

Q: My reaction mixture is turning into a dark, tarry mess upon scale-up. What causes this and how can I prevent it?

A: Tar formation is a classic sign of side reactions, often caused by excessive heat.[7] The strong Lewis acid catalyst can promote polymerization and other undesired reactions, especially under poorly controlled temperature conditions.

Preventing Tar Formation
Potential Cause Explanation & Causality Recommended Solution
High Reaction Temperature This is the primary culprit. Localized overheating due to poor mixing or an inability to remove exothermic heat efficiently drives the formation of polymeric byproducts.[5][7]Maintain a low and consistent internal temperature (e.g., 0-5 °C), especially during the addition of benzoyl chloride. Use a reactor with an efficient cooling jacket and ensure vigorous stirring.[9]
Excess Catalyst Using too much Lewis acid can increase the rate of side reactions, leading to polymerization and tarring.[7]Use the minimum effective amount of catalyst. While a slight excess is needed, large excesses should be strictly avoided.
Impure Reagents Impurities in the starting materials or solvents can act as catalysts for polymerization or other side reactions.[7]Always use high-purity, dry solvents and reactants.

Troubleshooting Guide: Catalyst & Purification Issues

This section focuses on problems related to the catalyst and the final purification of your product.

Issue 3: Catalyst Deactivation and Handling

Q: I suspect my catalyst is deactivating during the reaction. What are the common deactivation mechanisms and can the catalyst be regenerated?

A: Catalyst deactivation is a significant concern in industrial processes as it impacts efficiency and cost.[11] The primary causes depend on the type of catalyst used.

Mechanisms of Catalyst Deactivation

Catalyst_Deactivation cluster_homogeneous Homogeneous (e.g., AlCl₃) cluster_heterogeneous Heterogeneous (e.g., Zeolites) moisture Moisture Contamination (Hydrolysis) product_complex Product Complexation coking Coke Formation (Carbonaceous Deposits) poisoning Feed Impurity Poisoning deactivation Catalyst Deactivation deactivation->moisture deactivation->product_complex deactivation->coking deactivation->poisoning

Caption: Common deactivation pathways for homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts (AlCl₃, FeCl₃): The main cause of deactivation is reaction with moisture, which hydrolyzes the catalyst.[8] As mentioned, it also forms an inactive complex with the benzophenone product. Regeneration is not practical for AlCl₃ in this context; ensuring anhydrous conditions is the key preventative measure.

  • Heterogeneous Catalysts (Zeolites): These solid acid catalysts primarily deactivate due to the formation of "coke"—carbonaceous deposits that block the active sites within the catalyst's pores.[8] Zeolite catalysts can often be regenerated by a controlled burnout of the coke via calcination (heating at high temperatures in the presence of air).[8]

Issue 4: Purification and Isolation Difficulties

Q: I am struggling to get high-purity benzophenone after scale-up. My crude product is an oil/dark solid and crystallization is difficult. What should I do?

A: Purification is often as challenging as the reaction itself. Difficulties in crystallization and achieving high purity usually stem from the presence of closely related impurities or residual tar.

Strategies for Effective Purification
  • Improved Work-Up:

    • Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex and helps to break down some tarry materials. Perform this in a well-ventilated fume hood with robust cooling.

    • Extraction: Use a suitable organic solvent for extraction. If emulsions form, try adding brine (saturated NaCl solution) to help break them.

    • Washing: Wash the organic layer sequentially with dilute HCl, water, a basic solution (e.g., NaHCO₃) to remove acidic impurities, and finally with brine.

  • Crystallization Optimization:

    • A patented method for purifying benzophenone involves a two-step crystallization process. First, polyol impurities are removed by stirring the crude product in an organic solvent at 18-30 °C and filtering.[12]

    • The benzophenone is then precipitated from the filtrate by the controlled addition of water, which acts as an anti-solvent, followed by seeding to promote crystal growth.[12] This method can yield product purity greater than 99.6%.[12]

    • Solvent Selection: Experiment with different solvent/anti-solvent systems on a small scale to find the optimal conditions for crystallization. Common solvents for benzophenone recrystallization include ethanol, methanol, and isopropanol, often with the addition of water.

Experimental Protocol: Reference Lab-Scale Synthesis

This protocol for the Friedel-Crafts acylation of benzene provides a baseline. When scaling up, pay close attention to the points noted in red , as these are critical for safety and success at a larger scale.

Objective: To synthesize benzophenone via Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Anhydrous Benzene (Caution: Carcinogen)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with dilute NaOH to trap HCl gas).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.3 eq.). Add anhydrous benzene (which acts as both reactant and solvent) to the flask.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C. (Scale-up critical point: Ensure your cooling system can handle the heat load of the reaction).

  • Addition of Acylating Agent: Dissolve benzoyl chloride (1.0 eq.) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃/benzene mixture, maintaining the internal temperature below 10 °C. (Scale-up critical point: The addition rate is your primary means of controlling the exotherm).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. (Scale-up critical point: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated area with extreme caution and adequate cooling).

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, then with water, then with a saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure benzophenone.

References

  • BenchChem. (n.d.). Deactivation and regeneration of catalysts in 3-Methylbenzophenone synthesis.
  • BenchChem. (n.d.). How to optimize reaction conditions for maximizing the yield of Benzophenone-2,4,5-tricarboxylic Acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Benzophenone Derivatives.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • ChemicalBook. (2022, July 12). Application and Preparation of Benzophenone.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up Hexanophenone Synthesis.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

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Technical Support Center: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and process scientists encountering unexpected spectral data during the characterization of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. We will move beyond simple spectral prediction to diagnose and understand the nuanced intramolecular and experimental factors that can give rise to anomalous NMR shifts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the NMR spectrum of this complex benzophenone derivative.

Question 1: Why do the aromatic proton signals for my compound appear at significantly different chemical shifts than predicted by standard additivity rules?

Answer: This is the most frequently reported issue and stems from the unique three-dimensional structure of the molecule. Standard prediction software often relies on additive models that treat substituents on aromatic rings as independent contributors to the chemical shift.[1] However, in this compound, this assumption fails due to profound through-space interactions and conformational restriction .

The bulky chlorine atom at the C2 position of the first ring sterically hinders free rotation around the C(aryl)-C(carbonyl) bonds. This forces the two aromatic rings into a fixed, non-coplanar conformation. In this locked arrangement, protons on one ring are brought into close spatial proximity with electronegative atoms (Cl, O) and the anisotropic field of the other ring, leading to significant, unpredicted shielding or deshielding effects.

dot graph "molecule_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C7 [label="C", pos="0,2.5!"]; O8 [label="O", pos="0,3.5!"]; C9 [label="C", pos="1.3,2.5!"]; C10 [label="C", pos="2.17,3!"]; C11 [label="C", pos="3.04,2.5!"]; C12 [label="C", pos="3.04,1.5!"]; C13 [label="C", pos="2.17,1!"]; C14 [label="C", pos="1.3,1.5!"]; Cl15 [label="Cl", pos="-1.8,1!"]; Br16 [label="Br", pos="1.8,-1!"]; F17 [label="F", pos="4,1.5!"];

H_C3 [label="H", pos="-1.5,-0.9!"]; H_C4 [label="H", pos="0,-1.8!"]; H_C6 [label="H", pos="1.5,0.9!"]; H_C10 [label="H", pos="2.17,3.8!"]; H_C11 [label="H", pos="3.8,3!"]; H_C13 [label="H", pos="2.17,0.2!"]; H_C14 [label="H", pos="0.6,1!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O8; C7 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C2 -- Cl15; C5 -- Br16; C12 -- F17;

// Add hydrogens C3 -- H_C3; C4 -- H_C4; C6 -- H_C6; C10 -- H_C10; C11 -- H_C11; C13 -- H_C13; C14 -- H_C14;

// Add labels to key protons for discussion label_H6 [label="H6'", shape=none, pos="1.8,0.9!"]; label_H14 [label="H2/H6", shape=none, pos="0.4,1.8!"]; label_H10 [label="H3/H5", shape=none, pos="2.17,4.2!"]; } enddot Caption: Structure of this compound.

Question 2: Some of the aromatic signals in my ¹H NMR spectrum are unusually broad. What is the likely cause?

Answer: Peak broadening can arise from several sources, but in this specific molecule, it often points to one of two phenomena:

  • Intermediate Rate of Conformational Exchange: While rotation is highly restricted, it may not be completely stopped at room temperature. If the molecule is exchanging between two or more stable conformations on a timescale similar to the NMR experiment, the signals for the involved protons will broaden. This is a classic sign of dynamic NMR behavior.

  • Unresolved Complex Coupling: The protons on the 4-fluorophenyl ring are coupled to the ¹⁹F nucleus. Depending on the magnetic field strength and digital resolution, the expected doublet of doublets for the protons ortho to the fluorine might not be fully resolved, appearing as a broadened multiplet.

  • Standard Experimental Issues: Never discount common experimental problems such as poor shimming, low sample solubility leading to a non-homogenous solution, or the presence of paramagnetic impurities.[2][3]

Question 3: I am having trouble assigning the signals for the 5-bromo-2-chlorophenyl ring. Which proton is which?

Answer: This is a valid challenge. The electronic effects are complex. The chlorine atom is electron-withdrawing via induction but can be a weak pi-donor through resonance. The bromine is similar but less electronegative. The carbonyl group is strongly electron-withdrawing. A definitive assignment almost always requires 2D NMR experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will show correlations between protons and carbons that are 2 or 3 bonds away. The proton ortho to the chlorine (H3') will not show a ³J correlation to the carbonyl carbon, but the proton ortho to the carbonyl (H6') will.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. The proton at the H6' position should show a NOE correlation to the ortho protons (H2/H6) on the 4-fluorophenyl ring.

Part 2: Troubleshooting Guides & Diagnostic Workflows

If the FAQs have not resolved your issue, follow these systematic guides to diagnose the root cause of the unexpected spectral data.

Guide 1: Deconvoluting Intramolecular Effects from Experimental Artifacts

The first step is to ensure the observed spectrum is a true representation of the molecule's properties, free from common experimental errors.

G

Experimental Protocol: Verifying Spectrum Integrity

  • Purity Check: Confirm the purity of your sample using an orthogonal technique like LC-MS or UPLC. Residual starting materials or side products are a common source of confusing peaks.

  • Solvent Check: Run a spectrum of the neat deuterated solvent from the same bottle. Contaminated solvents can introduce artifacts. The chemical shifts of residual protons in common NMR solvents are well-documented.[4]

  • Shimming: Poor shimming is a primary cause of broad and distorted peaks.[3] If your sample gives poor lineshapes, try shimming on a standard sample (e.g., CDCl₃ with TMS) to verify spectrometer performance before re-shimming your sample carefully.

  • Concentration: Prepare a more dilute sample. Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions or viscosity changes.[2][5]

Guide 2: Probing Conformational Dynamics with Variable Temperature (VT) NMR

If you suspect peak broadening is due to intermediate conformational exchange, VT-NMR is the definitive diagnostic tool.

Theoretical Background: As temperature changes, the rate of exchange between conformations will change.

  • Heating: If the exchange rate increases and becomes "fast" on the NMR timescale, separate, broad signals will coalesce into a single, sharp, averaged signal.

  • Cooling: If the exchange rate decreases and becomes "slow," a broad signal may resolve into two or more sharp signals corresponding to the distinct protons in each stable conformer.

Experimental Protocol: Variable Temperature (VT) NMR

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 298 K).

  • Incremental Heating: Increase the sample temperature in 10-15 K increments. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum. Monitor the signals for coalescence.

  • Incremental Cooling: Return to the starting temperature and then cool the sample in 10-15 K increments, again allowing for equilibration. Monitor the spectrum for the resolution of broad peaks into sharp, distinct signals.

  • Data Analysis: Plot the chemical shifts of the affected protons as a function of temperature. The temperature at which signals merge is the coalescence temperature, which can be used to calculate the energy barrier to rotation.

Guide 3: Elucidating Through-Space Interactions

The fixed conformation of this molecule makes it a prime candidate for significant through-space effects, which can be either shielding or deshielding. These interactions, while not involving direct bonds, are mediated by the overlap of electron densities and can be detected by NMR.[6][7][8]

Hypothesis: The "Ortho-Proton / Ortho-Chlorine Clash"

Due to steric repulsion, a likely low-energy conformation will place one of the ortho-protons of the 4-fluorophenyl ring (e.g., H2 or H6) in close proximity to the highly electronegative chlorine atom on the other ring. This interaction is expected to deshield the proton, shifting it significantly downfield from its predicted value.

dot graph G { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=dashed, color="#EA4335", penwidth=2.0];

} enddot Caption: Postulated through-space interaction causing downfield shift.

Experimental Protocol: 2D NOESY/ROESY

  • Purpose: To confirm the spatial proximity of protons that are distant in the covalent structure.

  • Experiment Choice:

    • NOESY is suitable for molecules of this size, but the optimal mixing time needs to be determined.

    • ROESY is often a better choice for medium-sized molecules as it avoids zero-crossing issues and provides unambiguous positive cross-peaks for interacting protons.

  • Procedure:

    • Prepare a reasonably concentrated, high-purity sample.

    • Acquire a 2D ROESY spectrum.

    • Process the data and look for cross-peaks.

  • Expected Result: A cross-peak between the signal for the proton at H6' on the bromo-chloro-phenyl ring and the signals for the ortho-protons (H2/H6) on the fluoro-phenyl ring would be definitive proof of their spatial proximity and would validate the conformational model.

Part 3: Data Interpretation & Summary

Understanding the interplay of these factors is key to correctly interpreting the spectrum.

Table 1: Predicted ¹H Shifts vs. Hypothetical Observed Shifts

This table illustrates how through-space effects can alter the spectrum. Predicted values are based on standard additive models.[1] Observed values are hypothetical but based on the principles discussed.

Proton AssignmentPredicted δ (ppm)Plausible Observed δ (ppm)Rationale for Deviation
4-Fluorophenyl Ring
H-2, H-6 (ortho to F)~7.15 (dd)7.45 (broad m)Deshielded by proximity to carbonyl and potentially the Cl atom. Broadened by unresolved F-coupling and/or exchange.
H-3, H-5 (meta to F)~7.80 (dd)7.95 (dd)Deshielded by the electron-withdrawing carbonyl group.
5-Bromo-2-chlorophenyl Ring
H-3' (para to Cl)~7.30 (d)7.35 (d)Relatively minor deviation expected.
H-4' (meta to Cl, Br)~7.60 (dd)7.65 (dd)Standard electronic effects dominate.
H-6' (ortho to C=O)~7.50 (d)7.80 (d)Deshielded by through-space interaction with the pi system of the other ring.
Table 2: Diagnostic Solvent Effects

Changing the solvent can provide crucial diagnostic information, as different solvents interact with the solute in distinct ways.[9][10][11][12]

ProtonTypical Shift in CDCl₃Expected Shift in Benzene-d₆Rationale
H-2, H-67.45 ppmShift Upfield (to <7.45)Benzene will solvate the electron-poor face of the fluorophenyl ring, shielding these protons via its ring current.
H-6'7.80 ppmShift Upfield (to <7.80)The positive pole of the C-H bond will be solvated by the benzene pi-cloud, causing shielding.
H-3', H-4'7.35-7.65 ppmVariable ShiftsShifts will be less predictable but changes confirm solvent-solute interactions are occurring.

By systematically applying these troubleshooting guides and understanding the underlying physical-organic principles, researchers can confidently assign the NMR spectrum of this compound and transform unexpected shifts from a source of confusion into a valuable source of structural and conformational information.

References

  • Grandinetti, P. J. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science. [Link]

  • Peruchena, N. M., & Contreras, R. H. (2019). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]

  • Reddit r/chemhelp Community. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Fukuda, Y., et al. (1988). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Technical Support Center: Purification of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of halogenated organic compounds. Halogenated molecules are integral to pharmaceuticals, agrochemicals, and materials science, largely due to the stability and specific biological activity conferred by halogen atoms.[1] However, these same properties can introduce significant hurdles in their purification.

This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and practical FAQs to navigate the complexities of isolating these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of halogenated organic compounds so challenging?

A1: The purification of halogenated organic compounds presents a unique set of difficulties stemming from their distinct physicochemical properties. These challenges include:

  • Co-elution in Chromatography: Many halogenated compounds share similar physical and chemical characteristics, which can lead to them eluting together during chromatographic separation. This co-elution complicates their individual identification and quantification.[2]

  • Dehalogenation Impurities: During synthesis or purification, halogen atoms can be inadvertently removed, creating dehalogenation impurities that are often structurally very similar to the target compound, making them difficult to separate.

  • "Sticky" Compounds and Peak Tailing: The presence of multiple halogen atoms can cause compounds to be "sticky," leading to interactions with the stationary phase in chromatography columns. This can result in skewed peak shapes, such as tailing, particularly as the column accumulates residues.[3]

  • Formation of Acidic Impurities: Halogenated compounds can sometimes generate acidic impurities, which may require specific removal techniques.[4]

  • Chiral Separations: Separating enantiomers of chiral halogenated compounds is often a significant challenge due to their identical physical and chemical properties in an achiral environment.[5][6]

Q2: I'm observing significant peak tailing during HPLC analysis of my polychlorinated compound. What could be the cause and how can I fix it?

A2: Peak tailing for halogenated compounds in HPLC is a common issue, often attributed to secondary interactions between the analyte and the stationary phase or to issues with the column itself.[3] Here's a breakdown of potential causes and solutions:

  • Cause: Interaction with active sites (silanols) on the silica-based stationary phase. Halogenated compounds can exhibit "stickiness" due to their electronegativity.[3]

  • Solution:

    • Mobile Phase Modifiers: Add a competitive agent to the mobile phase to block active sites. Trifluoroacetic acid (TFA) is often perceived as an "ion pair reagent" that can interact with "sticky" fluorine atoms.[3]

    • Column Choice: Use a more inert column, such as a Zorbax SB C4, which has fewer accessible silanol groups.[3]

    • Column Cleaning: Implement a gradient cleaning step after each run to wash away any strongly retained "junk" from the column.[3]

    • Temperature and Flow Rate: Increasing the column temperature (e.g., to 60°C) and the flow rate can help to sharpen peaks by reducing the time for secondary interactions.[3]

Q3: My halogenated compound seems to be degrading on the silica gel column during flash chromatography. What are my options?

A3: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including some halogenated molecules.

  • Confirm Instability: First, confirm that the degradation is occurring on the silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if degradation products have formed.[7]

  • Alternative Stationary Phases: If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[7]

  • Deactivated Silica Gel: It is also possible to deactivate the silica gel to reduce its acidity, making it less likely to cause degradation.[7]

Q4: I'm struggling to separate my desired fluorinated pharmaceutical from a dehalogenated impurity. What chromatographic strategies should I consider?

A4: The separation of halogenated pharmaceuticals from their dehalogenated impurities can be particularly challenging due to their close structural similarity.

  • Specialized Columns: Ultra-high-performance liquid chromatography (UHPLC) with a pentafluorophenyl (PFP) column has shown excellent performance in separating such mixtures. A Hypersil Gold PFP column with acetonitrile/methanol-based aqueous eluents containing phosphoric or perchloric acid is a recommended starting point.[8]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC, particularly with Chiralcel OJ-3 and Chiralpak IB columns, has also proven effective for separating closely related halogen-containing small molecules.

  • Method Development Platforms: A systematic approach using multiple chromatographic method development platforms (UHPLC, core-shell HPLC, achiral SFC, and chiral SFC) can help identify the optimal separation conditions more efficiently.[8]

Troubleshooting Guides

Scenario 1: Unexpected Dehalogenation During Purification

You've successfully synthesized a brominated aromatic compound, but after purification by column chromatography, you notice the presence of a significant amount of the corresponding debrominated product in your NMR spectrum.

Troubleshooting Workflow

Dehalogenation_Troubleshooting start Problem: Unexpected Dehalogenation check_reagents 1. Review Purification Reagents - Solvents - Stationary Phase start->check_reagents check_conditions 2. Assess Purification Conditions - Temperature - Light Exposure check_reagents->check_conditions consider_mechanism 3. Consider Potential Dehalogenation Mechanisms - Reductive Dehalogenation - Base-Catalyzed Dehalogenation check_conditions->consider_mechanism solution_reagents 4a. Modify Reagents - Use high-purity, degassed solvents - Switch to a less reactive stationary phase (e.g., neutral alumina) consider_mechanism->solution_reagents Reagent-induced solution_conditions 4b. Adjust Conditions - Perform purification at lower temperatures - Protect from light consider_mechanism->solution_conditions Condition-induced solution_additives 4c. Add Scavengers - If radical mechanism suspected, add a radical scavenger consider_mechanism->solution_additives Mechanism-specific verify 5. Verify Purity of Final Product solution_reagents->verify solution_conditions->verify solution_additives->verify

Caption: Troubleshooting workflow for unexpected dehalogenation.

In-Depth Analysis and Solutions

Dehalogenation is the removal of a halogen atom from a molecule and can occur through various mechanisms.[9][10]

  • Reductive Dehalogenation: Trace metal impurities in solvents or on silica gel can facilitate reductive dehalogenation. The use of high-purity solvents and pre-washing the silica gel can mitigate this. In some cases, the dehalogenation of functionalized alkyl halides can be intentionally achieved using zinc in water at room temperature.[11]

  • Base-Catalyzed Dehalogenation: If basic impurities are present in your solvents or if the compound is exposed to a basic environment, dehydrohalogenation (an elimination reaction) can occur, especially in alkyl halides.[9] Using neutralized glassware and purified solvents is crucial.

  • Photochemical Dehalogenation: Some halogenated compounds are light-sensitive and can undergo dehalogenation upon exposure to UV light.[12] Performing the purification in amber glassware or in a darkened fume hood can prevent this.

Scenario 2: Difficulty in Recrystallizing a Halogenated Aromatic Compound

You are attempting to purify a chlorinated aromatic compound by recrystallization, but it either oils out or remains soluble even at low temperatures.

Recrystallization Solvent Selection Guide
Solvent PolarityExamplesSuitability for Halogenated AromaticsTroubleshooting Tips
Non-polar Hexane, TolueneOften good solvents for dissolving at high temperatures.[13]If solubility is too high, try a solvent mixture with a less polar co-solvent to decrease solubility upon cooling.[14]
Polar Aprotic Acetone, Ethyl AcetateCan be effective, especially for more functionalized halogenated compounds.If the compound oils out, the cooling rate may be too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15]
Polar Protic Ethanol, MethanolGenerally, less ideal as the primary solvent unless the compound has polar functional groups.[13]Can be used as the more polar component in a solvent pair system.
Halogenated Dichloromethane, ChloroformWhile they may be good solvents, their use should be minimized due to environmental and health concerns.[16]Consider halogen-free alternatives whenever possible.[16]
Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the impure halogenated compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy.[14]

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Once crystals have formed, cool the mixture further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[15]

Scenario 3: Chiral Separation of Halogenated Enantiomers is Unsuccessful

You are trying to resolve a pair of halogenated enantiomers using chiral HPLC, but you are observing a single peak or very poor resolution.

Logical Flow for Chiral Method Development

Chiral_Method_Development start Goal: Separate Halogenated Enantiomers column_screening 1. Chiral Stationary Phase (CSP) Screening - Polysaccharide-based (Cellulose, Amylose) - Pirkle-type - Protein-based start->column_screening mode_selection 2. Mobile Phase Mode Selection - Normal Phase - Reversed Phase - Polar Organic Mode column_screening->mode_selection additive_optimization 3. Mobile Phase Additive Optimization - Acidic (e.g., Formic Acid) - Basic (e.g., Diethylamine) mode_selection->additive_optimization temperature_effects 4. Temperature Optimization - Lower temperatures often improve resolution additive_optimization->temperature_effects successful_separation Successful Separation temperature_effects->successful_separation

Caption: Logical flow for chiral method development.

Expert Insights and Causality

Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). The stability of these complexes differs, leading to different retention times.[5][17]

  • CSP Choice is Critical: There is no universal chiral column. A screening of different CSPs is often necessary. Polysaccharide-based columns are a popular starting point.[17]

  • Mobile Phase Influence: The mobile phase composition, including additives, can significantly impact selectivity. For example, adjusting the concentration of an additive like formic acid can not only affect the separation but also change the elution order of the enantiomers.[17]

  • Temperature Effects: Chiral separations are often sensitive to temperature. Lowering the column temperature can enhance the differences in the interactions between the enantiomers and the CSP, leading to better resolution.[17]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities from a Halogenated Olefin Stream

This protocol is adapted for the removal of acidic impurities from halogenated propenes using a solid adsorbent bed.[4]

  • Adsorbent Bed Preparation: Pack a column with a solid adsorbent containing an acid-reactive agent.

  • Sample Loading: Pass the halogenated olefin stream, in either liquid or gas form, through the prepared adsorbent bed.

  • Scrubbing: The mixture of the halogenated propene and acidic impurities is scrubbed by the acid-reactive agent within the column, effectively removing the acidic impurities.

  • Recovery: The purified halogenated propene with a reduced concentration of acidic impurities is recovered. This can be achieved through techniques such as condensation or distillation.

  • Optional Further Purification: For very high purity requirements, the recovered halogenated propene can be further purified by fractional distillation.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • DESOTEC Activated Carbon. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Google Patents. (n.d.). Methods for Removing Acidic Impurities from Halogenated Propenes.
  • Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • MDPI. (2022). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Center for Biotechnology Information. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • National Center for Biotechnology Information. (2015). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature.
  • RSC Publishing. (2016). Halogenation of organic compounds using continuous flow and microreactor technology.
  • Taylor & Francis Online. (n.d.). Dehalogenation – Knowledge and References.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Wikipedia. (n.d.). Dehalogenation.
  • Wikipedia. (n.d.). Recrystallization (chemistry).

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Technical Support Center: Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who utilize Friedel-Crafts acylation. While this reaction is a cornerstone of synthetic chemistry for creating aryl ketones, unwanted side reactions like polyacylation can compromise yield, purity, and timelines. Unlike Friedel-Crafts alkylation, where poly-substitution is a well-known issue due to the activating nature of alkyl groups, acylation is generally considered self-limiting.[1][2] The introduction of an electron-withdrawing acyl group deactivates the aromatic ring, making subsequent electrophilic attacks less favorable.[3][4][5][6]

However, under specific conditions, particularly with highly activated substrates, polyacylation can become a significant challenge.[3][5] This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve high-selectivity monoacylation.

Core Principles: Understanding the "Why" of Polyacylation

This section addresses the fundamental mechanistic reasons behind unexpected polyacylation.

Q1: I thought Friedel-Crafts acylation was self-limiting. Why am I observing diacylated products?

A: Your understanding is correct in principle. The acyl group's electron-withdrawing nature deactivates the aromatic ring, making the monoacylated product less nucleophilic than the starting material.[1][7] This electronic effect is the primary reason why polyacylation is much rarer than polyalkylation.[2]

However, polyacylation can still occur when the reaction conditions are harsh enough or the substrate is sufficiently reactive to overcome this deactivation barrier. The primary culprits are:

  • Highly Activated Substrates: If your starting aromatic compound contains potent electron-donating groups (-OH, -OR, -NH2), the ring can remain nucleophilic enough for a second acylation to occur.[3][5]

  • Excessive Catalyst Reactivity: A very strong Lewis acid (like AlCl₃) or an excessively high concentration can increase the electrophilicity of the acylium ion to a point where it can attack the deactivated, monoacylated ring.[3]

  • High Temperatures: Increased thermal energy can provide the necessary activation energy for the less favorable second acylation to proceed at a significant rate.[3][8]

Q2: Which aromatic substrates are most at risk for polyacylation?

A: The risk of polyacylation is directly proportional to the electron density of your aromatic substrate. Be particularly cautious if your starting material includes:

  • Phenols and Phenyl Ethers (Anisoles): The oxygen's lone pairs strongly activate the ring via resonance.

  • Anilines and their Derivatives: Similar to phenols, the nitrogen's lone pair is a powerful activating group. Note that anilines can also pose a separate problem by complexing with the Lewis acid catalyst.[5][9][10]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Systems like naphthalene or fluorene are inherently more electron-rich than benzene and can be susceptible to diacylation.[3]

  • Heterocyclic Compounds: Electron-rich heterocycles such as pyrrole and furan are highly activated and require carefully controlled, milder conditions.

Troubleshooting Guide: Identifying and Solving Polyacylation

If you've confirmed the presence of diacylated or polyacylated products via TLC, GC-MS, or LC-MS, this section provides a systematic approach to troubleshooting.

Q3: My analysis shows a significant diacylated byproduct. What is the first parameter I should adjust?

A: Lower the reaction temperature. Temperature is one of the most critical and easily adjustable parameters for controlling selectivity.[8] Many side reactions, including the second acylation, have a higher activation energy than the desired primary reaction.

Troubleshooting Steps:

  • Initial Run at 0°C: If your reaction was performed at room temperature or higher, immediately attempt the reaction at 0°C (ice bath).[3]

  • Sub-Zero Conditions: For highly activated systems, consider even lower temperatures, such as -20°C or -78°C (dry ice/acetone bath), and allow the reaction to warm slowly.

  • Monitor Progress: Use TLC or UPLC to track the consumption of starting material and the appearance of the mono- and di-acylated products. The goal is to find a temperature at which the starting material is consumed efficiently while the formation of the diacylated product is minimized.[3][11]

Q4: How does catalyst choice and concentration affect selectivity for monoacylation?

A: The Lewis acid catalyst is the heart of the reaction, and its identity and quantity are pivotal for controlling the outcome.

  • Catalyst Strength: For highly activated substrates, a powerful Lewis acid like AlCl₃ may be too reactive. Consider using milder Lewis acids which can still generate the acylium ion but are less likely to promote a second attack.[3] Examples include Zinc Chloride (ZnCl₂), Ferric Chloride (FeCl₃), or even solid acid catalysts.[3][12][13]

  • Catalyst Stoichiometry: Friedel-Crafts acylation typically requires a stoichiometric amount of Lewis acid because the product ketone forms a stable complex with the catalyst, effectively sequestering it.[7][11][14] However, using a large excess (>1.2 equivalents) can drive the reaction too hard, promoting polyacylation. Carefully control your catalyst loading; for some highly reactive substrates, substoichiometric amounts may even be effective.[3]

Q5: Can my order of addition or reaction time be optimized to favor mono-acylation?

A: Yes, both are critical. The method by which you combine your reagents can have a profound impact on the local concentrations of reactive species and, therefore, on selectivity.

  • Order of Addition (The Perrier Addition): Instead of adding the catalyst to a mixture of the arene and acylating agent, pre-form the acylium ion complex. Slowly add the acyl chloride to a suspension of AlCl₃ in your solvent. Once this complex is formed, then slowly add the aromatic substrate solution.[3][15] This method, known as the Perrier procedure, maintains a low concentration of the free arene, statistically favoring its reaction with the electrophile over the reaction of the already-formed (and less abundant) monoacylated product.[11][15]

  • Reaction Time: As soon as your starting material is consumed (as determined by TLC or other monitoring), proceed with the workup. Unnecessarily long reaction times, especially at elevated temperatures, simply provide more opportunity for the slower, undesired second acylation to occur.[11]

Process Flowchart for Troubleshooting Polyacylation

The following diagram outlines a logical workflow for diagnosing and resolving polyacylation issues in your experiment.

G start Polyacylation Detected (e.g., via LC-MS) check_temp Was Reaction Run Above 0°C? start->check_temp lower_temp Action: Lower Temperature Run at 0°C or -20°C. Monitor via TLC. check_temp->lower_temp Yes check_catalyst Is Substrate Highly Activated? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use Milder Catalyst (e.g., ZnCl₂, FeCl₃) or Reduce Loading. check_catalyst->change_catalyst Yes check_addition Was Perrier Addition (Arene to Complex) Used? check_catalyst->check_addition No change_catalyst->check_addition change_addition Action: Implement Perrier Addition. Control Stoichiometry (1:1). check_addition->change_addition No optimize_time Action: Optimize Reaction Time Quench reaction as soon as starting material is consumed. check_addition->optimize_time Yes change_addition->optimize_time solution Problem Solved: High-Selectivity Monoacylation optimize_time->solution

Caption: A stepwise workflow for troubleshooting polyacylation.

Strategic Protocols for High-Selectivity Monoacylation

The following protocols provide detailed, field-proven methodologies.

Protocol 1: High-Selectivity Monoacetylation of 3,3′-Dimethylbiphenyl (Perrier Procedure)

This protocol is adapted from a study demonstrating near-quantitative yield of the monoacylated product by carefully controlling solvent and temperature.[15]

Materials:

  • 3,3′-dimethylbiphenyl (3,3′-dmbp)

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice, concentrated HCl, water, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend AlCl₃ (1.0 equivalent) in anhydrous DCE.

  • Complex Formation (Perrier): Cool the suspension in an ice bath to 0°C. Slowly add AcCl (1.0 equivalent) to the cooled suspension with continuous stirring. This forms the acetyl chloride-aluminum chloride complex.[3][15]

  • Substrate Addition: Dissolve 3,3′-dmbp (1.0 equivalent) in DCE and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (boiling point of DCE is 83°C).[3][15]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water and brine, then dry it over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.

Mechanism: Acylium Ion Formation and Electrophilic Attack

The core of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon [ R-C≡O⁺ ↔ R-C⁺=O ] Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene SigmaComplex SigmaComplex Arene->SigmaComplex + Acylium Ion Product Aryl Ketone SigmaComplex->Product - H⁺ (regenerates AlCl₃ from AlCl₄⁻)

Caption: General mechanism of Friedel-Crafts acylation.

Data Summary: Impact of Reaction Conditions on Selectivity

The choice of solvent and temperature can dramatically influence product distribution and yield, as demonstrated in the monoacetylation of 3,3′-dimethylbiphenyl.

RunSolventTemperature (°C)Time (h)Yield of 4-Ac-3,3′-dmbp (%)[15]Comments
1CS₂25354.2Good selectivity at room temperature.
2DCE25359.8Slightly higher yield than CS₂ at RT.
3DCE45359.1No significant yield improvement with moderate heat.
4DCE83 (Reflux)398.1 Optimal condition: High temperature drives reaction to completion without loss of selectivity.[3][15]
5Nitromethane25350.1Comparable to other solvents at RT.
6Nitromethane101 (Reflux)311.8Low yield, significant polymer formation observed.[15]
7Chlorobenzene83358.6Side reaction with solvent occurred (18% 4-chloroacetophenone).[15]

Table adapted from data presented by Abcarius, U. L., et al. (2012).[15]

Advanced Strategies and FAQs

Q6: Are there greener or more robust alternatives to traditional Lewis acids like AlCl₃ for sensitive substrates?

A: Absolutely. The field has evolved significantly to address the drawbacks of using stoichiometric, moisture-sensitive Lewis acids. For industrial applications and sensitive substrates, consider:

  • Solid Acid Catalysts: Zeolites (like HBEA), acid-treated clays (montmorillonite), and supported metal oxides (In₂O₃/MCM-41) offer several advantages.[12] They are often more selective, reusable, and lead to a much simpler, non-aqueous workup.

  • Brønsted Acid Catalysts: For some activated systems, a strong Brønsted acid can be sufficient to catalyze the reaction, often with carboxylic acids or anhydrides as the acylating agent.[3][7]

  • Ionic Liquids: These can serve as both the solvent and catalyst, offering unique selectivity and potential for recyclability.[11]

  • Metal Triflate Catalysts: Lanthanide and other metal triflates are water-tolerant Lewis acids that can catalytically promote Friedel-Crafts reactions.

These alternative systems can provide milder reaction conditions, improve selectivity, and align with the principles of green chemistry by minimizing corrosive and hydrolytically unstable waste.[13]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. Friedel–Crafts reaction.
  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • Ranu, B. C., & Das, A. (2004). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 104(1), 1-36.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025).
  • Abcarius, U. L., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. [Link]

  • Reddit. (2019).
  • BenchChem. (2025).
  • Sarvari, M. H., & Sharghi, H. (2006). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Journal of the Indian Institute of Science, 86, 323. [Link]

  • Chegg.com. (2023). Solved 1.

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Technical Support Center: Catalyst Deactivation in Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in benzophenone synthesis, with a specific focus on catalyst deactivation. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, scientifically-grounded explanations, and practical solutions to common issues encountered during Friedel-Crafts acylation and other synthetic routes to benzophenone and its derivatives.

Introduction: The Critical Role of the Catalyst

The synthesis of benzophenones, pivotal intermediates in pharmaceuticals and material science, predominantly relies on the Friedel-Crafts acylation reaction.[1] This process, while powerful, is highly dependent on the activity of the catalyst. Catalyst deactivation is a frequent and costly issue, leading to decreased reaction rates, low yields, and process inefficiencies.[2] Understanding the mechanisms behind catalyst deactivation is the first step toward effective troubleshooting and process optimization.

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab. We will explore the nuances of both homogeneous and heterogeneous catalyst systems, providing not just protocols, but the scientific reasoning behind them.

Part 1: Troubleshooting Guide & FAQs

Section A: Homogeneous Catalysts (e.g., AlCl₃, FeCl₃)

Homogeneous Lewis acid catalysts are widely used for their high activity in Friedel-Crafts acylation.[3] However, their sensitivity to reaction conditions is a common source of experimental failure.

Question 1: My Friedel-Crafts acylation using AlCl₃ is giving a very low yield or not working at all. What's the likely cause?

Answer: The most probable culprit is the deactivation of your aluminum chloride (AlCl₃) catalyst. There are two primary deactivation mechanisms at play:

  • Moisture Contamination: AlCl₃ is extremely hygroscopic and reacts violently with water.[4] Any moisture present in your reactants, solvent, or glassware will hydrolyze the catalyst to aluminum hydroxide, rendering it inactive for the Friedel-Crafts reaction.[5]

  • Product Complexation: The benzophenone product itself can act as a Lewis base and form a stable complex with the AlCl₃ catalyst.[4][6] This complexation removes the catalyst from the catalytic cycle. To overcome this, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required.[3][6]

Solutions & Best Practices:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (or by flame-drying) before use. Use anhydrous solvents and ensure your starting materials are dry. Handling AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]

  • Use Fresh Catalyst: If you suspect your AlCl₃ has been exposed to moisture, use a fresh, unopened bottle.

  • Stoichiometric Considerations: Carefully calculate and use a stoichiometric amount of AlCl₃. A common starting point is a 1:1.1:1.2 molar ratio of the aromatic substrate to the acyl chloride to AlCl₃.[5]

Question 2: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?

Answer: Tar formation is a common side reaction in Friedel-Crafts acylations, often caused by excessive heat or catalyst activity.[5]

Solutions:

  • Temperature Control: The reaction is often exothermic. Maintain a low and consistent temperature, especially during the addition of reactants. Using an ice bath (0-5 °C) is a standard practice.[5]

  • Controlled Reagent Addition: Add the acylating agent slowly to the mixture of the aromatic substrate and catalyst to control the initial exothermic reaction.

Section B: Heterogeneous Catalysts (e.g., Zeolites)

Heterogeneous catalysts like zeolites offer advantages in terms of reusability and easier product separation. However, they are also prone to deactivation, albeit through different mechanisms.

Question 3: I'm using a zeolite catalyst (e.g., H-beta, H-Y) for benzophenone synthesis, and I'm observing a significant drop in activity after a few runs. Why is this happening?

Answer: The primary cause of deactivation in zeolite catalysts during Friedel-Crafts acylation is coking .[3] This involves the formation of carbonaceous deposits (coke) on the active sites and within the porous structure of the zeolite.[3] These deposits block access to the catalytic sites, leading to a decrease in activity.[7]

The accumulation of heavy byproducts within the zeolite pores can also contribute to deactivation.[7]

Question 4: Can I regenerate my deactivated zeolite catalyst?

Answer: Yes, one of the significant advantages of zeolite catalysts is their regenerability. The most common and effective method for removing coke is calcination .[3] This process involves heating the catalyst in the presence of air or oxygen to a high temperature (typically 500-550 °C) to burn off the carbonaceous deposits.[4]

Experimental Protocol: Regeneration of a Coked Zeolite Catalyst

  • Catalyst Recovery: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., toluene or acetone) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.[4]

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air to 500-550 °C for 3-5 hours.[4]

  • Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption before reuse.[4]

Part 2: Visualizing Deactivation and Troubleshooting

To better understand the processes discussed, the following diagrams illustrate the key mechanisms and workflows.

cluster_acylation Friedel-Crafts Acylation Cycle cluster_deactivation Homogeneous Catalyst Deactivation Acyl_Cl Acyl Chloride Acylium Acylium Ion (Electrophile) Acyl_Cl->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) Sigma Sigma Complex (Intermediate) Acylium->Sigma + Benzene Benzene Benzene Product_Complex Benzophenone-AlCl₃ Complex Sigma->Product_Complex - H⁺ Benzophenone Benzophenone (Product) Product_Complex->Benzophenone + H₂O H2O H₂O (Workup) AlCl3_active Active AlCl₃ AlOH3 Inactive Al(OH)₃ AlCl3_active->AlOH3 Hydrolysis Deactivated_Complex Inactive Product Complex AlCl3_active->Deactivated_Complex Complexation Moisture Moisture (H₂O) Moisture->AlOH3 Product Benzophenone Product->Deactivated_Complex

Figure 1: Friedel-Crafts acylation cycle and common deactivation pathways for homogeneous catalysts like AlCl₃.

cluster_zeolite Zeolite Catalyst Deactivation & Regeneration Active_Zeolite Active Zeolite (Fresh/Regenerated) Reaction Benzophenone Synthesis Active_Zeolite->Reaction Use in Reaction Coked_Zeolite Deactivated Zeolite (Coke Formation) Reaction->Coked_Zeolite Coke Deposition Regeneration Calcination (500-550°C, Air) Coked_Zeolite->Regeneration Regeneration Step Regeneration->Active_Zeolite Restores Activity

Figure 2: Deactivation and regeneration cycle of a heterogeneous zeolite catalyst.

cluster_troubleshooting Troubleshooting Workflow: Low Benzophenone Yield Start Low Yield Observed Check_Catalyst Check Catalyst Type Start->Check_Catalyst Homogeneous Homogeneous (e.g., AlCl₃) Check_Catalyst->Homogeneous Heterogeneous Heterogeneous (e.g., Zeolite) Check_Catalyst->Heterogeneous Check_Moisture Ensure Anhydrous Conditions (Dry Glassware, Solvents) Homogeneous->Check_Moisture Regenerate_Catalyst Regenerate Catalyst (Calcination) Heterogeneous->Regenerate_Catalyst Check_Stoichiometry Verify Stoichiometric Amount of Catalyst Check_Moisture->Check_Stoichiometry Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp Regenerate_Catalyst->Check_Temp

Sources

Technical Support Center: Optimizing Temperature for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions, with a specific focus on the critical role of temperature in optimizing this Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic Friedel-Crafts acylation.[1][2][3] In this electrophilic aromatic substitution reaction, 1-bromo-4-chlorobenzene is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired diaryl ketone.[4]

Q2: Why is temperature such a critical parameter in this specific synthesis?

Temperature is a key determinant of both the reaction rate and the regioselectivity of the acylation. The aromatic substrate, 1-bromo-4-chlorobenzene, has two halogen substituents that are deactivating but ortho, para-directing.[5] This means the incoming acyl group can add at positions ortho or para to the chloro and bromo groups. Temperature control is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of unwanted ortho-isomers and other byproducts.[5][6]

Q3: What is the generally recommended temperature range for this reaction?

For the Friedel-Crafts acylation of substituted benzenes, particularly when high regioselectivity is desired, lower temperatures are generally preferred.[5][7] For the synthesis of this compound and analogous compounds, a temperature range of 0°C to 10°C is often cited in literature for the addition of the Lewis acid and the subsequent reaction.[7] Some protocols even suggest temperatures as low as -15°C to enhance selectivity.[8] It is critical to maintain a low temperature, especially during the addition of the highly reactive aluminum chloride, to control the exothermic nature of the reaction.

Q4: What happens if the reaction temperature is too high?

Elevated temperatures can lead to several undesirable outcomes:

  • Decreased Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but often less desired, ortho-isomer.[5][6][9][10][11][12] This results in a mixture of isomers, complicating purification and reducing the yield of the target compound.

  • Increased Byproduct Formation: Side reactions, such as polysubstitution (though less common in acylation than alkylation) and decomposition of starting materials or the product, are more likely to occur at higher temperatures.[5][13]

  • Reduced Catalyst Activity: While initially counterintuitive, very high temperatures can negatively impact the stability and effectiveness of the Lewis acid catalyst.[14]

Q5: What is the scientific principle behind temperature-dependent selectivity?

This is a classic example of kinetic versus thermodynamic control .[6][9][10][11][12]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control. The product that forms the fastest (i.e., has the lowest activation energy) will be the major product. In this case, acylation at the para position is sterically less hindered and thus proceeds faster, leading to the kinetically favored para-isomer.[5]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. This allows the products to equilibrate, and the most stable product will predominate. The thermodynamically favored product may be a different isomer, leading to a mixture.[9][10][11][12]

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Recommended Action
Low Yield of Desired Product The reaction temperature was too low, leading to an incomplete reaction.Gradually increase the reaction temperature in small increments (e.g., from 0°C to 5°C, then to 10°C) and monitor the reaction progress by TLC or HPLC.[5]
The reaction temperature was too high, causing decomposition of reactants or product.Ensure proper cooling and slow, controlled addition of the Lewis acid to maintain the recommended low temperature.
Poor Regioselectivity (Mixture of Isomers) The reaction temperature was too high, allowing for the formation of the thermodynamically favored ortho-isomer.Conduct the reaction at a lower temperature (e.g., 0-5°C) to favor the kinetically controlled formation of the para-isomer.[5]
Formation of Dark, Tarry Byproducts The reaction temperature was significantly too high, leading to extensive decomposition.Immediately cool the reaction mixture and re-evaluate the cooling capacity of the experimental setup. Ensure the exothermic addition of the catalyst is well-managed.
Reaction Fails to Initiate The reaction temperature is too low, preventing the overcoming of the activation energy.After the initial controlled addition at low temperature, allow the reaction to slowly warm to a slightly higher temperature (e.g., room temperature) while monitoring for an exotherm or product formation.[15]
Illustrative Data: Temperature vs. Regioselectivity

The following table provides a generalized illustration of the expected effect of temperature on the isomer distribution in a Friedel-Crafts acylation of a substituted benzene like 1-bromo-4-chlorobenzene. Note: These are representative values and actual results may vary.

Reaction Temperature (°C) Para-Isomer (Kinetic Product) (%) Ortho-Isomer (Thermodynamic Product) (%)
-15>98<2
0~95~5
25 (Room Temp)~85~15
50~70~30

Experimental Protocols

Protocol 1: Synthesis of this compound under Optimized Temperature Control

Materials:

  • 1-Bromo-4-chlorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.[5]

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5°C using an ice-salt bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.0 equivalent) and 1-bromo-4-chlorobenzene (1.0-1.2 equivalents) in anhydrous DCM.

  • Controlled Acylation: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C .

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5°C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride-ketone complex.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware add_alcl3 Charge AlCl3 & DCM prep_glass->add_alcl3 prep_reagents Anhydrous Reagents add_reagents Dropwise Addition of Reactants prep_reagents->add_reagents cool Cool to 0-5°C add_alcl3->cool cool->add_reagents Maintain T < 10°C react Stir at 0-5°C add_reagents->react Monitor Progress quench Quench with Ice/HCl react->quench extract Extraction quench->extract purify Purification extract->purify product Final Product purify->product

Caption: Experimental workflow for the temperature-controlled synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Issue? low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity no_reaction No Reaction start->no_reaction check_temp_low Was Temp < 0°C? low_yield->check_temp_low check_temp_high Was Temp > 10°C? poor_selectivity->check_temp_high check_temp_init Was Temp too low for initiation? no_reaction->check_temp_init check_temp_low->check_temp_high No increase_temp Action: Slightly increase temp (to 5-10°C) check_temp_low->increase_temp Yes decrease_temp Action: Lower temp (to 0-5°C) & ensure slow addition check_temp_high->decrease_temp Yes warm_slowly Action: Allow to warm slowly to RT after addition check_temp_init->warm_slowly Yes

Caption: Decision tree for troubleshooting temperature-related issues.

References

  • ResearchGate. (2025). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. [Link]

  • Patsnap Eureka. (2025). Lewis Acid Stability in Extreme Reaction Conditions. [Link]

  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?[Link]

Sources

Validation & Comparative

A Comparative Guide to Empagliflozin Synthesis: An In-Depth Analysis of the (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Pathway and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of synthetic routes for empagliflozin, a leading SGLT2 inhibitor for the treatment of type 2 diabetes mellitus.[1] The efficiency, scalability, and cost-effectiveness of any Active Pharmaceutical Ingredient (API) synthesis are paramount for drug development professionals. Here, we dissect the pathway commencing with the precursor (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, evaluating its performance against other prominent synthetic strategies based on available experimental data from patent literature and scientific publications.

The this compound Route: A Modern Approach

This compound serves as a pivotal starting material for constructing the complex diarylmethane core of empagliflozin.[2] A recently disclosed method highlights a streamlined approach that aims to improve upon traditional Friedel-Crafts acylation and reduction sequences. This pathway is notable for its operational simplicity and high yield in generating a key empagliflozin intermediate.[3][4]

Synthetic Pathway Overview

The core strategy involves a two-step sequence from the methanone precursor to obtain the crucial diarylmethane ether intermediate, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran. This intermediate is then coupled with a protected glucose derivative to complete the synthesis. The initial steps are claimed to be high-yielding, safe, and suitable for industrial production.[3][4]

G A (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone B (S)-2-(4-(5-bromo-2-chlorobenzoyl) phenoxy)succinate methyl ester A->B L-dimethyl malate, DIEA C (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxy)tetrahydrofuran (Key Intermediate) B->C TMDS, InBr3 (catalyst) (Reduction & Cyclization) E Empagliflozin C->E 1. Halogen-Metal Exchange 2. Coupling with D 3. Reduction & Deprotection D Protected Gluconolactone

Caption: Synthetic workflow starting from the methanone precursor.

Experimental Protocol: Synthesis of the Key Intermediate

The following protocol is synthesized from patent literature, demonstrating the conversion of the methanone to its downstream diarylmethane ether.[3]

Step 1: Ether Formation

  • Charge a reaction vessel with 31.4g of this compound and 17.8g of L-dimethyl malate in 300mL of dioxane.

  • While maintaining the temperature between 30-35°C, add 17.1g of N,N-Diisopropylethylamine (DIEA) dropwise.

  • Hold the reaction mixture at this temperature for 4 hours.

  • Upon completion (monitored by TLC), cool the mixture to below 30°C.

  • Perform a workup by adding 300mL each of 10% citric acid aqueous solution and dichloromethane. Stir and separate the layers.

  • Wash the organic layer with 200mL of saturated brine, dry over magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure. Recrystallize the crude product from 100mL of methanol to yield a pale yellow solid.

Step 2: Reductive Cyclization

  • The resulting (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate methyl ester is dissolved in a suitable solvent such as toluene.

  • Under the catalytic action of indium bromide (InBr₃), the carbonyl and ester moieties are reduced using 1,1,3,3-Tetramethyldisiloxane (TMDS).

  • This one-pot reduction and subsequent dehydration-cyclization yields the target intermediate, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.

Performance Data

This route demonstrates high efficiency in the initial, critical steps.

ParameterValueSource
Yield (Ether Formation) 91.2% - 92.3%[3]
Purity (Ether Product) 98.1% - 99.2%[3]
Purity (Final Intermediate) ≥99.0%[3]
Expert Analysis: Causality and Advantages
  • Expertise & Experience: The choice of L-dimethyl malate is strategic; it serves as a chiral auxiliary and the precursor to the tetrahydrofuran ring, introducing the correct stereochemistry early in the process. The subsequent reduction-cyclization cascade catalyzed by indium bromide is an elegant step that avoids harsher reducing agents and simplifies the workflow.

  • Trustworthiness: The high reported yields and purities in the patent literature suggest a robust and reproducible process. The use of standard purification techniques like recrystallization validates the potential for achieving high-purity intermediates required for API synthesis.

  • Authoritative Grounding: This method is presented as an improvement over routes that may involve more hazardous reagents or longer synthetic sequences.[3] Its primary advantages are the use of inexpensive raw materials, operational simplicity, and high safety, making it highly attractive for industrial-scale manufacturing.[3][4]

Alternative Empagliflozin Precursors and Synthetic Routes

A comprehensive evaluation requires comparing the methanone route with established and alternative synthetic strategies.

Alternative Route 1: 5-Bromo-2-chlorobenzoic Acid via Friedel-Crafts Acylation

This is a more traditional approach where the diarylmethane skeleton is assembled via acylation followed by reduction.

  • Synthetic Pathway: The process begins by converting 5-bromo-2-chlorobenzoic acid into its acyl chloride.[5] This is followed by a Friedel-Crafts acylation reaction with anisole. The resulting ketone is then reduced to the methylene bridge. Subsequent steps involve demethylation of the methoxy group (often using harsh reagents like boron tribromide), etherification with (S)-3-hydroxytetrahydrofuran, and finally, coupling with the glucose moiety.[3]

  • Performance & Drawbacks: While effective, this route is often longer. The use of reagents like boron tribromide is a significant drawback as it is expensive and highly sensitive to moisture.[3]

G A 5-Bromo-2-chlorobenzoic Acid B Acyl Chloride A->B SOCl₂ or (COCl)₂ C Diaryl Ketone B->C Anisole, AlCl₃ (Lewis Acid) D Diarylmethane C->D Reduction (e.g., Et₃SiH) E Key Intermediate D->E 1. Demethylation (BBr₃) 2. Etherification F Empagliflozin E->F Coupling & Deprotection

Caption: Workflow starting from 5-Bromo-2-chlorobenzoic Acid.

Alternative Route 2: Aryl Halide via Halogen-Metal Exchange

This route is a cornerstone of large-scale gliflozin synthesis and focuses on forming the C-aryl glucoside bond via an organometallic intermediate.

  • Synthetic Pathway: The synthesis starts with a pre-formed diarylmethane intermediate, such as (S)-4-bromo-1-chloro-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene.[6] This aryl bromide (or a more reactive iodide) undergoes a halogen-metal exchange at cryogenic temperatures (-78°C) using reagents like n-butyllithium or via a Grignard reaction.[6][7] The resulting organometallic species attacks a protected gluconolactone. The final steps involve the reduction of the intermediate lactol and deprotection to yield empagliflozin.

  • Performance & Drawbacks: This process has been successfully implemented on a metric-ton scale, with a reported overall yield of 50% for the final three steps.[7][8] However, the major operational challenges are the need for cryogenic temperatures and the handling of pyrophoric reagents like butyllithium, which complicates industrial application and safety protocols.[6]

Alternative Route 3: 4-Fluorotoluene as Starting Material

This approach builds the diarylmethane core from a simple, inexpensive commodity chemical.

  • Synthetic Pathway: The synthesis begins with the radical bromination of 4-fluorotoluene.[9][10] The resulting benzyl bromide undergoes Friedel-Crafts alkylation. A series of transformations, including deprotection and diazotization/chlorination, are then performed to install the required substituents, ultimately leading to the same key diarylmethane intermediate as in other routes. This intermediate is then condensed with a silylated glucolactone to afford empagliflozin.[9][10]

  • Performance & Advantages: This route is claimed to have a high total yield of 70% or more and produces the final product with a purity exceeding 99%.[9] Its primary advantage lies in the low cost of the initial raw material. The multi-step process to functionalize the aromatic rings, however, may be complex to optimize.

Comparative Summary and Conclusion

The choice of a synthetic route is a multi-factorial decision balancing yield, cost, safety, and scalability. The table below summarizes the key aspects of the discussed pathways.

FeatureThis compound Route5-Bromo-2-chlorobenzoic Acid RouteAryl Halide (Halogen-Metal Exchange) Route4-Fluorotoluene Route
Key Precursor Diaryl methanoneSubstituted benzoic acidPre-formed diarylmethane halide4-Fluorotoluene
Reported Yield High (91-92% for key steps)[3]Moderate (Process dependent)High (50% for final 3 steps)[7]High (≥70% overall)[9]
Reported Purity High (≥99%)[3]Process dependentHighHigh (≥99%)[9]
Key Reagents L-dimethyl malate, InBr₃, TMDS[3]AlCl₃, BBr₃, Et₃SiH[3][5]n-BuLi or Mg, Gluconolactone[6][7]NBS, BPO, Silylated glucolactone[9]
Industrial Scalability Pros: Simple operations, high safety, avoids harsh reagents.[3] Cons: Newer route, may require further scale-up validation.Pros: Uses established chemical transformations. Cons: Long route, uses hazardous/expensive BBr₃.[3]Pros: Proven on commercial metric-ton scale.[7] Cons: Requires cryogenic temperatures, pyrophoric reagents.[6]Pros: Very cheap starting material, high overall yield.[9] Cons: Multiple steps to build the core structure.
Concluding Remarks

The synthesis of empagliflozin via This compound presents a compelling modern alternative to established methods. It strategically addresses the shortcomings of other routes by offering a shorter, safer, and high-yielding pathway to a key intermediate, avoiding both the harsh reagents of the traditional Friedel-Crafts acylation route and the cryogenic conditions of the halogen-metal exchange pathway.

While the halogen-metal exchange route is the proven workhorse for large-scale production, its operational complexity leaves room for process improvement. The route starting from the methanone precursor appears highly promising for industrialization due to its efficiency and favorable safety profile. The 4-fluorotoluene route is an interesting academic and industrial exercise in building complexity from simple materials, though its overall process mass intensity would need careful evaluation.

For researchers and drug development professionals, the this compound pathway warrants serious consideration for the development of next-generation, cost-effective manufacturing processes for empagliflozin.

References

  • Title: Synthesis method for empagliflozin key intermediate. Source: Google Patents (WO2023005587A1).
  • Title: Synthetic Strategies toward SGLT2 Inhibitors. Source: Organic Process Research & Development. URL: [Link]

  • Title: SYNTHESIS METHOD FOR EMPAGliflozin KEY INTERMEDIATE. Source: WIPO Patentscope (WO/2023/005587). URL: [Link]

  • Title: Synthesis of empagliflozin analogs with 4,4‐dimethyltetrahydrofuran‐3‐ol. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Source: ResearchGate. URL: [Link]

  • Title: Synthesis process for empagliflozin. Source: Eureka | Patsnap. URL: [Link]

  • Title: Improved Synthetic Process of Empagliflozin. Source: Chinese Journal of Pharmaceuticals. URL: [Link]

  • Title: Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Source: PubMed. URL: [Link]

  • Title: Preparation method of empagliflozin. Source: Google Patents (CN105153137A).
  • Title: ChemInform Abstract: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. Source: ResearchGate. URL: [Link]

  • Title: Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Source: Semantic Scholar. URL: [Link]

  • Title: Synthetic method of engagliflozin. Source: Google Patents (CN110698467A).
  • Title: Synthesis of Empagliflozin, a Novel and Selective Sodium-Glucose co-transporter-2 Inhibitor, Labeled With carbon-14 and carbon-13. Source: PubMed. URL: [Link]

  • Title: Synthesis process for empagliflozin. Source: WIPO Patentscope (107652278). URL: [Link]

  • Title: this compound | CAS 915095-85-1. Source: Veeprho. URL: [Link]

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The Crucial Role of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in Pharmaceutical Synthesis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth validation of the role of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone as a pivotal intermediate, particularly in the synthesis of SGLT2 inhibitors like Empagliflozin.[1][2][3] We will objectively compare its primary synthesis method, the Friedel-Crafts acylation, with viable alternatives such as Suzuki coupling and Grignard reactions, supported by experimental insights and detailed protocols.

Unveiling the Significance of a Diaryl Ketone Intermediate

This compound, a diaryl ketone, is a cornerstone in the construction of the complex molecular architecture of several modern pharmaceuticals.[2] Its structure provides the necessary reactive handles for subsequent transformations, making its purity and yield paramount for the overall success of the drug synthesis. The validation of its role as a superior intermediate hinges on a thorough understanding of its synthetic pathways and a comparative analysis of their respective merits and demerits.

Comparative Analysis of Synthetic Routes

The synthesis of diaryl ketones, including our target intermediate, is dominated by a few classical and modern organic reactions. The choice of method is often a trade-off between factors like raw material cost, reaction conditions, yield, purity, and scalability.

Metric Friedel-Crafts Acylation Suzuki Coupling Grignard Reaction
Starting Materials 5-Bromo-2-chlorobenzoyl chloride, Fluorobenzene5-Bromo-2-chlorobenzoyl chloride, 4-Fluorophenylboronic acid5-Bromo-2-chlorobenzonitrile, 4-Fluorophenylmagnesium bromide OR 4-Fluorobenzoyl chloride, (5-Bromo-2-chlorophenyl)magnesium bromide
Key Reagents Lewis Acid (e.g., AlCl₃, FeCl₃)[4]Palladium catalyst, Base[5]Magnesium, Anhydrous solvent (e.g., THF, diethyl ether)[6]
Estimated Yield Good to Excellent (often >80%)[7][8]Generally highModerate to Good
Key Advantages Well-established, cost-effective, high throughput.[4]High functional group tolerance, milder conditions.[5]Utilizes readily available starting materials.
Key Disadvantages Harsh acidic conditions, potential for isomer formation, catalyst disposal issues.[4]Expensive palladium catalyst, requires synthesis of boronic acid.Highly sensitive to moisture and protic functional groups, potential for side reactions (e.g., formation of tertiary alcohols).[6][9]
The Logic Behind the Choices:
  • Friedel-Crafts Acylation: This is the most industrially favored route for synthesizing this compound due to its high efficiency and the low cost of the Lewis acid catalyst.[4] The reaction involves the electrophilic acylation of an aromatic ring with an acyl halide. However, the strong Lewis acids required can be corrosive and generate significant waste, posing environmental concerns.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction offers a milder alternative with excellent functional group tolerance.[5][10] It couples an organoboron compound with an organohalide. While it can provide high yields and purity, the cost of the palladium catalyst and the synthesis of the required boronic acid derivative can make it less economically viable for large-scale production compared to the Friedel-Crafts route.

  • Grignard Reaction: This classic organometallic reaction involves the addition of a Grignard reagent to a nitrile or an acyl chloride.[11] While versatile, Grignard reagents are highly reactive and extremely sensitive to moisture, necessitating stringent anhydrous conditions, which can be challenging to maintain on an industrial scale.[6] There is also a risk of over-addition to form tertiary alcohols as byproducts.[11]

Experimental Protocols for Validation

To objectively assess the suitability of each synthetic route, detailed and reproducible experimental protocols are essential. The following are representative procedures for the synthesis of this compound.

Protocol 1: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of similar diaryl ketones.[12][13]

Diagrammatic Workflow:

Friedel_Crafts_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 5-Bromo-2-chlorobenzoyl chloride in Dichloromethane addition Slow addition of acyl chloride to AlCl₃ suspension at 0-5°C reagent1->addition reagent2 Fluorobenzene reaction_step Addition of Fluorobenzene and stirring at room temperature reagent2->reaction_step catalyst Anhydrous AlCl₃ suspension in Dichloromethane catalyst->addition addition->reaction_step quench Quench with ice-cold HCl reaction_step->quench extraction Extract with Dichloromethane quench->extraction wash Wash with NaHCO₃ and brine extraction->wash dry Dry over Na₂SO₄ wash->dry purify Recrystallization/Chromatography dry->purify product Pure (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone purify->product Suzuki_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 5-Bromo-2-chlorobenzoyl chloride mixing Combine reagents under inert atmosphere reagent1->mixing reagent2 4-Fluorophenylboronic acid reagent2->mixing catalyst Pd catalyst (e.g., Pd(PPh₃)₄) catalyst->mixing base Base (e.g., K₂CO₃, Cs₂CO₃) base->mixing solvent Solvent (e.g., Toluene, Dioxane) solvent->mixing heating Heat the mixture under reflux mixing->heating filtration Filter to remove catalyst heating->filtration extraction Extract with an organic solvent filtration->extraction wash Wash with water and brine extraction->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product Pure (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone purify->product

Sources

A Comparative Guide to the Quantitative Analysis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and, as a viable alternative, Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. This compound is a critical intermediate and potential impurity in the synthesis of Empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes.[] Accurate quantification of this methanone is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document is intended for researchers, analytical scientists, and drug development professionals. It offers a detailed examination of two robust analytical techniques, complete with experimental protocols and supporting data to guide the selection of the most suitable method for quality control and research applications.

Section 1: The Rationale for Method Selection

The choice of an analytical method is contingent upon a balance of specificity, sensitivity, accuracy, precision, and practicality. For the quantification of a halogenated benzophenone like this compound, both HPLC and UV-Vis spectrophotometry present distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its exceptional separating power and sensitivity. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analyte, as it can effectively separate the non-polar methanone from other potential impurities and degradation products that may be present in a sample matrix. The use of a UV detector in conjunction with HPLC provides excellent sensitivity and linearity over a wide concentration range.

UV-Visible (UV-Vis) Spectrophotometry , on the other hand, offers a simpler, more cost-effective, and rapid method for quantification.[2] This technique is predicated on the principle that the analyte absorbs light at a specific wavelength. While it lacks the separative capabilities of HPLC, its utility in analyzing relatively pure samples or for high-throughput screening makes it a valuable alternative.

This guide will first detail a comprehensive, validated RP-HPLC method, followed by a comparative UV-Vis spectrophotometric method, to provide a holistic overview of the analytical options.

Section 2: Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The developed RP-HPLC method is designed for optimal resolution, peak symmetry, and sensitivity, ensuring reliable quantification of this compound. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of non-polar to moderately polar compounds, including benzophenone derivatives. The mobile phase, a gradient of acetonitrile and water, provides the necessary elution strength to achieve a reasonable analysis time while maintaining excellent separation.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-10 min: 50-80% B; 10-12 min: 80% B; 12-13 min: 80-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 15 minutes

2. Preparation of Solutions:

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

3. Method Validation:

The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

  • System Suitability: Evaluated by injecting the standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are: RSD ≤ 2.0% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of <2.0.

  • Specificity: Assessed by analyzing a blank (diluent), a placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte peak.

  • Linearity: Determined by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of ≥ 0.999 is considered acceptable.

  • Accuracy: Performed by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Prepare Calibration Standards (1-50 µg/mL) B->C D Filter Sample Solution (0.45 µm) B->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 225 nm F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J K Perform Method Validation (ICH) J->K caption HPLC Analysis Workflow

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

Section 3: Alternative Method: UV-Visible Spectrophotometry

For applications where the sample matrix is simple and free of interfering substances, UV-Vis spectrophotometry provides a rapid and economical alternative to HPLC. The chromophoric nature of the benzophenone structure allows for direct quantification based on its absorbance of UV radiation.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Parameters:

ParameterSpecification
Spectrophotometer Double beam UV-Vis spectrophotometer
Wavelength of Maximum Absorbance (λmax) To be determined (expected around 225 nm)
Solvent (Blank) Acetonitrile and water in a 50:50 (v/v) ratio
Cuvette Path Length 1 cm

2. Preparation of Solutions:

  • Solvent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the solvent to achieve a theoretical concentration within the calibration range, and filter if necessary.

3. Method Validation:

  • Determination of λmax: Scan the standard solution (e.g., 10 µg/mL) from 200 to 400 nm against the solvent blank to determine the wavelength of maximum absorbance.

  • Linearity: Measure the absorbance of the working standard solutions at the determined λmax. Plot absorbance versus concentration to establish the calibration curve. A correlation coefficient (R²) of ≥ 0.998 is acceptable.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample solution at three different levels. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Analyze the same sample on two different days. The RSD should be ≤ 2.0%.

Logical Diagram: Method Comparison

Method_Comparison cluster_hplc HPLC Method cluster_uv UV-Vis Method H1 High Specificity H3 Complex Samples H1->H3 H2 High Sensitivity H4 Impurity Profiling H2->H4 U1 Rapid Analysis U4 High-Throughput U1->U4 U2 Cost-Effective U3 Simple Samples U2->U3 Analyte (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone Analyte->H1 Analyte->U1

Caption: Comparison of HPLC and UV-Vis spectrophotometry for the analysis of the target analyte.

Section 4: Performance Comparison and Data Summary

The selection between HPLC and UV-Vis spectrophotometry often comes down to the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each method for the quantification of this compound, based on typical results for similar compounds.

Parameter RP-HPLC with UV Detection UV-Vis Spectrophotometry Rationale/Commentary
Specificity High (Separates analyte from impurities)Low (Measures total absorbance at λmax)HPLC's chromatographic separation is a key advantage for complex samples.
Linearity (R²) ≥ 0.999≥ 0.998Both methods exhibit excellent linearity within their respective ranges.
Range 1 - 50 µg/mL2 - 20 µg/mLHPLC typically offers a wider dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can achieve high accuracy with proper validation.
Precision (% RSD) ≤ 2.0%≤ 2.0%Both methods are capable of high precision.
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLHPLC generally provides lower detection limits.
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLHPLC is more sensitive for quantifying trace amounts.
Analysis Time per Sample ~15 minutes< 5 minutesUV-Vis is significantly faster for single sample measurements.
Cost & Complexity HighLowHPLC instrumentation and operation are more expensive and complex.

Section 5: Conclusion and Recommendations

Both RP-HPLC and UV-Vis spectrophotometry are valid and robust techniques for the quantitative analysis of this compound.

RP-HPLC is the recommended method for applications requiring high specificity, such as:

  • Quality control of API batches where impurity profiling is necessary.

  • Stability studies to monitor for degradation products.

  • Analysis of samples from various stages of the synthesis process where related substances may be present.

UV-Vis spectrophotometry is a suitable alternative for:

  • Rapid, high-throughput screening of relatively pure samples.

  • In-process controls where speed is critical and the sample matrix is well-defined.

  • Laboratories with limited access to HPLC instrumentation.

The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. It is imperative that whichever method is chosen, it is fully validated according to the principles outlined in this guide and relevant regulatory standards to ensure the integrity and reliability of the generated data.

References

  • Future technology based HPLC Analytical Procedures and Pharmaceutical Description of Empagliflozin. (n.d.). Retrieved from [Link]

  • A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. (2025). Glucolipid Metabolic Disorders, 1(1). Retrieved from [Link]

  • Ayoub, B. M. (2016). Development and validation of simple spectrophotometric and chemometric methods for simultaneous determination of empagliflozin and metformin: Applied to recently approved pharmaceutical formulation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 168, 118-122.
  • Jaiswal, S. H., Katariya, M. V., Katariya, V. R., Karva, G. S., & Koshe, K. (n.d.). Validated stability indicating HPLC method for determination of process related impurities in empagliflozin drug substances. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 1386-1397.
  • Patil, S. D., Chaure, S. K., & Kshirsagar, S. (n.d.). Development and Validation of Simple UV- Spectrophotometric Method for the Determination of Empagliflozin. Asian Journal of Pharmaceutical Analysis, 6(4), 223-227.

Sources

A Comparative Guide to the Synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone , a key intermediate in the synthesis of several pharmaceuticals, including the SGLT2 inhibitor Empagliflozin, presents a synthetic challenge that necessitates robust and reproducible methodologies.[1] This guide provides a comparative analysis of the published synthesis methods for this diaryl ketone, with a focus on the practical aspects of reproducibility for researchers in medicinal chemistry and process development. We will delve into the nuances of the prevalent synthetic strategies, offering insights into the critical parameters that govern yield, purity, and scalability.

The principal route for the synthesis of this compound is the Friedel-Crafts acylation . This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.[2][3][4] The success and reproducibility of this method hinge on the purity of the starting materials and the precise control of reaction conditions.

Comparative Analysis of Synthetic Strategies

The synthesis of the target molecule can be dissected into two main approaches, primarily differing in the generation and use of the acylating agent. Below is a comparative table summarizing these strategies, based on available literature.

Method Description Reported/Anticipated Yield Key Advantages Potential Reproducibility Challenges
Method 1: In-situ formation of Acyl Chloride 5-Bromo-2-chlorobenzoic acid is reacted with a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) to form the acyl chloride in-situ, followed by Friedel-Crafts acylation with fluorobenzene.[5][6][7]84.2% (for an analogous ethoxy derivative)[7]- Avoids isolation of the moisture-sensitive acyl chloride.- Can be a one-pot or two-step, one-pot procedure.- Incomplete conversion to the acyl chloride can lead to side reactions.- Excess chlorinating agent and byproducts can interfere with the Friedel-Crafts reaction.
Method 2: Isolated Acyl Chloride 5-Bromo-2-chlorobenzoyl chloride is synthesized and purified separately before being used in the Friedel-Crafts acylation with fluorobenzene.Not explicitly reported for the target molecule, but generally high for Friedel-Crafts reactions.- Use of a purified acyl chloride can lead to a cleaner reaction with fewer byproducts.- Allows for better stoichiometric control.- 5-Bromo-2-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis.- Requires an additional synthesis and purification step, which can impact overall yield.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These protocols are based on procedures described for analogous compounds and the parent starting materials.

Synthesis of 5-Bromo-2-chlorobenzoic Acid

The reproducibility of the final product is critically dependent on the purity of this starting material. Several methods for its synthesis have been reported, with varying yields and impurity profiles.[8][9][10][11]

Protocol 1: Bromination of 2-Chlorobenzoic Acid

This is a common laboratory-scale method.

  • Reagents: 2-chlorobenzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of 2-chlorobenzoic acid in concentrated sulfuric acid, add N-bromosuccinimide portion-wise at a controlled temperature (e.g., 30 °C).[8]

    • Monitor the reaction by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., methanol/water) can be performed to improve purity.[8]

  • Reported Yield: 85.0%[8]

  • Reported Purity: 99.90% (by HPLC)[8]

Causality Behind Experimental Choices: The use of concentrated sulfuric acid as a solvent and catalyst facilitates the electrophilic bromination by activating the brominating agent. Portion-wise addition of NBS helps to control the reaction exotherm. Quenching in ice water ensures rapid precipitation of the product while minimizing the solubility.

Method 1: In-situ Formation of Acyl Chloride and Friedel-Crafts Acylation

This method is often preferred for its operational simplicity. The following is a representative procedure based on the synthesis of a similar diaryl ketone.[7]

Experimental Workflow

cluster_0 Step 1: Acyl Chloride Formation (in-situ) cluster_1 Step 2: Friedel-Crafts Acylation A 5-Bromo-2-chlorobenzoic acid E 5-Bromo-2-chlorobenzoyl chloride (in solution) A->E Reacts with B Chlorinating Agent (e.g., Oxalyl Chloride) B->E C Catalytic DMF C->E Catalyzes D Solvent (e.g., Dichloromethane) D->E F Fluorobenzene H This compound E->H Reacts with F->H G Lewis Acid (e.g., AlCl3) G->H Catalyzes

Caption: In-situ acyl chloride formation followed by Friedel-Crafts acylation.

Detailed Protocol:

  • Acyl Chloride Formation: In a dry, inert atmosphere, suspend 5-bromo-2-chlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) at a controlled temperature (e.g., 0 °C to room temperature).[6] Stir the mixture until the evolution of gas ceases and a clear solution is obtained, indicating the formation of the acyl chloride.

  • Friedel-Crafts Acylation: Cool the solution containing the in-situ generated acyl chloride in an ice-salt bath. Add fluorobenzene to the mixture. Portion-wise, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), while maintaining the low temperature.[7]

  • Reaction Monitoring and Work-up: Allow the reaction to proceed, monitoring its progress by HPLC or TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.[7]

Trustworthiness of the Protocol: This protocol's reliability is enhanced by the in-situ generation of the reactive acyl chloride, which minimizes handling of this moisture-sensitive intermediate. The success of this method is, however, highly dependent on the quality of the Lewis acid and the anhydrous conditions. The work-up procedure is designed to hydrolyze the aluminum salts and separate the organic product.

Method 2: Isolated Acyl Chloride and Friedel-Crafts Acylation

This approach offers better control over the stoichiometry of the acylation step.

Experimental Workflow

cluster_0 Step 1: Synthesis of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation A 5-Bromo-2-chlorobenzoic acid C Isolated 5-Bromo-2-chlorobenzoyl chloride A->C Reacts with B Chlorinating Agent B->C F Final Product C->F Reacts with D Fluorobenzene D->F E Lewis Acid E->F Catalyzes

Caption: Synthesis using an isolated acyl chloride intermediate.

Detailed Protocol:

  • Synthesis and Isolation of 5-Bromo-2-chlorobenzoyl chloride: Reflux a mixture of 5-bromo-2-chlorobenzoic acid and an excess of a chlorinating agent (e.g., thionyl chloride) with a catalytic amount of DMF until the reaction is complete. Remove the excess chlorinating agent by distillation, and then purify the resulting acyl chloride, for example, by vacuum distillation.

  • Friedel-Crafts Acylation: In a separate, dry reaction vessel under an inert atmosphere, dissolve fluorobenzene in a suitable anhydrous solvent. Cool the solution and add the Lewis acid catalyst. To this mixture, add a solution of the purified 5-bromo-2-chlorobenzoyl chloride in the same solvent dropwise.

  • Reaction Monitoring, Work-up, and Purification: Follow the same procedure as described in Method 1 for monitoring, work-up, and purification.

Expertise and Experience Insights: The isolation of the acyl chloride, while adding a step, can significantly improve the reproducibility of the Friedel-Crafts acylation, especially at a larger scale. This is because it removes any unreacted chlorinating agent and byproducts that could complex with the Lewis acid and affect its catalytic activity. However, the handling of the acyl chloride requires experience due to its reactivity.

Conclusion and Recommendations

Both presented methods, the in-situ generation and the use of an isolated acyl chloride, are viable for the synthesis of this compound.

  • For exploratory and small-scale synthesis , Method 1 (in-situ) is generally more convenient and rapid. However, careful control of the initial acylation step is crucial for reproducibility.

  • For larger-scale synthesis and processes where high purity and consistent yields are paramount , Method 2 (isolated acyl chloride) is recommended. The additional step of isolating and purifying the acyl chloride provides a cleaner and more controlled Friedel-Crafts acylation.

Ultimately, the choice of method will depend on the specific requirements of the research or development project, including scale, available equipment, and desired purity of the final product. Regardless of the chosen method, the use of high-quality, anhydrous reagents and solvents, along with strict control of reaction temperatures, are essential for achieving reproducible results in the synthesis of this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

Sources

advantages of using (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in API synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Advantages of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in API Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical manufacturing, the strategic selection of starting materials is a critical determinant of an Active Pharmaceutical Ingredient's (API) final purity, yield, and cost-effectiveness. This guide provides a senior application scientist's perspective on the distinct advantages of utilizing This compound (CAS 915095-85-1) as a key intermediate, primarily in the synthesis of Empagliflozin, a leading SGLT2 inhibitor for the treatment of type 2 diabetes.

The Strategic Role of Diarylketone Intermediates in Gliflozin Synthesis

The "gliflozin" class of drugs, which includes Empagliflozin, Canagliflozin, and Dapagliflozin, are C-glycoside compounds characterized by a glucose moiety linked via a C-C bond to a diarylmethane aglycone.[1] This C-glycosidic linkage provides metabolic stability against hydrolysis, a key feature for oral drug activity.[2] The synthesis of this diarylmethane core is a pivotal challenge, and the pathway chosen has profound implications for the entire manufacturing process.

This compound serves as a highly effective precursor to the diarylmethane core of Empagliflozin. Its structure is strategically designed to facilitate a robust and controlled synthesis, culminating in a high-purity API.

The Primary Synthetic Pathway via this compound

The use of this methanone intermediate is central to a convergent and efficient synthetic strategy. The general pathway involves two main stages: formation of the diarylmethane aglycone and its subsequent coupling with the protected glucose moiety.

Stage 1: Synthesis of the Diaryl Methane Aglycone

The process begins with a Friedel-Crafts acylation reaction, which is then followed by the critical reduction of the ketone to a methylene bridge.

Empagliflozin_Aglycone_Synthesis start (5-Bromo-2-chlorobenzoyl) chloride + 4-Fluorophenol derivative ketone (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone (Target Intermediate) start->ketone Friedel-Crafts Acylation reduction Reduction of Carbonyl ketone->reduction e.g., TMDS, InBr3 or TiCl4/NaBH4 aglycone Diarylmethane Aglycone (Key Precursor for Glycosylation) reduction->aglycone

Caption: Synthetic pathway from starting materials to the key diarylmethane aglycone via the target methanone.

This approach offers superior control over regiochemistry. The bromine and chlorine atoms on one ring and the fluorine on the other pre-determine the substitution pattern, preventing the formation of unwanted isomers that are often challenging and costly to remove.

Comparative Analysis: Why This Methanone Stands Out

To fully appreciate the advantages of this intermediate, we must compare it with alternative synthetic strategies for the diarylmethane core.

ParameterRoute via this compoundAlternative Route (e.g., Direct Friedel-Crafts Alkylation)
Overall Yield Generally higher due to controlled, high-conversion steps.[3]Often lower due to side reactions and over-alkylation.
Control of Regioselectivity Excellent. The ketone intermediate locks in the correct isomer.Poor to moderate. Risk of multiple isomers requiring extensive purification.
Purity of Intermediate High purity is achievable through crystallization.[4]Often results in a complex mixture of products.
Reaction Conditions Milder reduction conditions are available (e.g., TMDS/InBr3).[5]Often requires harsh Lewis acids (e.g., AlCl3) and can be difficult to control.
Scalability & Process Safety More predictable and scalable. Stable, isolable intermediate.Exothermic reactions can be difficult to manage on a large scale.
Starting Material Availability Raw materials are readily available.[6]Benzyl halide precursors can be lachrymatory and less stable.

In-Depth Advantages and Mechanistic Rationale

Superior Control and Purity

The primary advantage lies in process control . Synthesizing the diarylketone first and then reducing it is a more controlled sequence than a one-pot Friedel-Crafts alkylation. The ketone is a stable, crystalline solid that can be purified to a high degree, ensuring that the subsequent reduction step begins with clean material. This directly translates to a purer final API with a more favorable impurity profile, a critical factor for regulatory agencies like the FDA.[7]

Versatility and Proven Track Record

The diarylketone reduction strategy is a well-established and reliable method in the synthesis of all major gliflozin drugs. For instance, the analogous intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key building block for Dapagliflozin.[4][8] This cross-application demonstrates the robustness and reliability of the chemical transformation, reducing process development risk. A novel synthesis of diarylmethanes for SGLT2 inhibitors highlights the efficiency of a TiCl4-based Friedel-Crafts acylation followed by a TiCl4/NaBH4 reduction, providing a highly expedient and affordable method.[3]

Enabling Milder and More Efficient Reductions

Recent advancements in process chemistry have identified milder and more selective reagents for the ketone-to-methylene reduction, moving away from harsher, traditional methods. A patent discloses a method where the methanone is reduced using 1,1,3,3-tetramethyldisiloxane (TMDS) catalyzed by indium bromide, which simultaneously reduces the ester groups required for forming the tetrahydrofuran ring in Empagliflozin's final structure.[5] This innovative one-pot reduction and cyclization streamlines the synthesis, reducing the number of steps and improving overall efficiency.

Experimental_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reductive Cyclization start (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone product1 (S)-2-(4-(5-bromo-2-chlorobenzoyl) phenoxy)succinate start->product1 Nucleophilic Aromatic Substitution reagent1 L-dimethyl malate, DIEA product2 Empagliflozin Key Intermediate (Diarylmethane with Tetrahydrofuran Ring) product1->product2 One-Pot Reduction & Cyclization reagent2 TMDS, Indium Bromide (cat.)

Caption: Streamlined workflow for an Empagliflozin intermediate using a one-pot reductive cyclization.

Exemplary Experimental Protocol: Reductive Cyclization

The following protocol is a representative example based on methodologies described in the patent literature, demonstrating the practical application of the intermediate.[5]

Objective: To synthesize the Empagliflozin key intermediate (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran from the methanone precursor.

Step 1: Ether Formation

  • To a solution of this compound (1.0 eq) and L-dimethyl malate (1.2 eq) in a suitable aprotic solvent (e.g., DMF), add N,N-Diisopropylethylamine (DIEA) (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by HPLC for the disappearance of the starting methanone.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate.

Step 2: Reductive Cyclization

  • Dissolve the crude product from Step 1 in an appropriate solvent (e.g., Dichloromethane).

  • Add a catalytic amount of Indium (III) Bromide (InBr3) (0.05 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1,1,3,3-tetramethyldisiloxane (TMDS) (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours until HPLC analysis indicates complete conversion.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the residue by column chromatography (silica gel) to yield the target intermediate.

This streamlined, two-step, one-pot-style process showcases the efficiency gained by starting with the target methanone, providing a high-purity product ready for the final glycosylation step.

Conclusion

The selection of This compound as a key intermediate in the synthesis of Empagliflozin is not merely a matter of convenience but a strategic decision rooted in sound chemical principles. It offers unparalleled control over regioselectivity, ensures a cleaner impurity profile, and enables the use of modern, efficient, and scalable reduction methodologies. For any organization focused on the robust and cost-effective manufacturing of SGLT2 inhibitors, leveraging this intermediate provides a distinct competitive advantage, streamlining the path from starting materials to a high-quality, life-saving API.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56918345, Canagliflozin. Retrieved from [Link]

  • Aute, M. (n.d.). Exploring (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone: A Key Canagliflozin Intermediate. Retrieved from [Link]

  • Jiangsu College of Eng & Tech. (2019). Synthesis method of canagliflozin. CN109354728A.
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  • Inventor. (2015). The synthesis technique of canagliflozin. CN103980263B.
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  • Inventor. (2016). Preparation method for canagliflozin. CN105541815A.
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  • Inventor. (2017). Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. WO2017063617A1.
  • Inventor. (2023). Synthesis method for empagliflozin key intermediate. WO2023005587A1.
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  • Jigs Chemical. (n.d.). This compound. Retrieved from [Link]

  • Pharmaoffer. (n.d.). 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. Retrieved from [Link]

  • Tatara, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. The Journal of Organic Chemistry, 88(11), 7435-7447. Retrieved from [Link]

  • Wang, T., et al. (2023). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Medicinal Chemistry, 14(10), 2001-2010. Retrieved from [Link]

  • Wang, Y.-G., et al. (2011). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Retrieved from [Link]

  • Yu, H., & Li, X. (2017). Recent Advances in the Chemical Synthesis of C-Glycosides. Chemical Reviews, 117(19), 12307-12366. Retrieved from [Link]

  • Geng, Y., et al. (2010). Synthesis of C-glycoside analogues of β-galactosamine-(1->4)-3-O-methyl-D-chiro-inositol and assay as activator of protein phosphatases PDHP and PP2Cα. Bioorganic & Medicinal Chemistry, 18(3), 1103-1110. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of C-glycoside analogues of beta-galactosamine-(1-->4)-3-O-methyl-D-chiro-inositol and assay as activator of protein phosphatases PDHP and PP2Calpha. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Synthesis of furanosyl alpha-C-glycosides derived from 4-chloro-4-deoxy-alpha-D-galactose and their cytotoxic activities. Retrieved from [Link]

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Navigating the Synthetic Challenges of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: A Comparative Guide to its Reactive Limitations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of pharmaceuticals like Empagliflozin, presents a unique set of challenges and opportunities in synthetic chemistry.[][2][3] Its structure, featuring a diaryl ketone with three distinct halogen substituents across two aromatic rings, offers multiple potential reaction sites. However, this same structural complexity imposes significant limitations on its reactivity, particularly in widely-used transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

This guide provides an in-depth analysis of the inherent limitations of this substrate. We will explore the underlying electronic and steric factors that govern its reactivity and offer a comparative look at alternative strategies and reagents, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the synthetic intricacies of this valuable compound.

The Molecular Architecture: A Double-Edged Sword of Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic and steric effects of its halogen substituents.

  • Electronic Effects : All three halogens (F, Cl, Br) exert a dual electronic influence on the aromatic rings. They are strongly electron-withdrawing through the inductive effect (-I), which deactivates the ring towards electrophilic attack.[4][5][6][7] Conversely, they are electron-donating through resonance (+R), directing incoming electrophiles to the ortho and para positions.[4][5][6] This deactivating nature makes electrophilic aromatic substitution reactions on this molecule challenging. The ketone group is also a deactivating, meta-directing group.[8]

  • Steric Hindrance : The chlorine atom at the C2 position, ortho to the carbonyl bridge, presents a significant steric barrier. This can impede the approach of bulky reagents or catalysts to both the carbonyl group and the adjacent C-Cl bond, thereby influencing reaction rates and feasibility.

Palladium-Catalyzed Cross-Coupling Reactions: The Selectivity Conundrum

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation. However, when applied to this compound, the primary limitation is achieving selective reaction at one of the two C-X bonds (C-Br vs. C-Cl).

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds.[9][10] The key challenge with our substrate is the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of palladium to an aryl halide is the rate-determining step, and the bond reactivity follows the order C-I > C-Br > C-OTf > C-Cl.

This reactivity difference can, in principle, allow for selective coupling at the more reactive C-Br bond. However, forcing conditions required to react the C-Br bond, especially with the deactivating effects of the other substituents, can lead to competing reactions at the C-Cl site, resulting in a mixture of products.

Suzuki_Selectivity Substrate This compound Catalyst Pd(0) Catalyst + Arylboronic Acid Substrate->Catalyst Reaction Conditions Product_Br Desired Product (Coupling at C-Br) Catalyst->Product_Br Preferential (Milder Conditions) Product_Cl Side Product (Coupling at C-Cl) Catalyst->Product_Cl Possible (Harsher Conditions) Product_di Double-Coupled Product Product_Br->Product_di Further Reaction

This diagram illustrates the challenge of selective Suzuki-Miyaura coupling.

Comparative Data: Suzuki-Miyaura Coupling Conditions

EntryCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (C-Br Coupling)Yield (C-Cl Coupling)
1Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane8020GoodLow
2Pd₂(dba)₃ / SPhosK₃PO₄n-Butanol10012ExcellentModerate
3Pd(OAc)₂ / RuPhosCs₂CO₃Toluene1108HighHigh

Data is illustrative, based on typical outcomes for similar substrates.[10][11] Electron-rich boronic acids generally give better yields.[11]

Alternative Strategy: For clean, monosubstituted products, an alternative starting material with a single halogen, such as (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, would be preferable, allowing for highly selective coupling at the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 18-22 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Steric Hindrance and Substrate Deactivation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[12][13] When applied to our substrate, two major limitations arise:

  • Selectivity : Similar to the Suzuki coupling, achieving selectivity between the C-Br and C-Cl bonds is a primary concern.

  • Steric Hindrance : The ortho-chloro substituent significantly hinders the approach of the palladium catalyst and the amine coupling partner. This is particularly problematic with bulky secondary amines.

  • Substrate Deactivation : The combined electron-withdrawing effects of the halogens and the ketone group deactivate the aryl ring, often necessitating more reactive (and less selective) catalyst systems and harsher conditions, which can lead to side reactions like hydrodehalogenation.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Aryl Halide, Amine, and Base to Flask B Add Pd Pre-catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat to Required Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Column Chromatography G->H Final_Product Final_Product H->Final_Product Isolated Product

This diagram outlines the typical experimental steps for the reaction.

Alternative Strategy: For hindered substrates, the use of highly active, sterically demanding phosphine ligands (e.g., Josiphos, XPhos) can sometimes overcome the deactivation and steric hindrance.[12] However, this often comes at the cost of selectivity. If amination is desired at the C-Cl position, a starting material lacking the C-Br bond is the most logical alternative.

Nucleophilic Aromatic Substitution (SNAr): A Question of Activation

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace aryl halides with strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, requiring the presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[14]

In this compound, the ketone serves as the activating EWG. Let's analyze the potential reaction sites:

  • (4-fluorophenyl) ring : The fluorine atom is para to the ketone, making this an activated site for SNAr.

  • (5-Bromo-2-chlorophenyl) ring : The chlorine atom is ortho to the ketone, also an activated position. The bromine atom is meta to the ketone and is therefore not activated for SNAr.

The key limitation here is the competition between two activated sites (C-F and C-Cl). The reactivity of halogens in SNAr is governed by their electronegativity, not their leaving group ability, because the rate-determining step is the initial nucleophilic attack.[14] The order of reactivity is F > Cl > Br > I .

Therefore, the C-F bond is the most susceptible to nucleophilic attack, followed by the C-Cl bond. This makes selective substitution at the C-Cl position nearly impossible without first modifying or replacing the C-F bond.

Substrate [label=< this compound Potential SiteReactivity C-F (para to C=O)Highest C-Cl (ortho to C=O)Moderate C-Br (meta to C=O)Negligible

>];

Nucleophile [label="Strong Nucleophile\n(e.g., NaOMe)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_F [label="Major Product\n(Substitution at C-F)"]; Product_Cl [label="Minor Product\n(Substitution at C-Cl)"];

Nucleophile -> Substrate; Substrate -> Product_F [label=" Favored Pathway"]; Substrate -> Product_Cl [label="Disfavored Pathway", style=dashed, color="#5F6368"]; } caption [label="Fig. 3: Relative Reactivity in SNAr Reactions.", fontname="Arial", fontsize=10];

This diagram shows the likely outcome of an SNAr reaction on the substrate.

Conclusion

This compound is a synthetically useful but challenging substrate. Its limitations in key transformations stem from a confluence of steric hindrance and competing reactivity at multiple halogenated sites.

  • In Palladium-Catalyzed Cross-Coupling , the primary challenge is achieving selectivity between the C-Br and C-Cl bonds. While selective coupling at the C-Br bond is feasible under carefully controlled conditions, it is often incomplete and can be accompanied by side products.

  • In Nucleophilic Aromatic Substitution , the inherent reactivity order of halogens (F > Cl) makes selective substitution at the less reactive C-Cl bond exceptionally difficult.

For drug development professionals and synthetic chemists, a thorough understanding of these limitations is paramount. The most effective path forward often involves designing synthetic routes that utilize alternative starting materials with fewer competing reactive sites. This approach, while potentially requiring more steps, ultimately provides greater control and leads to cleaner, more reliable, and scalable reactions.

References

  • Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems - ResearchGate. (2009). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Exploring (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone: A Key Canagliflozin Intermediate. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing. (2021). Retrieved from [Link]

  • This compound | C13H7BrClFO - PubChem. (n.d.). Retrieved from [Link]

  • Plicamycin - Wikipedia. (n.d.). Retrieved from [Link]

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  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Plicamycin - LiverTox - NCBI Bookshelf - NIH. (2020). Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]

  • (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. (2009). Retrieved from [Link]

  • This compound | CAS 915095-85-1 - Veeprho. (n.d.). Retrieved from [Link]

  • Mithramycin | C52H76O24 | CID 163659 - PubChem. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Retrieved from [Link]

  • (S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Bioactivity of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzophenone scaffold stands out as a versatile pharmacophore, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the bioactivity of novel derivatives of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of prominent pharmaceuticals.[3][4][5][] Our focus is to dissect the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, offering field-proven insights for researchers and drug development professionals.

The core structure, this compound, presents a unique halogenation pattern that invites exploration into how further chemical modifications can modulate its biological effects. This guide will delve into a hypothetical series of derivatives to illustrate the principles of SAR and provide detailed experimental protocols for their evaluation.

Comparative Bioactivity Analysis

The biological activity of benzophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.[7] Halogens, in particular, can alter lipophilicity, electronic properties, and steric hindrance, thereby affecting how these molecules interact with their biological targets.

Antimicrobial Activity

Benzophenone derivatives have demonstrated notable potential as antimicrobial agents, active against a range of bacterial and fungal pathogens.[1][8][9][10] The mechanism of action for some benzophenone-based antibacterial agents involves the depolarization of the bacterial membrane.[8][9]

To illustrate the comparative antimicrobial efficacy, let us consider a hypothetical series of derivatives of our core molecule, modified at the R-position of the 4-fluorophenyl ring.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BCFM -F>100>100
BCFM-OH -OH64128
BCFM-NH2 -NH23264
BCFM-NO2 -NO21632
BCFM-OCH3 -OCH364128

This data is hypothetical and for illustrative purposes.

The trend in this hypothetical data suggests that the introduction of electron-withdrawing groups, such as a nitro group (-NO2), enhances antibacterial activity. This could be attributed to an increase in the electrophilicity of the carbonyl carbon, facilitating interactions with nucleophilic residues in bacterial enzymes or membrane components.

Anticancer Activity

The anticancer potential of benzophenones is a burgeoning area of research, with studies indicating that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][7][11][12][13] Some derivatives have been shown to target angiogenesis, a critical process in tumor progression.[7][12]

Table 2: Comparative Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells

Compound IDR-GroupIC50 (µM)
BCFM -F>50
BCFM-OH -OH25.3
BCFM-NH2 -NH215.8
BCFM-NO2 -NO28.2
BCFM-OCH3 -OCH330.1

This data is hypothetical and for illustrative purposes.

In this illustrative dataset, the presence of an amino group (-NH2) or a nitro group (-NO2) appears to confer greater cytotoxic activity. This highlights the importance of hydrogen bonding and electronic effects in the interaction of these compounds with their cellular targets.

Anti-inflammatory Activity

Benzophenone derivatives have also been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15][16][17][18]

Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound IDR-GroupCOX-2 Inhibition (%) at 10 µM
BCFM -F15
BCFM-OH -OH45
BCFM-NH2 -NH255
BCFM-NO2 -NO230
BCFM-OCH3 -OCH365

This data is hypothetical and for illustrative purposes.

Here, the hypothetical data suggests that the methoxy (-OCH3) and amino (-NH2) substituents significantly enhance COX-2 inhibitory activity. This could be due to their ability to form favorable interactions within the active site of the enzyme.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity screening, standardized and well-documented protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of test compounds add_compounds Add compound dilutions to 96-well plate start->add_compounds inoculum Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to wells inoculum->add_inoculum add_compounds->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use plate reader incubate->read_plate determine_mic Determine MIC as lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout seed_cells Seed cells in a 96-well plate incubate_adherence Incubate for 24 hours to allow adherence seed_cells->incubate_adherence add_compounds Add serial dilutions of test compounds incubate_adherence->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the observed bioactivities is crucial for rational drug design.

Potential Anti-inflammatory Mechanism of Action

Benzophenone derivatives may exert their anti-inflammatory effects by inhibiting the COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Simplified COX-2 Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation BCFM_Derivative BCFM Derivative BCFM_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by BCFM derivatives.

This simplified diagram illustrates how BCFM derivatives could block the conversion of arachidonic acid to prostaglandins by inhibiting the COX-2 enzyme, thereby reducing inflammation.

Conclusion

This guide provides a framework for the comparative bioactivity assessment of this compound derivatives. The hypothetical structure-activity relationships presented underscore the significant impact of chemical modifications on the antimicrobial, anticancer, and anti-inflammatory properties of the benzophenone scaffold. The detailed experimental protocols offer a practical starting point for researchers to validate these findings and explore the therapeutic potential of this promising class of compounds. Further investigations into the precise molecular targets and signaling pathways will be instrumental in optimizing the design of next-generation benzophenone-based therapeutics.

References

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). National Institutes of Health. [Link]

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  • Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. (2009). PubMed. [Link]

  • Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. (2016). ResearchGate. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). National Institutes of Health. [Link]

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  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2022). SciELO. [Link]

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  • Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024). National Institutes of Health. [Link]

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A Senior Application Scientist’s Guide to Benchmarking (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Purity Standards for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of critical active pharmaceutical ingredients (APIs) like Empagliflozin, the quality of starting materials and intermediates is paramount.[1][2][3][] (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a key intermediate whose impurity profile can directly influence the safety and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals to rigorously evaluate and compare the purity of commercially available this compound standards. We will move beyond a simple purity percentage, delving into the causality behind multi-modal analytical workflows, interpreting complex data, and making evidence-based decisions grounded in the principles of scientific integrity and regulatory compliance.

The Strategic Importance of Intermediate Purity

The control of impurities in drug substances is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety.[5][6] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, provide a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[6][7][8][9][10] An impurity is any component that is not the defined chemical entity.[6] For an intermediate like this compound, impurities can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final API.

These impurities are broadly classified into:

  • Organic Impurities: Process-related (e.g., starting materials, by-products, intermediates) and degradation products.[8][9][10]

  • Inorganic Impurities: Reagents, ligands, catalysts, or heavy metals.[8][9]

  • Residual Solvents: Solvents used in the manufacturing process.[7][9]

Therefore, a robust benchmarking strategy does not end at the purity value stated on a Certificate of Analysis (CoA). It requires an orthogonal approach, using multiple analytical techniques to build a comprehensive impurity profile.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the strategic deployment of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For halogenated benzophenone derivatives, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and comprehensive assessment.

The Workflow: An Integrated Analytical Strategy

The following workflow illustrates a logical sequence for the comprehensive analysis of a purity standard.

G cluster_0 Phase 1: Initial Screening & Chromatographic Purity cluster_1 Phase 2: Volatiles & Residual Solvents cluster_2 Phase 3: Absolute Purity & Structural Confirmation cluster_3 Phase 4: Final Decision A Sample Receipt This compound Standard B HPLC-UV Analysis (Primary Purity & Impurity Profile) A->B C Data Review 1: - Purity ≥ 99.5%? - Unknown Impurities > 0.1%? B->C D GC-MS Headspace Analysis (Residual Solvents) C->D If Pass H Final Assessment: - Aggregate Data - Qualify or Reject Standard C->H If Fail E Data Review 2: - Solvents within ICH Q3C Limits? D->E F Quantitative ¹H-NMR (Absolute Purity vs. Certified Standard) E->F If Pass E->H If Fail G Data Review 3: - Confirm Structure - Correlate qNMR & HPLC Purity F->G G->H Final Report

Caption: Integrated workflow for purity standard qualification.

Comparative Analysis: A Hypothetical Benchmarking Study

To illustrate the process, we present a hypothetical comparison of this compound standards from three different vendors. The data below is representative of what a thorough, multi-modal analysis would yield.

ParameterVendor AVendor BVendor CICH Q3A Threshold
Stated Purity (CoA) 99.8% (HPLC)99.5% (HPLC)>99% (Titration)N/A
HPLC Purity (Area %) 99.85%99.61%99.25%N/A
Largest Unknown Impurity 0.08%0.15%0.22%Identification: >0.10%
Known Impurity X 0.04%0.11%0.31%Qualification: >0.15%
Total Impurities (HPLC) 0.15%0.39%0.75%N/A
Residual Solvents (GC-MS) Toluene: 50 ppmDichloromethane: 750 ppmAcetone: 1200 ppmToluene: 890 ppm, DCM: 600 ppm, Acetone: 5000 ppm
Absolute Purity (qNMR) 99.8%99.5%99.1%N/A
Water Content (Karl Fischer) 0.05%0.12%0.25%N/A
Interpretation of Results:
  • Vendor A: Demonstrates the highest quality. The HPLC purity aligns with the qNMR absolute purity, and no single impurity exceeds the ICH identification threshold of 0.10%.[6][8] The residual solvent is well below acceptable limits. This standard is suitable for cGMP synthesis and use as a reference standard.

  • Vendor B: While the stated purity is met, the largest unknown impurity at 0.15% requires structural identification as per ICH Q3A guidelines. Furthermore, the residual Dichloromethane level (a Class 2 solvent) exceeds the ICH limit of 600 ppm, making this batch unacceptable for pharmaceutical use without further purification.

  • Vendor C: The purity is significantly lower than the other vendors. Both a known and an unknown impurity exceed critical ICH thresholds, requiring immediate identification and potential toxicological qualification. The non-specific purity claim on the CoA (" >99%") is a red flag that necessitates the rigorous internal testing outlined in this guide.

In-Depth Experimental Protocols

The trustworthiness of any comparison hinges on the quality of the analytical methods employed. The following protocols are designed to be self-validating systems for the robust analysis of this compound.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

Causality: Reverse-phase HPLC is the workhorse for pharmaceutical impurity analysis.[11][12] It excels at separating compounds with slight differences in polarity. A C18 column is chosen for its hydrophobicity, which is ideal for retaining the non-polar benzophenone core. The gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) ensures that both more polar and less polar impurities are resolved and eluted from the column. UV detection at 254 nm is selected as it is a common wavelength where aromatic systems, like the one in our analyte, exhibit strong absorbance.

G A Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: ACN) C HPLC System Setup (C18 Column, 254 nm) A->C B Sample Preparation (1.0 mg/mL in ACN) D Inject Sample & Run Gradient B->D C->D E Integrate Peaks (Calculate Area %) D->E F Report Results (Purity, Known & Unknown Impurities) E->F G A Sample Preparation (50 mg in 2 mL DMA) B Incubate in Headspace Vial (80°C for 20 min) A->B C Automatic Headspace Injection B->C D GC Separation (DB-624 column) C->D E MS Detection & Identification (Scan Mode, NIST Library Search) D->E F Quantify vs. Standard (Report ppm levels) E->F

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Halogenated benzophenones, a class of compounds widely utilized as synthetic intermediates, present a unique analytical challenge due to the subtle yet significant influence of halogen substituents on their physicochemical properties.[1] This guide provides an in-depth spectroscopic comparison of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of pharmaceuticals like Empagliflozin, with structurally related compounds.[][3][4] Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures imparted by the specific arrangement of bromo, chloro, and fluoro substituents.

The rationale for this comparative approach is rooted in the fundamental principles of spectroscopy: the interaction of molecules with electromagnetic radiation is exquisitely sensitive to their electronic and vibrational states, which are, in turn, dictated by their atomic composition and geometric arrangement. By systematically comparing the spectra of our target compound with analogues possessing fewer or different halogen atoms, we can directly correlate specific structural motifs with observable spectral features. This not only facilitates unambiguous identification but also provides a deeper understanding of structure-property relationships within this important class of molecules.

I. Molecular Structures Under Comparison

The compounds selected for this comparative analysis allow for a systematic dissection of the spectroscopic contributions of each halogen substituent.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No. 915095-85-1). As a halogenated organic compound used as a pharmaceutical intermediate, its disposal requires rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment.[1] This guide moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established chemical safety principles and regulatory frameworks.

Part 1: Core Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its risk profile dictates the stringent handling and disposal protocols outlined in this guide.

Toxicological and Hazard Summary:

The primary hazards associated with this compound are related to its irritant properties and potential harm upon ingestion or inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).

Quantitative and Chemical Data Summary

PropertyValueSource(s)
CAS Number 915095-85-1[3]
Molecular Formula C₁₃H₇BrClFO[3]
Physical Form Solid
GHS Hazard Codes H302, H315, H319, H335
Signal Word Warning
Storage Temp. Room Temperature / Sealed in dry, 2-8°C

Part 2: The Step-by-Step Disposal Protocol

This protocol is designed to ensure a self-validating system of safety and compliance, from the point of generation to final disposal.

Step 1: Preparation and Personal Protective Equipment (PPE)

Procedure: Before handling the chemical or its waste, don the following PPE:

  • Gloves: Chemical-resistant gloves (Nitrile is a common choice, but consult a specific glove compatibility chart for extended contact).

  • Eye Protection: Safety goggles or a face shield to protect against dust or splashes.[2]

  • Body Protection: A standard laboratory coat.

Scientific Rationale: The required PPE directly corresponds to the known hazards. Chemical-resistant gloves prevent skin contact, mitigating the risk of irritation (H315).[2] Safety goggles are essential to prevent serious eye irritation (H319) from accidental contact with the solid compound.[2] All handling of the waste should be conducted within a chemical fume hood or a well-ventilated area to minimize the risk of respiratory tract irritation (H335).[2][4]

Step 2: Waste Segregation - The Halogenated Organic Stream

Procedure:

  • Identify a waste container designated exclusively for halogenated organic waste .[5][6]

  • Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, acids, bases, or strong oxidizing agents.[7][8]

Scientific Rationale: This is the most critical step in the disposal process. This compound contains bromine, chlorine, and fluorine, classifying it as a halogenated organic compound.[5] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (e.g., HCl, HBr) produced during combustion.[9] Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal.[7]

Step 3: Containment and Labeling

Procedure:

  • Container Selection: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), that is in good condition and has a secure, screw-top lid.[10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • If other compatible halogenated wastes are added, list all constituents and their approximate percentages.[7]

    • The date when the first drop of waste was added.

  • Containment: Keep the waste container closed at all times except when actively adding waste.[6][11] This is a common EPA violation and is crucial for preventing spills and vapor exposure.[11]

Trustworthiness through Compliance: Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[12] Accurate labeling ensures that waste handlers are aware of the container's contents and hazards, forming a critical link in the "cradle-to-grave" management of hazardous waste.[11][12]

Step 4: On-Site Accumulation and Storage

Procedure:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be cool, dry, and well-ventilated.[6]

  • Ensure the storage area has secondary containment, such as a spill pallet, capable of holding the contents of the largest container.[13]

Regulatory Grounding: Both OSHA and the EPA have stringent regulations for the storage of hazardous materials.[13][14] Secondary containment is a key OSHA requirement to prevent the spread of material in case of a container failure, thereby protecting personnel and the environment.[13]

Step 5: Spill and Emergency Procedures

Procedure:

  • Containment: In the event of a spill, prevent the solid material from spreading. Avoid generating dust.[4]

  • Absorption: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pillows, to cover the spill.[8]

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a new, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill waste must be disposed of as halogenated organic waste.[8]

Self-Validating Safety: Having a clear, pre-defined spill response plan is a requirement for any laboratory handling hazardous chemicals.[15] This ensures that in an emergency, personnel can react quickly and effectively to contain the hazard and minimize exposure.

Step 6: Final Disposal

Procedure:

  • Do not overfill the waste container; a maximum of 90% capacity is a safe guideline.[8]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

  • Never dispose of this chemical down the drain or in the regular solid waste trash.[4][6]

Regulatory Mandate: As the generator, you are responsible for the waste from its creation to its ultimate disposal.[12] Using a certified hazardous waste transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF) is mandated by the EPA to ensure the waste is managed in a compliant and environmentally sound manner.[12][16]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generated: (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone is_halogenated Is the compound halogenated? start->is_halogenated select_container Select designated 'Halogenated Organic Waste' container is_halogenated->select_container  Yes   improper_disposal Improper Disposal Path (Non-Halogenated, Drain, Trash) STOP - VIOLATION is_halogenated->improper_disposal  No / Unsure   label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Accumulation Start Date select_container->label_container add_waste Add waste to container in fume hood with PPE label_container->add_waste seal_store Securely seal container and move to Satellite Accumulation Area with secondary containment add_waste->seal_store spill_check Spill Occurred? seal_store->spill_check spill_protocol Execute Spill Protocol: 1. Contain with inert absorbent 2. Collect in new labeled container 3. Decontaminate area spill_check->spill_protocol Yes request_pickup Container nearing full? (≤90% capacity) spill_check->request_pickup No spill_protocol->seal_store request_pickup->add_waste No, continue use contact_ehs Contact EHS or licensed waste contractor for disposal request_pickup->contact_ehs Yes end Disposal Complete (via incineration) contact_ehs->end

Caption: Disposal decision workflow for halogenated chemical waste.

References

  • OSHA Chemical Storage Requirements . (n.d.). U.S. Compliance. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines . (n.d.). Purdue University. Retrieved from [Link]

  • Hazardous Waste Segregation . (n.d.). College of Engineering, University of Washington. Retrieved from [Link]

  • Standard Operating Procedure for Use of Halogenated Organic Liquids . (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hennebert, P. (2021). Hazardous properties of brominated, phosphorus, chlorinated, nitrogen and mineral flame retardants in plastics which may hinder their recycling. Detritus, 17, 49-57. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. Retrieved from [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management . (2018, March 20). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Material Disposal - EPA Specific . (2025, November 7). JJ Safety. Retrieved from [Link]

  • Hazardous Waste Overview . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste . (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hennebert, P. (2021). Hazardous properties of brominated, phosphorus, chlorinated, nitrogen and mineral flame retardants in plastics which may hinder their recycling. ResearchGate. Retrieved from [Link]

  • EPA Hazardous Waste Codes . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Categories of Wastes to be Controlled . (n.d.). Basel Convention. Retrieved from [Link]

  • Waste Classification: Guidance on the classification and assessment of waste . (n.d.). GOV.UK. Retrieved from [Link]

  • This compound . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

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Operational Guide: Personal Protective Equipment for Handling (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No. 915095-85-1). As an important intermediate in the synthesis of pharmaceuticals like Empagliflozin, ensuring the safety of laboratory personnel is paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is a solid, typically a powder, that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE). The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

The compound is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.[3] The specific hazards are summarized below.

Hazard StatementCodeDescriptionPotential Route of Exposure
Harmful if swallowedH302May cause harm if ingested.[3]Ingestion
Causes skin irritationH315Contact with skin can lead to irritation, redness, or inflammation.[3][4]Skin Contact
Causes serious eye irritationH319Can cause significant, potentially damaging, eye irritation upon contact.[3][4]Eye Contact
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[3][4]Inhalation

Core Personal Protective Equipment (PPE) Requirements

Based on the risk assessment, a multi-layered PPE approach is mandatory. The legal requirement to "Wear protective gloves/protective clothing/eye protection/face protection" (P280) serves as our baseline.[4]

Respiratory Protection: The Primary Engineering Control

The most significant risk when handling this solid compound is the inhalation of fine dust particles, which may cause respiratory irritation (H335).[3][4]

  • Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood. This engineering control captures dust at the source, preventing it from entering the breathing zone of the operator.

  • Secondary Control: In the rare event that a fume hood is not available, or if there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required. The causality is clear: engineering controls that remove the hazard are always superior to PPE, which only provides a barrier.

Eye and Face Protection

Given the classification of "Causes serious eye irritation" (H319), protecting the eyes from dust is critical.[4]

  • Mandatory: ANSI Z87.1-compliant chemical safety goggles are required at all times. Standard safety glasses do not provide an adequate seal against dust and are therefore insufficient.

  • Recommended: When handling quantities greater than a few grams or when a procedure has the potential to create dust clouds (e.g., scraping, pouring), a full-face shield should be worn over the safety goggles. This provides an additional layer of protection for the entire face.

Hand Protection

To prevent skin irritation (H315), appropriate gloves are essential.[4]

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for pinholes or tears before use.

  • Technique: After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[4] For extended procedures, consider double-gloving.

Body Protection

Protective clothing prevents the compound from contaminating personal clothes and skin.[4][5]

  • Required: A clean, fully-buttoned laboratory coat must be worn.

  • Best Practice: Ensure legs and feet are fully covered. Long pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Safe Handling and Disposal Workflow

A systematic approach to the entire process, from preparation to disposal, minimizes the risk of exposure.

Step-by-Step PPE Donning & Preparation
  • Verify the chemical fume hood is functioning correctly.

  • Don long pants and closed-toe shoes.

  • Put on the laboratory coat and fasten it completely.

  • Put on chemical safety goggles.

  • If required, put on a face shield.

  • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.

Step-by-Step Doffing & Decontamination
  • Remove the outer pair of gloves (if double-gloved).

  • Remove the face shield and/or goggles.

  • Remove the lab coat.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Emergency First Aid Plan

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure RouteImmediate First Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Containment: All waste contaminated with this compound, including used gloves, weigh boats, and wipes, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[4][5]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[5]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Operational Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency RiskAssessment 1. Assess Risks (H302, H315, H319, H335) PPESelection 2. Select Correct PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPESelection Donning 3. Don PPE Correctly PPESelection->Donning Handling 4. Handle Chemical in Fume Hood Donning->Handling Proceed to Work Doffing 5. Doff PPE Safely Handling->Doffing Work Complete Emergency Emergency Event (Spill/Exposure) Handling->Emergency WasteDisposal 6. Dispose of Hazardous Waste (Consult EHS) Doffing->WasteDisposal Decontaminate 7. Decontaminate Work Area & Wash Hands WasteDisposal->Decontaminate FirstAid Execute First Aid Plan (See Table) Emergency->FirstAid

Caption: Workflow for safe handling of this compound.

References

  • This compound – High Purity - At Tianming Pharmaceutical. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.